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  • Product: 1-Amino-3-ethoxy-propan-2-ol hydrochloride
  • CAS: 60812-34-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Properties and Applications of C5H14ClNO2 Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical compound with the molecular formula C5H14ClNO2. It is designed to serve as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical compound with the molecular formula C5H14ClNO2. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and formulation. This document delves into the structural diversity, physicochemical properties, analytical methodologies, and pharmaceutical applications of the key isomers of C5H14ClNO2, with a primary focus on Betaine Hydrochloride and the class of amino acid ester hydrochlorides.

Introduction: Unveiling the Isomeric Landscape of C5H14ClNO2

The molecular formula C5H14ClNO2 represents a fascinating intersection of chemical diversity and pharmaceutical relevance. While seemingly straightforward, this formula encompasses a variety of structural isomers with distinct chemical properties and biological activities. Understanding this isomeric landscape is crucial for harnessing their full potential in research and therapeutic applications.

The two principal classes of isomers for C5H14ClNO2 are:

  • Betaine Hydrochloride: A quaternary ammonium compound that plays a significant role in various biological processes and is widely used as a nutritional supplement and pharmaceutical excipient.

  • Amino Acid Ester Hydrochlorides: A diverse group of compounds derived from the esterification of amino acids. These isomers are of particular interest in drug development as they are often employed as prodrugs to enhance the solubility, stability, and bioavailability of parent drug molecules.[1][2][][4][5]

This guide will systematically explore these isomers, providing detailed insights into their molecular characteristics, analytical quantification, and applications in the pharmaceutical sciences.

Physicochemical Properties of C5H14ClNO2 Isomers

The distinct arrangement of atoms within each isomer of C5H14ClNO2 gives rise to a unique set of physicochemical properties. These properties are critical determinants of their behavior in biological systems and their suitability for various applications.

PropertyBetaine HydrochlorideAmino Acid Ester Hydrochlorides (General)
Molecular Formula C5H12ClNO2C5H14ClNO2
Molecular Weight 153.61 g/mol Isomer Dependent (e.g., Valine Methyl Ester HCl: 167.63 g/mol )
Appearance White crystalline powderTypically white to off-white solids or crystals
Solubility Highly soluble in waterGenerally soluble in water, with solubility varying based on the specific amino acid and ester group
pKa Not applicable (quaternary amine)Varies depending on the amino and carboxylic acid groups
Melting Point Decomposes at ~241-242 °CVaries (e.g., L-Valine methyl ester hydrochloride: 171-173 °C)[6]
Key Structural Feature Quaternary ammonium cation with a carboxylic acid groupPrimary or secondary amine hydrochloride with an ester functional group

Isomer Relationship Diagram:

Caption: Isomeric landscape of C5H14ClNO2.

Betaine Hydrochloride: A Multifaceted Compound

Betaine hydrochloride, the hydrochloride salt of the naturally occurring compound betaine (trimethylglycine), is a prominent isomer of C5H14ClNO2. It serves as a vital methyl group donor in numerous metabolic pathways.[7]

Applications in Health and Pharmaceuticals

Betaine hydrochloride has a long history of use as a dietary supplement to support digestive health by increasing stomach acid levels in individuals with hypochlorhydria (low stomach acid).[8] This acidification can aid in the digestion of proteins and the absorption of certain nutrients.[9]

In the pharmaceutical industry, Betaine hydrochloride is explored as an excipient in drug formulations. Its ability to lower the pH of the gastric environment can enhance the dissolution and absorption of weakly basic drugs that exhibit pH-dependent solubility.[10] Furthermore, its potential to protect the liver and its role in reducing homocysteine levels have garnered research interest for various therapeutic applications.[8] It has also been investigated for its potential antiviral effects.[11][12]

Analytical Characterization of Betaine Hydrochloride

Accurate quantification and characterization of Betaine hydrochloride are essential for quality control and research purposes. Several analytical techniques are routinely employed.

Principle: Non-aqueous titration is a standard pharmacopeial method for the assay of amine hydrochlorides. In a non-aqueous solvent like glacial acetic acid, the chloride ion of Betaine hydrochloride exhibits basic properties and can be titrated with a strong acid, such as perchloric acid. The addition of mercuric acetate is often necessary to complex with the chloride ions, preventing their interference in the titration.[13][14][15]

Step-by-Step Protocol for Non-Aqueous Potentiometric Titration:

  • Reagent Preparation:

    • 0.1 N Perchloric Acid in Glacial Acetic Acid: Carefully mix 8.5 mL of 70-72% perchloric acid with 500 mL of glacial acetic acid. Add 21 mL of acetic anhydride, and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before use to ensure the complete reaction of acetic anhydride with water. Standardize the solution against primary standard potassium hydrogen phthalate.

    • Mercuric Acetate Solution: Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid.

    • Indicator Solution: Prepare a 0.1% w/v solution of crystal violet in glacial acetic acid.

  • Sample Preparation:

    • Accurately weigh approximately 300 mg of Betaine hydrochloride and dissolve it in 50 mL of glacial acetic acid.

  • Titration:

    • Add 10 mL of the mercuric acetate solution to the sample preparation.

    • Add 2-3 drops of the crystal violet indicator solution.

    • Titrate with the standardized 0.1 N perchloric acid solution until the color of the indicator changes from violet to blue-green.

    • Alternatively, perform a potentiometric titration using a suitable electrode system to determine the endpoint.

  • Calculation:

    • Calculate the percentage purity of Betaine hydrochloride based on the volume of titrant consumed.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: It is a weakly acidic solvent that allows the weakly basic chloride ion to be titrated. It also has a low dielectric constant, which enhances the sharpness of the endpoint.

  • Perchloric Acid as Titrant: It is the strongest acid that can exist in glacial acetic acid, ensuring a complete reaction with the weak base.

  • Mercuric Acetate: It reacts with the chloride ions to form undissociated mercuric chloride, preventing the formation of hydrobromic acid which would interfere with the titration.

  • Crystal Violet Indicator: Its color change corresponds to the equivalence point of the titration in this non-aqueous system.

Experimental Workflow for Non-Aqueous Titration:

Caption: Workflow for the non-aqueous titration of Betaine Hydrochloride.

HPLC offers a highly specific and sensitive method for the quantification of Betaine hydrochloride, particularly in complex matrices.

Principle: The separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like betaine. Detection can be performed using a UV detector at a low wavelength or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[16]

Step-by-Step HPLC Protocol:

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica-based with a polar stationary phase).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). The high organic content of the mobile phase is crucial for retention on a HILIC column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV at ~200 nm or Mass Spectrometry (ESI positive mode).

  • Standard and Sample Preparation:

    • Prepare a stock solution of Betaine hydrochloride standard in the mobile phase.

    • Prepare serial dilutions to construct a calibration curve.

    • Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Identify the betaine peak based on its retention time compared to the standard.

    • Quantify the amount of Betaine hydrochloride in the sample using the calibration curve.

Causality Behind Experimental Choices:

  • HILIC Column: Betaine is too polar to be retained on a conventional reversed-phase (C18) column. HILIC provides the necessary retention for such polar analytes.

  • Acetonitrile/Water Mobile Phase: This combination allows for the partitioning mechanism that governs separation in HILIC.

  • Mass Spectrometry Detection: Provides high selectivity and sensitivity, and can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.[16]

Spectroscopic Analysis of Betaine Hydrochloride

The IR spectrum of Betaine hydrochloride provides a unique fingerprint for its identification. Key characteristic absorptions include:

  • O-H stretch (of the carboxylic acid): A very broad band in the region of 3400-2400 cm⁻¹.

  • C-H stretch (of the methyl and methylene groups): Absorptions around 2900-3000 cm⁻¹.

  • C=O stretch (of the carboxylic acid): A strong absorption band around 1730 cm⁻¹.

  • C-N stretch (of the quaternary ammonium group): Absorptions in the fingerprint region.

It is important to note that the preparation method for IR analysis can significantly affect the spectrum. The use of the KBr disk method can be influenced by humidity and potential interactions with the KBr matrix. A more reproducible spectrum can often be obtained using the Nujol mull method after drying the sample.[17][18][19]

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Betaine hydrochloride.

  • ¹H NMR: The spectrum is relatively simple, showing a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom and a singlet for the two protons of the methylene group adjacent to the carboxyl group.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons are characteristic of the molecule's structure.[13][14][19][20][21]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Betaine hydrochloride. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, yielding characteristic product ions that can be used for structural confirmation. A common fragmentation pathway involves the loss of the carboxylic acid group.[9][10][22][23]

Amino Acid Ester Hydrochlorides: Versatile Prodrugs

The second major class of isomers of C5H14ClNO2 are the amino acid ester hydrochlorides. These compounds are synthesized by the esterification of an amino acid with an alcohol, followed by the formation of the hydrochloride salt.

Structural Diversity

The C5 backbone of the amino acid provides numerous possibilities for structural isomerism, including:

  • Chain Isomerism: The five carbon atoms can be arranged in a straight chain (pentanoic acid) or branched chains (e.g., methylbutanoic acid).

  • Positional Isomerism: The amino group can be located at different positions along the carbon chain (α, β, γ, etc.).

  • Functional Group Isomerism: The ester group can be formed with different alcohols (though for the given molecular formula, it is a methyl ester).

Systematic Isomer Identification:

To systematically identify the isomers, one can consider the different C5 carboxylic acid backbones and the possible positions of the amino group, followed by methylation of the carboxylic acid and formation of the hydrochloride salt.

Examples of Isomeric Backbones:

  • 2-Aminopentanoic acid methyl ester hydrochloride

  • 3-Aminopentanoic acid methyl ester hydrochloride

  • 4-Aminopentanoic acid methyl ester hydrochloride

  • 5-Aminopentanoic acid methyl ester hydrochloride

  • 2-Amino-3-methylbutanoic acid methyl ester hydrochloride (Valine methyl ester hydrochloride)

  • 3-Amino-3-methylbutanoic acid methyl ester hydrochloride

Isomer Elucidation Workflow:

Caption: Workflow for the elucidation of C5H14ClNO2 isomers.

Role in Drug Development: The Prodrug Strategy

A significant application of amino acid ester hydrochlorides is their use as prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[2][][4][5]

Mechanism of Action:

Amino acid ester prodrugs are designed to overcome challenges associated with the parent drug, such as poor solubility, low permeability, and rapid metabolism.[1][2][5]

  • Enhanced Solubility: The hydrochloride salt of the amino acid ester is typically much more water-soluble than the parent drug, which can be beneficial for formulation and administration.[1]

  • Improved Permeability: The amino acid moiety can be recognized by amino acid transporters in the intestines, leading to enhanced absorption of the prodrug.[4]

  • Enzymatic Activation: Once absorbed, the ester bond is cleaved by esterase enzymes present in the body, releasing the active parent drug.

This strategy has been successfully employed for various classes of drugs, including antivirals, anticancer agents, and anti-inflammatory drugs.[4]

Analytical Characterization of Amino Acid Ester Hydrochlorides

The analytical techniques used for Betaine hydrochloride are also applicable to amino acid ester hydrochlorides, with some specific considerations.

Non-aqueous titration can be used to determine the purity of amino acid ester hydrochlorides, similar to the method described for Betaine hydrochloride.[24][25][26][27]

HPLC, particularly with mass spectrometric detection (LC-MS), is a powerful tool for the separation and quantification of these isomers. Due to their polarity, HILIC or reversed-phase chromatography with ion-pairing agents may be employed.[16][22][28][29]

  • IR Spectroscopy: Key absorptions include the N-H stretch of the amine hydrochloride, the C=O stretch of the ester, and the C-O stretch of the ester.[27][30][31][32]

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the differentiation of isomers based on the chemical shifts and coupling patterns of the protons and carbons in the molecule.[13][14][19][20][21]

  • Mass Spectrometry: The fragmentation patterns of amino acid esters in mass spectrometry are well-characterized and can be used to identify the specific isomer. Common fragmentation pathways include the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bond adjacent to the amine.[10][17][33][34]

Conclusion

The molecular formula C5H14ClNO2 represents a diverse group of isomers with significant implications for research and drug development. Betaine hydrochloride stands out for its established roles in human health and its potential as a pharmaceutical excipient. The class of amino acid ester hydrochlorides offers a versatile platform for the development of prodrugs with improved pharmacokinetic properties. A thorough understanding of the unique properties and analytical methodologies for each isomer is paramount for their effective utilization. This guide provides a foundational framework for professionals in the field to navigate the complexities of C5H14ClNO2 and leverage its potential in advancing pharmaceutical science.

References

  • Amino Acids in the Development of Prodrugs. PMC. [Link]

  • Download PDF (Inglês). SciELO. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • What Is Nonaqueous Titration: Learn Quickly With Case study And FAQs. PharmaGuru. [Link]

  • FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... ResearchGate. [Link]

  • Standard infrared absorption spectrum of betaine and optimal conditions for its measurement. PubMed. [Link]

  • Volumetric and Spectroscopic Analysis of Betaine Hydrochloride–Protic Ionic Liquid Interaction in Aqueous Solution. Journal of Chemical & Engineering Data. [Link]

  • CN103800312A - Application of betaine hydrochloride in preparing medicines and health foods for preventing and treating hepatic diseases.
  • Standard Infrared Absorption Spectrum of Betaine and Optimal Conditions for its Measurement. ResearchGate. [Link]

  • Standard infrared absorption spectrum of betaine and optimal conditions for its measurement. Semantic Scholar. [Link]

  • New approaches for extraction and determination of betaine from Beta vulgaris samples by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Betaine Hydrochloride. Bayview Pharmacy. [Link]

  • methyl (2S)-2-aminopentanoate hydrochloride. PubChem. [Link]

  • Betaine Hydrochloride. USP. [Link]

  • 5 isomerism of C5H14. Filo. [Link]

  • Semester –I UNIT 2(b): Non-aqueous Titration. Unknown Source. [Link]

  • Structures and electrospray MS of betaine standards. ResearchGate. [Link]

  • BETAINE HYDROCHLORIDE. Ataman Kimya. [Link]

  • Impact of betaine HCl on the absorption of orally administered drugs. ResearchGate. [Link]

  • Betaine Hydrochloride. Jinan Jiuan Ester Chemical Co., Ltd.. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Methyl 5-aminopentanoate hydrochloride. PubChem. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • 3-(Dimethylamino)propanoic acid hydrochloride. PubChem. [Link]

  • 3-(Dimethylamino)propanoic acid hydrochloride. LookChem. [Link]

  • structural isomerism. Chemguide. [Link]

  • N-Methyl-L-valine methyl ester hydrochloride. Chem-Impex. [Link]

  • Non Aqeous Titration. Scribd. [Link]

  • 14 constitutional isomers of molecular formula C5H12O 8 alcohols, 6 ethers, structural ... Doc Brown. [Link]

  • l-Valine, N-(5-chlrovaleryl)-, methyl ester - Optional[13C NMR]. SpectraBase. [Link]

  • 3-(dimethylamino)propanoic acid hydrochloride. Chemspace. [Link]

  • Identify the compounds in each of the following pairs as structural isomers or not structural isomers. Vaia. [Link]

Sources

Exploratory

Technical Safety & Handling Guide: 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

[1][2][3] Document Control: Version: 1.0 (Technical Whitepaper) Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2] Part 1: Executive Technical Summary[1][3] 1-Amino-3-ethoxy-propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Document Control:

  • Version: 1.0 (Technical Whitepaper)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.[1][2]

Part 1: Executive Technical Summary[1][3]

1-Amino-3-ethoxy-propan-2-ol hydrochloride is a bifunctional building block primarily utilized in the synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-adrenergic receptor antagonists (beta-blockers) and as a hydrophilic linker in proteomic cross-linking agents.[3][2]

Unlike its glycol ether analogs (often used as industrial solvents), this compound possesses a primary amine and a secondary alcohol, rendering it highly reactive toward electrophiles (acid chlorides, isocyanates).[1][2] As a hydrochloride salt, it exhibits enhanced stability against oxidation compared to its free base but introduces significant hygroscopicity challenges that can compromise stoichiometric precision in drug development workflows.[1][2]

Critical Distinction Warning:

ngcontent-ng-c2699131324="" class="ng-star-inserted">

Do NOT confuse this compound with 1-Ethoxy-2-propanol (CAS: 1569-02-4), which is a flammable glycol ether solvent.[3][2] The introduction of the amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) fundamentally alters the toxicology and reactivity profile, necessitating distinct handling protocols described herein.[2]

Part 2: Chemical Identity & Characterization[1][2][3][4][5]

ParameterSpecification
IUPAC Name 1-Amino-3-ethoxypropan-2-ol hydrochloride
CAS Number (Free Base) 35152-18-2
CAS Number (HCl Salt) 2565790-46-5 (Specific (S)-isomer ref); General salt often unlisted.[3][1][2]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 155.62 g/mol (Salt); 119.16 g/mol (Base)
Physical State White to off-white crystalline solid (Hygroscopic)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM.[2]
pKa (Calculated) ~9.5 (Amine conjugate acid)
Molecular Structure Visualization

The following diagram illustrates the connectivity and the hydrochloride counter-ion association, highlighting the nucleophilic sites (N and O) critical for synthesis.[1][2]

ChemicalStructure Ethoxy Ethoxy Tail (Lipophilic) Core Propan-2-ol Core (Chiral Center) Ethoxy->Core Ether Linkage Amine Primary Amine (Nucleophile) Core->Amine C-N Bond HCl HCl Counter-ion (Stabilizer) Amine->HCl Ionic Interaction

Figure 1: Structural connectivity of 1-Amino-3-ethoxy-propan-2-ol HCl showing functional domains.[3][1][2]

Part 3: Hazard Assessment & Toxicology (GHS)[1][2][3]

As a Senior Scientist, I interpret the Safety Data Sheet (SDS) not just as a compliance document but as a predictor of reactivity. The primary hazard stems from the ammonium functionality (potential for irritation) and the chloride counter-ion (acidity upon hydrolysis).[1][2]

GHS Classification (29 CFR 1910.1200 / EU CLP)[2][3]
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2H315: Causes skin irritation.[3][1][2]Acidic hydrolysis of HCl on moist skin; lipid extraction by ether tail.[1][2]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][2][4][5]Direct protonation of corneal proteins; high osmolarity.[1][2]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[3][1][2][4]Inhalation of dust triggers mucous membrane inflammation.[1][2]

Expert Insight: While many vendors list H302 (Harmful if swallowed), acute toxicity data for this specific intermediate is often extrapolated from analogous amino-alcohols.[1][2] Treat as moderately toxic by ingestion.[1][2]

Part 4: Handling, Storage & Stability Protocols[1][2][3][7]

Hygroscopicity Management

The hydrochloride salt is hygroscopic .[1][2] Absorption of atmospheric water leads to:

  • Stoichiometric Errors: Weighing "wet" salt results in under-loading the reagent in synthesis.[1][2]

  • Clumping: Makes solids transfer difficult.[1][2]

  • Hydrolysis: Long-term exposure to moisture can degrade the ether linkage (slowly) or promote microbial growth.[1][2]

Protocol: The "Dry-Weigh" Technique

  • Store the bulk container in a desiccator cabinet (

    
     RH) or under an Argon atmosphere.
    
  • Equilibrate the container to room temperature before opening to prevent condensation.[1][2]

  • Quick-Weigh: If weighing <100 mg, use an anti-static gun to neutralize charge and weigh rapidly into a tared vial.

  • Reseal: Parafilm or electrical tape over the cap immediately after use.[1][2]

Incompatibilities
  • Strong Oxidizers: Reaction with the amine can generate toxic N-oxides or cleave the carbon chain.[3][1]

  • Acid Chlorides/Anhydrides: Will react uncontrollably with the amine (and alcohol) if base is present.[1][2]

  • Base Metals: Potential for hydrogen evolution if the salt is dissolved in water (acidic pH).[1][2]

Part 5: Emergency Response & First Aid[1][3]

In the event of exposure, time is the critical variable.[1][2] The following decision tree outlines the immediate response logic.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Route Start->Type Eye EYE CONTACT (High Risk) Type->Eye Skin SKIN CONTACT Type->Skin Inhale INHALATION Type->Inhale ActionEye Flush 15+ mins Lift Eyelids Consult Ophthalmologist Eye->ActionEye Immediate ActionSkin Remove Clothing Wash with Soap/Water Apply Emollient Skin->ActionSkin Prompt ActionInhale Move to Fresh Air Support Breathing Monitor for Edema Inhale->ActionInhale Immediate

Figure 2: Emergency triage workflow for acute exposure.

Part 6: Experimental Application (Synthesis)

Protocol: "Free-Basing" for Nucleophilic Coupling

The hydrochloride salt (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is non-nucleophilic.[3][2] To use this compound in coupling reactions (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

or Amide coupling), you must liberate the free amine in situ or strictly.[2]

Method A: In-Situ Neutralization (Recommended for Efficiency) [3][1][2]

  • Context: Used when coupling with an activated ester or alkyl halide.[1][2]

  • Reagents: 1-Amino-3-ethoxy-propan-2-ol HCl (1.0 eq), DIPEA (Diisopropylethylamine) (2.5 eq).[3][1][2]

  • Solvent: DMF or DCM (Anhydrous).[1][2]

Step-by-Step:

  • Dissolve the HCl salt in the anhydrous solvent.[1][2] The solution may remain cloudy.

  • Add DIPEA dropwise.[1][2]

    • Observation: The solution should clarify as the organic-soluble free base is liberated and DIPEA-HCl forms (soluble in DCM/DMF).

  • Stir for 10 minutes at

    
     to ensure complete deprotonation.
    
  • Add the electrophile (e.g., Acid Chloride) slowly.[1][2]

Method B: Biphasic Extraction (For Pure Free Base Isolation) [3][1][2]

  • Dissolve the salt in minimal distilled water (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Basify to pH >12 using

    
     solution.
    
    • Caution: Exothermic reaction.[1][2] Cool in ice bath.

  • Extract ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     with DCM or Ethyl Acetate.[2]
    
  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: The free base is an oil.[1][2] Store at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       under Argon to prevent carbonate formation (absorbs 
      
      
      
      from air).[2]

References

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Amino-alcohol derivatives. Retrieved from [Link][1][2]

Sources

Foundational

Physicochemical Profiling and Formulation Strategies: 1-Amino-3-ethoxy-propan-2-ol Free Base vs. Hydrochloride Salt

Executive Summary In pharmaceutical synthesis and materials science, selecting the correct chemical form of a building block—free base versus salt—is a critical determinant of synthetic yield, storage stability, and form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and materials science, selecting the correct chemical form of a building block—free base versus salt—is a critical determinant of synthetic yield, storage stability, and formulation success. This technical guide provides an in-depth analysis of 1-Amino-3-ethoxy-propan-2-ol , comparing its free base (CAS: 35152-18-2) and hydrochloride (HCl) salt (CAS: 60812-34-2) forms. By understanding the mechanistic differences between these states, researchers can optimize their experimental workflows and downstream drug development processes.

Mechanistic and Physicochemical Divergence

1-Amino-3-ethoxy-propan-2-ol is a bifunctional aliphatic molecule featuring a primary amine and a secondary alcohol, flanking an ether linkage[1]. The physical and chemical behaviors of the molecule shift dramatically depending on its protonation state.

  • The Free Base: Typically exists as a viscous liquid or oil at room temperature[1]. In this state, the primary amine is unprotonated, rendering its nitrogen lone pair fully available for nucleophilic attack. While highly reactive and ready for synthesis, aliphatic primary amines are susceptible to atmospheric degradation. They can absorb ambient carbon dioxide to form carbamates and are prone to oxidative discoloration over time.

  • The Hydrochloride Salt: Protonation of the primary amine with hydrochloric acid yields a crystalline solid. The resulting ionic lattice significantly increases the melting point and thermodynamic stability of the compound. The lone pair is sequestered as an ammonium ion (

    
    ), temporarily masking its nucleophilicity. This protects the molecule from oxidative and atmospheric degradation, making it the superior form for long-term storage.
    
Quantitative Data Summary

The following table summarizes the comparative physicochemical profile of both forms to guide laboratory handling and stoichiometric calculations.

Property1-Amino-3-ethoxy-propan-2-ol (Free Base)1-Amino-3-ethoxy-propan-2-ol HCl Salt
CAS Number 35152-18-2[1]60812-34-2
Molecular Formula


Molecular Weight 119.16 g/mol [1]155.62 g/mol
Physical State (R.T.) Viscous Liquid / OilCrystalline Solid
Amine Reactivity Active (Strong Nucleophile)Inactive (Protonated)
Water Solubility MiscibleHighly Soluble
Storage Stability Prone to oxidation /

absorption
Highly stable (Preferred for inventory)

Causality in Form Selection

The choice between the free base and HCl salt is dictated by the immediate operational requirement. The HCl salt is universally preferred for inventory, shipping, and aqueous formulations due to its solid state and resistance to degradation. Conversely, the free base is strictly required for direct nucleophilic substitutions (e.g.,


, 

) or reductive aminations.

G Start 1-Amino-3-ethoxy-propan-2-ol FreeBase Free Base (Reactive Liquid) Start->FreeBase HClSalt HCl Salt (Stable Solid) Start->HClSalt Synthesis Direct Synthesis (SNAr, Amidation) FreeBase->Synthesis HClSalt->FreeBase Add Base (e.g., DIPEA) Storage Long-term Storage & Shipping HClSalt->Storage

Decision matrix for selecting the appropriate chemical form based on operational requirements.

Experimental Workflows: Self-Validating Protocols

To ensure high-fidelity results in the laboratory, the following protocols detail the interconversion and utilization of these forms. Every step is designed to validate the chemical integrity of the compound.

Protocol A: Synthesis and Isolation of the Hydrochloride Salt

Objective: Convert the reactive liquid free base into a stable, crystalline salt for long-term storage. Causality: Using an anhydrous ethereal solvent prevents the highly water-soluble salt from dissolving, forcing immediate crystallization upon protonation.

  • Dissolution: Dissolve 10.0 g of 1-Amino-3-ethoxy-propan-2-ol free base in 100 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.

  • Cooling: Chill the solution to 0–5 °C using an ice bath to control the exothermic neutralization reaction.

  • Protonation: Dropwise, add 1.05 equivalents of anhydrous HCl (4M solution in 1,4-dioxane) over 30 minutes with vigorous stirring. A white precipitate will immediately begin to form.

  • Isolation: Stir for an additional 1 hour at room temperature to ensure complete precipitation. Filter the suspension through a sintered glass funnel.

  • Purification: Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE to remove unreacted free base and trace impurities.

  • Drying: Dry the solid under high vacuum at 40 °C to a constant weight.

Workflow Step1 Free Base in MTBE (Liquid, Unprotonated) Step2 Add 1.05 eq HCl in Dioxane (0-5 °C) Step1->Step2 Step3 Crystallization (Immediate Precipitation) Step2->Step3 Step4 Filtration & Vacuum Drying (40 °C) Step3->Step4 Step5 HCl Salt Isolated (Stable Crystalline Solid) Step4->Step5

Experimental workflow for the synthesis and isolation of the hydrochloride salt.

Protocol B: In Situ Free-Basing for Nucleophilic Aromatic Substitution (SNAr)

Objective: Utilize the stable HCl salt in an amine-directed coupling reaction. Causality: N,N-Diisopropylethylamine (DIPEA) is chosen as the auxiliary base because it is sterically hindered (non-nucleophilic) but sufficiently basic to deprotonate the alkylammonium salt, liberating the primary amine for the SNAr reaction without competing for the electrophile.

  • Suspension: Suspend 1.0 eq of 1-Amino-3-ethoxy-propan-2-ol HCl salt in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Neutralization: Add 2.5 eq of DIPEA. (1.0 eq neutralizes the HCl, liberating the free base; the remaining 1.5 eq acts as an acid scavenger for the subsequent SNAr reaction). Stir for 15 minutes.

  • Coupling: Add 1.0 eq of the desired electrophile (e.g., an aryl fluoride or chloride).

  • Heating: Heat the reaction mixture to 80 °C for 12 hours, monitoring completion via LC-MS.

  • Workup: Quench with water and extract with ethyl acetate. The product is now a functionalized secondary amine.

Downstream Applications: MOGAT-2 Inhibition

Amino alcohols structurally related to 1-Amino-3-ethoxy-propan-2-ol are critical building blocks in the synthesis of complex pharmaceutical active ingredients (APIs). A prominent example in contemporary drug discovery is their utilization in synthesizing inhibitors of[2].

MOGAT-2 is an enzyme that catalyzes the conversion of monoacylglycerols to diacylglycerols, a rate-limiting step in dietary fat absorption in the small intestine[2]. Inhibiting this pathway is a validated therapeutic strategy for treating obesity, hypercholesterolemia, and metabolic disorders[2]. The primary amine of the building block is typically coupled to a fluorinated pyridine or similar pharmacophore to construct the active inhibitor[2].

Pathway MAG Monoacylglycerol (MAG) DAG Diacylglycerol (DAG) MAG->DAG Acyl-CoA MOGAT2 MOGAT-2 Enzyme MOGAT2->MAG Catalyzes Inhibitor API Inhibitor (Derived from Amino Alcohol) Inhibitor->MOGAT2 Blocks Activity

Role of MOGAT-2 in lipid metabolism and its inhibition by APIs derived from amino alcohols.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol." PubChem, [Link]

  • World Intellectual Property Organization (WIPO). "Compounds useful for inhibiting MOGAT-2.

Sources

Exploratory

The Core of 3-Ethoxy-2-hydroxypropylamine Hydrochloride: Synonymy, Synthesis, and Pharmaceutical Applications

Executive Summary 3-Ethoxy-2-hydroxypropylamine hydrochloride (standardized as 1-amino-3-ethoxypropan-2-ol hydrochloride) is a highly versatile aliphatic amino alcohol. Characterized by the presence of both a primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-hydroxypropylamine hydrochloride (standardized as 1-amino-3-ethoxypropan-2-ol hydrochloride) is a highly versatile aliphatic amino alcohol. Characterized by the presence of both a primary amine and a secondary alcohol, it serves as a privileged bifunctional scaffold in organic synthesis. This technical guide provides an in-depth analysis of its chemical synonymy, physicochemical properties, self-validating synthetic protocols, and its critical role in modern drug development.

Chemical Identity and Synonymy

Because chemical databases, patent literature, and commercial suppliers often utilize varying nomenclature, understanding the synonymy of this compound is critical for researchers sourcing materials or conducting literature reviews[1]. The compound exists primarily as a free base or as a hydrochloride salt, with the salt form being preferred for pharmaceutical manufacturing due to its enhanced stability[2].

Below is a comprehensive summary of the structural identifiers and synonyms for both forms:

Table 1: Chemical Identifiers and Synonyms
FeatureFree BaseHydrochloride Salt
IUPAC Name 1-amino-3-ethoxypropan-2-ol1-amino-3-ethoxypropan-2-ol hydrochloride
Common Synonyms 3-ethoxy-2-hydroxypropylamine3-amino-1-ethoxypropan-2-ol1-amino-3-ethoxy-2-propanol3-ethoxy-2-hydroxypropylamine HCl(2S)-1-amino-3-ethoxypropan-2-ol HCl (if chiral)
CAS Registry Number 35152-18-22565790-46-5 (for (2S) enantiomer)
Molecular Formula C5H13NO2C5H14ClNO2
Molecular Weight 119.16 g/mol 155.62 g/mol
SMILES CCOCC(CN)OCCOCC(CN)O.Cl

Physicochemical Properties & Causality in Experimental Design

The free base, 1-amino-3-ethoxypropan-2-ol, is a liquid at room temperature that is highly miscible with water and polar organic solvents[1]. However, primary aliphatic amines are prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates over time).

Causality of Salt Formation: Converting the free base to the hydrochloride salt (3-ethoxy-2-hydroxypropylamine hydrochloride) significantly enhances its crystalline stability, shelf-life, and handling properties[3]. The protonation of the primary amine prevents unwanted nucleophilic side reactions during storage and provides a highly water-soluble crystalline solid, which is ideal for precise molar dosing in subsequent Active Pharmaceutical Ingredient (API) synthesis.

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 3-ethoxy-2-hydroxypropylamine hydrochloride typically proceeds via the regioselective ammonolysis of ethyl glycidyl ether[4].

Synthesis A Ethyl Glycidyl Ether B 1-Amino-3-ethoxypropan-2-ol (Free Base) A->B NH3 (aq), 60°C Regioselective Ring Opening C 3-Ethoxy-2-hydroxypropylamine Hydrochloride B->C HCl (g) in Ether Salt Formation

Fig 1: Two-step synthetic workflow for 3-ethoxy-2-hydroxypropylamine hydrochloride.
Protocol: Synthesis of 1-Amino-3-ethoxypropan-2-ol Hydrochloride

Self-Validating System: This protocol incorporates In-Process Controls (IPC) using Thin-Layer Chromatography (TLC) and pH monitoring to ensure reaction completion and prevent over-alkylation.

  • Epoxide Amination:

    • Procedure: Charge a pressure reactor with 1.0 equivalent of ethyl glycidyl ether. Slowly add a 10-fold molar excess of aqueous ammonia (28% NH₃ in water).

    • Causality: A massive excess of ammonia is strictly required. If stoichiometric ammonia is used, the newly formed primary amine will compete with ammonia to attack unreacted epoxide, leading to dimeric (secondary) or trimeric (tertiary) amine byproducts[4].

    • Conditions: Seal the reactor and heat to 60°C for 4 hours.

    • IPC Validation: Sample the reaction mixture and spot on a TLC plate (Eluent: DCM/MeOH/NH₄OH 90:9:1). Stain with ninhydrin. The disappearance of the epoxide spot and the appearance of a single primary amine spot (turning purple upon heating) validates the completion of the ring-opening step.

  • Isolation of the Free Base:

    • Procedure: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. Extract the residue with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the crude free base[1].

  • Hydrochloride Salt Formation:

    • Procedure: Dissolve the crude free base in anhydrous methyl tert-butyl ether (MTBE). Cool the solution to 0°C in an ice bath.

    • Causality: Cooling prevents the highly exothermic acid-base reaction from degrading the product or boiling off the low-boiling solvent.

    • Addition: Bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) until the pH of an aqueous aliquot reaches 3-4.

    • Validation & Isolation: A white precipitate will form immediately. Filter the precipitate under a nitrogen atmosphere, wash with cold MTBE, and dry under vacuum to yield pure 3-ethoxy-2-hydroxypropylamine hydrochloride[2].

Applications in Pharmaceutical Development

Alkanolamines like 3-ethoxy-2-hydroxypropylamine are privileged structures in pharmacology. The 1-amino-2-propanol motif is the core pharmacophore of beta-adrenergic blocking agents (beta-blockers), allowing this molecule to serve as a precursor for novel cardiovascular therapeutics.

Furthermore, recent patent literature highlights the use of 1-amino-3-ethoxy-2-propanol as a critical nucleophile in the synthesis of fused-ring antineoplastic (anti-cancer) agents[5]. In these complex syntheses, the primary amine acts as a nucleophile to displace halides on aromatic systems (via S_NAr), while the secondary hydroxyl group can participate in subsequent intramolecular cyclizations or hydrogen bonding interactions with target kinases[5].

Application Core 3-Ethoxy-2-hydroxypropylamine Hydrochloride App1 Antineoplastic Agents (e.g., Fused Ring Systems) Core->App1 SNAr Displacement of Aryl Halides App2 Beta-Adrenergic Analogs (Receptor Modulators) Core->App2 N-Alkylation App3 Polymer Bioconjugation (Nanogels / Hydrogels) Core->App3 Amide Bond Formation via EDC/NHS

Fig 2: Pharmaceutical and macromolecular applications of the target building block.

Analytical Characterization & Quality Control

To ensure the rigorous standards required for drug development, the synthesized batch must be validated against the following analytical baselines:

  • ¹H NMR (D₂O, 400 MHz): Expected to show the ethoxy methyl protons as a triplet (~1.1 ppm), the ethoxy methylene as a quartet (~3.5 ppm), the core methine proton as a multiplet (~3.9 ppm), and the aminomethylene protons shifted downfield due to protonation (~3.0 ppm).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 120.1 for the free base[1].

  • Safety & Handling: The free base causes serious eye damage and skin irritation (GHS Hazard Statements H315, H318)[6]. The hydrochloride salt mitigates volatility but must still be handled with appropriate PPE, as it retains respiratory tract irritation potential[6].

References

  • 1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 Source: PubChem (National Institutes of Health) URL:[Link]

  • WO2022063303A1 - 一类并环化合物及其制备和应用 (A class of fused ring compounds and their preparation and application)
  • EP1457481A1 - Gemini glycidyl ether adducts of polyhydroxyalkyl alkylenediamines Source: European Patent Office / Google Patents URL

Sources

Foundational

The 1-Amino-3-Alkoxy-Propan-2-ol Scaffold: Synthetic Architectures and Pharmacological Versatility

[1] Executive Summary The 1-amino-3-alkoxy-propan-2-ol moiety (often referred to as the aryloxypropanolamine scaffold when the alkoxy group is aromatic) represents one of the most privileged structures in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1-amino-3-alkoxy-propan-2-ol moiety (often referred to as the aryloxypropanolamine scaffold when the alkoxy group is aromatic) represents one of the most privileged structures in medicinal chemistry. Historically immortalized by Sir James Black’s development of Propranolol, this backbone is the structural determinant for


-adrenergic receptor antagonism.

However, limiting this scaffold to cardiology is a reductionist error. Recent investigations have unlocked its potential as a pleiotropic pharmacophore with significant utility in antimicrobial resistance (AMR) , antimalarial therapeutics , and multidrug resistance (MDR) reversal . This guide dissects the synthetic pathways, structure-activity relationships (SAR), and emerging applications of this versatile chemical architecture.

Chemical Architecture & Synthetic Logic

The synthesis of 1-amino-3-alkoxy-propan-2-ol derivatives predominantly relies on the reactivity of epichlorohydrin (1-chloro-2,3-epoxypropane). This bifunctional electrophile allows for a convergent synthesis, coupling a nucleophilic alcohol (phenol) and an amine.

The "Epichlorohydrin Route" (Standard Workflow)

The industry-standard synthesis proceeds via a two-step


 cascade:
  • O-Alkylation: The phenolic hydroxyl attacks the epoxide methylene or displaces the chloride (depending on conditions), eventually yielding a glycidyl ether intermediate.

  • Aminolysis: A primary amine attacks the less hindered carbon of the epoxide ring (regioselective ring opening) to generate the secondary alcohol and amine.

Stereochemical Imperatives

The biological activity of this scaffold is highly stereospecific. For


-blockers, the (S)-enantiomer  (levorotatory) is typically 100-fold more potent than the (R)-enantiomer because the hydroxyl group must orient correctly to hydrogen bond with Asn293  and Asp113  in the receptor pocket. Consequently, modern protocols prioritize:
  • Chiral Pool Synthesis: Starting from (S)-epichlorohydrin or (S)-glycidol.

  • Hydrolytic Kinetic Resolution (HKR): Using Jacobsen’s catalyst to resolve racemic epoxides before amination.

Visualization: Synthetic Pathway

The following diagram outlines the convergent synthesis and the critical bifurcation for chiral resolution.

G Phenol Phenol / Alcohol (Nucleophile) Glycidyl Glycidyl Ether (Intermediate) Phenol->Glycidyl Base (K2CO3/NaOH) Reflux Epi Epichlorohydrin (Electrophile) Epi->Glycidyl Racemic Racemic Product (1-amino-3-alkoxy-propan-2-ol) Glycidyl->Racemic Aminolysis (Ring Opening) Amine Primary Amine (R-NH2) Amine->Racemic Resolution Kinetic Resolution (e.g., Jacobsen's Catalyst) Racemic->Resolution Optional Step S_Enantiomer (S)-Enantiomer (Bioactive) Resolution->S_Enantiomer Purification

Figure 1: Convergent synthetic pathway for aryloxypropanolamines, highlighting the critical intermediate and resolution steps.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The efficacy of this scaffold relies on a precise "three-point pharmacophore" interaction within the target binding pocket (specifically


 and 

adrenergic receptors).
The Pharmacophore Triad[5]
  • The Aryloxy Tail: The nature of the aromatic ring determines selectivity.

    • Ortho-substitution (e.g., in Propranolol) often enhances lipophilicity and non-selective potency.

    • Para-substitution (e.g., in Atenolol) with H-bond acceptors promotes

      
      -cardio-selectivity.
      
  • The Hydroxyl Linker: The secondary -OH group at C2 is non-negotiable. It acts as a hydrogen bond donor/acceptor.

  • The Amine Head: The nitrogen must be secondary.[1] Steric bulk on the amine (isopropyl or t-butyl) is critical to fit the hydrophobic pocket of the receptor, maximizing affinity while minimizing metabolic degradation.

Visualization: Receptor Interaction Logic

This diagram maps the chemical moieties of the scaffold to their specific biological targets within the receptor cleft.

SAR ArRing Aromatic Ring (Lipophilic Tail) Ether Ether Linker (-O-CH2-) ArRing->Ether HydrophobicPocket Hydrophobic Pocket (Trp/Phe Residues) ArRing->HydrophobicPocket Van der Waals Hydroxyl Chiral Hydroxyl (-OH) Ether->Hydroxyl Amine Secondary Amine (-NH-R) Hydroxyl->Amine Asp113 Asp113 / Asn293 (H-Bonding Site) Hydroxyl->Asp113 H-Bond (Critical) IonicSite Asp113 (Anionic) (Ionic Bond) Amine->IonicSite Salt Bridge

Figure 2: Mechanistic mapping of the aryloxypropanolamine scaffold to the


-adrenergic receptor binding pocket.

Experimental Protocol: Standardized Synthesis

Objective: Synthesis of a prototype 1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (Propranolol analogue) via the Epichlorohydrin route.

Phase 1: Formation of the Glycidyl Ether
  • Reagents: 1-Naphthol (10 mmol), Epichlorohydrin (30 mmol, excess), Potassium Carbonate (

    
    , 20 mmol), Acetone (anhydrous).
    
  • Protocol:

    • Dissolve 1-Naphthol in 30 mL anhydrous acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add Epichlorohydrin dropwise over 15 minutes.

    • Reflux the mixture at 60°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter off the inorganic salts (

      
      /KCl).
      
    • Evaporate the solvent under reduced pressure. The excess epichlorohydrin is removed via vacuum distillation, yielding the crude glycidyl ether (often an oil).

Phase 2: Aminolysis (Ring Opening)
  • Reagents: Crude Glycidyl Ether (from Phase 1), Isopropylamine (excess), Ethanol or Methanol.

  • Protocol:

    • Redissolve the glycidyl ether in 20 mL of Ethanol.

    • Add Isopropylamine (3 equivalents). Note: Excess amine prevents polymerization.

    • Reflux at 50–60°C for 4 hours.

    • Validation: Monitor the disappearance of the epoxide peak in IR or the shift in

      
       on TLC.
      
    • Concentrate the mixture in vacuo to remove solvent and excess amine.

    • Purification: Recrystallize the final product from Ethanol/Ether or convert to the hydrochloride salt (using HCl/Ether) for higher stability and melting point determination.

Emerging Applications (Beyond Cardiology)

While


-blockers are the legacy application, recent literature highlights the scaffold's utility in infectious diseases. The lipophilic cationic nature of these molecules allows them to penetrate microbial membranes and disrupt bioenergetics.

Table 1: Comparative Utility of 1-Amino-3-Alkoxy-Propan-2-ol Derivatives

Therapeutic ClassR-Group (Alkoxy)Amine SubstituentMechanism of ActionKey Reference
Cardiology (

-blocker)
1-Naphthyl (Propranolol)IsopropylCompetitive antagonism of

receptors.
[1, 2]
Antimicrobial (Gram+)2,4-di-tert-butylphenylDi-alkyl / CyclicMembrane depolarization; Biofilm inhibition (

).
[3, 4]
Antimalarial Fluoro-naphthylVariousInhibition of Hematin polymerization (similar to Chloroquine).[2][5, 6]
MDR Reversal Polyphenyl / Steric bulkSecondaryInhibition of P-glycoprotein (P-gp) efflux pumps.[7]

References

  • Nobel Lecture: Drugs from Emasculated Hormones: The Principle of Syntopic Antagonism. Sir James W. Black. (1988). NobelPrize.org. Link

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. Journal of Medicinal Chemistry. (Cited in snippets as authoritative SAR review). Link

  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. One Health & Risk Management. (2021).[3] Link

  • Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen. (2019).[4] Link

  • Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry. (2009).[5] Link

  • The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. Link

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Catalysts. (2020). Link

Sources

Exploratory

Strategic Sourcing and Technical Utilization of 1-Amino-3-ethoxy-propan-2-ol HCl

Part 1: Executive Technical Summary 1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2 for free base) is a bifunctional building block primarily used as a hydrophilic linker in bioconjugation (PROTACs, ADCs) and as a core int...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2 for free base) is a bifunctional building block primarily used as a hydrophilic linker in bioconjugation (PROTACs, ADCs) and as a core intermediate in the synthesis of beta-blocker derivatives.

While often requested in its hydrochloride (HCl) salt form for stability and solid-handling properties, the global supply chain is dominated by the liquid free base . This creates a significant "availability gap" where researchers pay premiums of up to 2000% for pre-salted, research-grade aliquots compared to the bulk industrial free base.

This guide provides the technical framework to navigate this market, validate purity, and optionally perform in-house salt formation to optimize project costs.

Chemical Identity & Key Properties[1][2][3][4][5][6]
PropertySpecification
IUPAC Name 1-Amino-3-ethoxypropan-2-ol
Common Name 3-Ethoxy-2-hydroxypropylamine
CAS (Free Base) 35152-18-2 (Primary Commercial Form)
CAS (HCl Salt) Not widely assigned; often sold under base CAS with "HCl" suffix
Molecular Formula

(Base) /

(Salt)
MW 119.16 g/mol (Base) / 155.62 g/mol (Salt)
Physical State Colorless viscous liquid (Base) / White hygroscopic solid (HCl)
Solubility Miscible in water, ethanol, DMSO.[1]

Part 2: Market Availability & Pricing Analysis

The market for this compound is bifurcated into "Industrial/Bulk" (used in epoxy curing and textile auxiliaries) and "Pharma/Reagent" (used in drug discovery). Understanding this split is critical for cost management.

Pricing Tiers (Estimated Q4 2023)
ScaleGradeFormEst. Price RangePrimary Sourcing Channel
Bulk (Metric Ton) Industrial (95-98%)Free Base (Liquid)$3.00 - $6.00 / kg Alibaba, IndiaMart, ChemicalBook (China/India)
Pilot (1 - 25 kg) Synthesis (98%)Free Base (Liquid)$150 - $400 / kg Tier 2 Distributors (Combi-Blocks, Enamine)
R&D (1 - 100 g) Reagent (>99%)HCl Salt (Solid)$800 - $1,500 / kg Sigma-Aldrich, Fisher, Santa Cruz

Senior Scientist Insight: The massive discrepancy between Bulk (


1000/kg) exists because the bulk material often contains residual Epichlorohydrin (ECH)  and oligomeric amines. If you purchase bulk material for pharma-applications, you must  perform the purification and salt formation protocols detailed in Part 4.
Supply Chain Logic & Decision Matrix

The following diagram illustrates the decision process for sourcing based on your project phase and purity requirements.

SourcingStrategy Start Requirement: 1-Amino-3-ethoxy-propan-2-ol HCl ScaleCheck Volume Required? Start->ScaleCheck SmallScale < 100g (Discovery) ScaleCheck->SmallScale LargeScale > 1kg (Process/Pilot) ScaleCheck->LargeScale BuyReagent Purchase Reagent Grade HCl Salt (High Cost / Low Risk) SmallScale->BuyReagent BulkOption Source Industrial Free Base (Low Cost / High Risk) LargeScale->BulkOption FinalUse Release for Synthesis BuyReagent->FinalUse QC_Gate QC: Check for Epichlorohydrin & Bis-alkylation BulkOption->QC_Gate Purification Distillation (Base) or Recrystallization (Salt) QC_Gate->Purification Fail (>0.1% Impurities) SaltFormation In-House HCl Salt Formation (See Protocol A) QC_Gate->SaltFormation Pass Purification->SaltFormation SaltFormation->FinalUse

Figure 1: Strategic sourcing decision tree. Industrial bulk sourcing requires mandatory QC and salt formation steps to ensure pharmaceutical suitability.

Part 3: Synthesis-Driven Impurity Profile

To effectively control quality, one must understand the synthesis. The commercial route involves the reaction of Ethanol with Epichlorohydrin (ECH), followed by aminolysis.

Cost & Quality Drivers:

  • Regio-selectivity: Opening the epoxide can occur at two positions, though the primary amine formation is favored.

  • Poly-alkylation: The product contains a primary amine, which is more nucleophilic than ammonia. This leads to "dimer" impurities (bis-alkylation) which are difficult to remove.

SynthesisPath ECH Epichlorohydrin (Carcinogen) Inter Ethyl Glycidyl Ether ECH->Inter + EtOH / Lewis Acid EtOH Ethanol Target Target: 1-Amino-3-ethoxy-propan-2-ol (Primary Amine) Inter->Target + NH3 (Ring Opening) NH3 Ammonia (Excess) Impurity Impurity: Bis(3-ethoxy-2-hydroxypropyl)amine (Secondary Amine) Target->Impurity + Inter (Side Reaction)

Figure 2: Synthesis pathway showing the origin of the critical bis-alkylated impurity.

Part 4: Technical Protocols

Protocol A: In-House Salt Formation (Liquid Base Solid HCl)

Use this protocol to convert cheap bulk liquid into the stable, weighable HCl salt.

Materials:

  • 1-Amino-3-ethoxy-propan-2-ol (Free Base, Liquid)[2][1]

  • HCl (4M in Dioxane or Ethanol) - Avoid aqueous HCl to prevent hygroscopic gum formation.

  • Diethyl Ether or MTBE (Antisolvent)

  • Anhydrous Ethanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve 10g of the Free Base in 50 mL of anhydrous Ethanol. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of HCl (in Dioxane/Ethanol) while stirring. The reaction is exothermic; maintain temp < 10°C.

  • Precipitation: Stir for 30 minutes. Slowly add 100 mL of cold Diethyl Ether or MTBE. A white precipitate should form.

    • Troubleshooting: If an oil forms instead of a solid, scratch the flask glass or add a seed crystal.

  • Filtration: Filter under nitrogen (hygroscopic!). Wash the cake with cold Ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    
Protocol B: Quality Control (CQA Validation)

Before using bulk material in GLP synthesis, verify these attributes.

TestMethodAcceptance CriteriaRationale
Identity H-NMR (

)
Characteristic ethoxy triplet (~1.1 ppm) and methine/methylene signals.Confirm structure.
Purity GC-MS or HPLC-ELSD> 98.0% AreaDetect bis-alkylated dimers (higher MW).
Chloride Content AgNO3 Titration98-102% theoreticalConfirm complete salt formation (if HCl salt).
Residual ECH GC-Headspace< 10 ppmEpichlorohydrin is a genotoxic impurity (GTI).

Part 5: Handling & Stability

  • Hygroscopicity: The HCl salt is extremely hygroscopic. It will deliquesce (turn to liquid) if left open in standard lab air. Store in a desiccator.

  • Reactivity: The free base is a primary amine and will react with atmospheric

    
     to form carbamates over time. Store under Argon/Nitrogen.
    
  • Safety: The free base is a skin irritant (pH > 11). The synthesis precursors (Epichlorohydrin) are highly toxic; ensure bulk material is certified free of ECH.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 116629, 1-Amino-3-ethoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (2005). US20050192402A1 - Epichlorohydrin-based polymers containing primary amino groups. (Detailed mechanism of epichlorohydrin aminolysis and oligomer impurities).

Sources

Foundational

Technical Guide: Hygroscopicity Profile &amp; Handling of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

This is an in-depth technical guide regarding the hygroscopicity and handling of 1-Amino-3-ethoxy-propan-2-ol hydrochloride . Part 1: Executive Summary & Core Directive Is 1-Amino-3-ethoxy-propan-2-ol hydrochloride hygro...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide regarding the hygroscopicity and handling of 1-Amino-3-ethoxy-propan-2-ol hydrochloride .

Part 1: Executive Summary & Core Directive

Is 1-Amino-3-ethoxy-propan-2-ol hydrochloride hygroscopic? Yes. Based on its structural pharmacophore (primary amine hydrochloride combined with a secondary alcohol and ether linkage) and the thermodynamic behavior of analogous amino-alcohol salts, this compound is classified as hygroscopic and potentially deliquescent at elevated relative humidity (RH).

While specific public sorption isotherms for this exact intermediate are rare in open literature, the structural moieties dictate a high affinity for atmospheric water. The chloride counterion, paired with the hydrogen-bonding capacity of the hydroxyl (-OH) and ammonium (-NH3+) groups, creates a lattice with high hydration energy.

Operational Mandate: Researchers must treat this material as moisture-sensitive. Exposure to ambient air (RH > 40%) can lead to:

  • Phase Changes: Conversion from a free-flowing crystalline solid to a sticky gum or oil (deliquescence).

  • Stoichiometric Drift: Weighing errors during synthesis, leading to incorrect molar equivalents in reactions.

  • Chemical Instability: Potential for hydrolysis or increased reactivity of impurities in the aqueous phase.

Part 2: Chemical Profile & Thermodynamic Basis

Chemical Identity[1][2]
  • Compound Name: 1-Amino-3-ethoxy-propan-2-ol hydrochloride[1]

  • Free Base CAS: 35152-18-2 (Liquid)[1][2]

  • Salt Form: Hydrochloride (Solid/Crystalline)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~155.62 g/mol

Mechanism of Hygroscopicity

The hygroscopic nature of this salt is not accidental; it is a predictable consequence of its molecular architecture.

  • The Chloride Ion Driver: The chloride anion (

    
    ) has a high charge density and acts as a strong hydrogen bond acceptor for water molecules.
    
  • Dual H-Bond Donors: The protonated amine (

    
    ) and the secondary alcohol (
    
    
    
    ) provide multiple sites for water anchoring.
  • Ether Linkage Flexibility: The ethoxy tail adds some lipophilicity but does not sufficiently shield the polar core. The ether oxygen can also act as a weak H-bond acceptor.

Visualizing the Mechanism:

HygroscopicityMechanism Compound 1-Amino-3-ethoxy-propan-2-ol HCl (Crystalline Lattice) SurfaceAdsorption Surface Adsorption (H-Bonding to OH/NH3+) Compound->SurfaceAdsorption Exposure to RH > DRH WaterVapor Atmospheric H2O (Vapor Phase) WaterVapor->SurfaceAdsorption LatticeExpansion Crystal Lattice Expansion (Cl- Solvation) SurfaceAdsorption->LatticeExpansion Kinetic Uptake Deliquescence Deliquescence (Solution Phase Formation) LatticeExpansion->Deliquescence Critical RH Reached

Figure 1: The thermodynamic cascade from surface adsorption to deliquescence.

Part 3: Experimental Validation Protocols

As a scientist, you should not rely solely on theoretical prediction. The following self-validating protocols are designed to quantify the hygroscopicity of your specific batch.

Dynamic Vapor Sorption (DVS)

This is the gold standard for determining the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH).

Protocol:

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Cycle: Dry at 0% RH (or under

    
     flow) at 25°C for 6 hours to establish dry mass (
    
    
    
    ).
  • Sorption Scan: Ramp RH from 0% to 90% in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back down from 90% to 0% RH to check for hysteresis (indicative of hydrate formation).

Data Interpretation Table:

Mass Change at 80% RHClassificationHandling Requirement
< 0.2%Non-hygroscopicStandard ambient storage
0.2% – 2.0%Slightly hygroscopicTightly sealed containers
2.0% – 15.0%HygroscopicDesiccator / Inert atmosphere
> 15.0% (or liquid)DeliquescentGlovebox only
Simplified Benchtop Test (Gravimetric)

If a DVS is unavailable, use this valid proxy method:

  • Weigh 100 mg of the salt into a tared weighing boat (

    
    ).
    
  • Place in a chamber with a saturated NaCl solution (creates ~75% RH).

  • Weigh at

    
    .
    
  • Calculate % weight gain. If gain > 2% within 24h, treat as hygroscopic.

Experimental Workflow Diagram:

DVS_Workflow Start Start: Sample Loading (~15mg) Equilibration Drying Stage (0% RH, 25°C, 6h) Start->Equilibration Sorption Sorption Cycle (0% -> 90% RH) Equilibration->Sorption Check Check Mass Change (dm/dt) Sorption->Check Check->Sorption Not Stable Desorption Desorption Cycle (90% -> 0% RH) Check->Desorption Stable Analysis Plot Isotherm & Identify Hysteresis Desorption->Analysis

Figure 2: Standard Operating Procedure (SOP) for DVS analysis.

Part 4: Implications for Drug Development

Synthesis & Weighing

The primary risk with 1-Amino-3-ethoxy-propan-2-ol hydrochloride is stoichiometric error .

  • Scenario: You calculate 1.0 equivalent based on MW 155.62.

  • Reality: If the sample has absorbed 5% water, you are actually adding 0.95 equivalents.

  • Correction: Always measure Water Content (Karl Fischer titration) immediately before use in critical GMP steps, or dry the material in a vacuum oven (40°C, <10 mbar) for 4 hours prior to weighing.

Storage & Packaging
  • Primary Container: Amber glass or HDPE bottle.

  • Secondary Barrier: Heat-sealed aluminum foil bag with desiccant sachets (Silica gel or Molecular Sieves).

  • Headspace: Purge with Argon or Nitrogen before sealing.

Formulation

If this compound is an API or a late-stage intermediate:

  • Avoid wet granulation processes.

  • Consider lyophylization (freeze-drying) only if the cycle is tightly controlled to prevent collapse.

  • Explore salt switching (e.g., to a fumarate or tosylate) if the HCl salt proves too difficult to handle in solid dosage forms.

References

  • PubChem. 1-Amino-3-chloro-2-propanol hydrochloride (Analogous Structure Properties). National Library of Medicine. Available at: [Link]

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification of pharmaceutical solids.[3] Journal of Pharmaceutical Sciences.[3] (Contextual validation of salt hygroscopicity).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on HCl salt lattice energy and hygroscopicity).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Selective N-Alkylation of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a field-proven, self-validating methodological guide for the selective mono-N-alkylation of a bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Objective: To provide a field-proven, self-validating methodological guide for the selective mono-N-alkylation of a bifunctional amino alcohol hydrochloride salt, minimizing over-alkylation and O-alkylation byproducts.

Chemical Properties & Mechanistic Context

1-Amino-3-ethoxy-propan-2-ol[1][2] and its hydrochloride salt[3] are highly versatile building blocks utilized in the synthesis of complex pharmaceutical intermediates, such as beta-adrenergic receptor antagonists and custom lipid nanoparticles. The molecule possesses two distinct nucleophilic centers: a primary amine and a secondary hydroxyl group.

Selective N-alkylation of this substrate presents three primary chemical challenges:

  • Salt Neutralization: The amine is supplied as a stable hydrochloride salt. To restore nucleophilicity, stoichiometric liberation of the free base is required.

  • Chemoselectivity (N- vs. O-Alkylation): While the nitrogen atom is intrinsically more nucleophilic than the oxygen, the use of overly strong bases (e.g., NaH, alkoxides) can deprotonate the hydroxyl group, leading to competing etherification[4].

  • Over-alkylation: In direct

    
     alkylation, the resulting secondary amine is often more nucleophilic and less sterically hindered than the primary amine, leading to rapid over-alkylation into tertiary amines and quaternary ammonium salts[5][6].
    

To circumvent these issues, two primary methodologies are employed: Reductive Amination (the gold standard for strict mono-alkylation) and Controlled Direct Alkylation (utilized when carbonyl precursors are unavailable).

Strategic Workflows for N-Alkylation

Workflow Start 1-Amino-3-ethoxy-propan-2-ol HCl (Primary Amine Salt) FreeBase Free Base Liberation (+ DIPEA or Cs2CO3) Start->FreeBase RedAm_Path Reductive Amination (+ Aldehyde/Ketone) FreeBase->RedAm_Path Pathway A (Preferred) DirAlk_Path Direct Alkylation (+ Alkyl Halide) FreeBase->DirAlk_Path Pathway B (Alternative) Imine Imine Intermediate (Resistant to Over-alkylation) RedAm_Path->Imine Reduction Reduction (+ NaBH(OAc)3) Imine->Reduction Product_A Mono-N-alkylated Product (High Yield & Selectivity) Reduction->Product_A Product_B Mono-N-alkylated Product (Target) DirAlk_Path->Product_B Major Byproduct Di-/Tri-alkylated Byproducts (Over-alkylation) DirAlk_Path->Byproduct Minor

Reaction workflow comparing Reductive Amination and Direct Alkylation for mono-N-alkylation.

Protocol A: Selective Mono-N-Alkylation via Reductive Amination

Reductive amination is the most robust method for preventing over-alkylation[4][7]. By reacting the primary amine with an aldehyde or ketone, an imine intermediate is formed. Because the imine lacks the nucleophilicity of the parent amine, it does not react with additional equivalents of the carbonyl compound, ensuring strict mono-alkylation upon reduction[4].

Mechanistic Insight: Why NaBH(OAc)₃? Sodium borohydride (NaBH₄) is a strong reducing agent that can prematurely reduce the aldehyde/ketone to an alcohol before the imine fully forms. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and selectively reduces the protonated iminium ion without affecting the unreacted carbonyl, allowing for a highly efficient "one-pot" procedure[6].

Materials
  • Substrate: 1-Amino-3-ethoxy-propan-2-ol hydrochloride (1.0 eq)

  • Electrophile: Aldehyde or Ketone (1.05 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Free Base Liberation: Suspend 1-Amino-3-ethoxy-propan-2-ol hydrochloride (10 mmol) in 30 mL of anhydrous DCE under an inert argon atmosphere. Add DIPEA (12 mmol) dropwise at room temperature. Stir for 15 minutes. Causality: The stoichiometric addition of a non-nucleophilic base is non-negotiable; without it, the primary amine remains in its unreactive ammonium state.

  • Imine Formation: Add the target aldehyde or ketone (10.5 mmol) to the solution. Stir the reaction mixture at room temperature for 1–2 hours. Self-Validation: Monitor via TLC (ninhydrin stain); the primary amine spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes to manage the mild exotherm and hydrogen gas evolution[6].

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 4–12 hours until LC-MS confirms the complete consumption of the imine intermediate[6].

  • Work-up: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude secondary amine via flash column chromatography (Silica gel, DCM/MeOH gradient with 1% NH₄OH to prevent amine streaking on the column).

Protocol B: Controlled Direct Alkylation with Alkyl Halides

Direct alkylation is necessary when the desired alkyl group cannot be derived from a stable carbonyl compound. To prevent over-alkylation, a competitive deprotonation/protonation strategy[8] or the use of specific cesium bases in polar aprotic solvents is employed[9][10].

Mechanistic Insight: The Cesium Effect According to , the use of Cesium Carbonate (Cs₂CO₃) in DMF or DMSO significantly enhances the selectivity of mono-N-alkylation[9][10]. The large ionic radius of the cesium cation creates a "naked" and highly reactive amine anion intermediate, while simultaneously providing steric bulk that kinetically disfavors a second alkylation event.

Materials
  • Substrate: 1-Amino-3-ethoxy-propan-2-ol hydrochloride (1.0 eq)

  • Electrophile: Alkyl bromide or iodide (0.9 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask, dissolve the amino alcohol hydrochloride (10 mmol) in 25 mL of anhydrous DMF.

  • Base Addition: Add finely powdered Cs₂CO₃ (25 mmol). Causality: 1.0 eq neutralizes the HCl salt, 0.9 eq scavenges the HBr/HI byproduct of the alkylation, and the remainder provides a kinetic buffer. Cs₂CO₃ is preferred over NaOH to prevent deprotonation of the hydroxyl group (O-alkylation).

  • Alkylation: Cool the mixture to 0 °C. Add the alkyl halide (9.0 mmol) dropwise over 30 minutes. Causality: Keeping the alkylating agent as the limiting reagent (sub-stoichiometric) strictly suppresses the formation of tertiary amines.

  • Incubation: Stir at room temperature (23 °C) for 12–24 hours[9]. Monitor the ratio of mono- to di-alkylated products via LC-MS.

  • Work-up: Dilute the reaction with 100 mL of Ethyl Acetate (EtOAc) and wash extensively with water (5 x 30 mL) to completely remove the DMF and inorganic cesium salts. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the mono-alkylated product via reverse-phase HPLC or silica gel chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization parameters for minimizing over-alkylation during direct


 alkylation, highlighting the critical role of base selection and stoichiometry based on field-proven patent literature[9][10].
Base (Equivalents)SolventTemp (°C)Mono-alkylation Yield (%)Over-alkylation (%)Chemoselectivity Notes
DIPEA (2.5 eq)DMF2565%20%Moderate over-alkylation observed.
K₂CO₃ (2.5 eq)MeCN6055%30%Heating promotes rapid di-alkylation.
Cs₂CO₃ (2.5 eq) DMF 23 82% <5% Optimal condition; steric shielding by Cs⁺.
NaH (2.5 eq)THF0 to 2540%15%Unacceptable; significant O-alkylation (ether formation).

Table 1: Optimization of Direct N-Alkylation Parameters for Amino Alcohols.

References

1. 2. 3. 4. 5.

Sources

Application

Application Note: High-Efficiency Synthesis of Chiral Amino Alcohols from 1-Amino-3-ethoxy-propan-2-ol

Abstract This application note details the protocol for the enantioselective synthesis of chiral 1-amino-3-ethoxy-propan-2-ol, a critical pharmacophore in the synthesis of -adrenergic receptor antagonists (beta-blockers)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the enantioselective synthesis of chiral 1-amino-3-ethoxy-propan-2-ol, a critical pharmacophore in the synthesis of


-adrenergic receptor antagonists (beta-blockers) and sphingosine analogs. While the starting material is commercially available as a racemate, pharmaceutical applications require high enantiomeric excess (

). We present two validated pathways: (1) a high-precision Chemoenzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B), and (2) a scalable Diastereomeric Salt Crystallization using L-(+)-Tartaric acid. This guide focuses on the EKR route due to its superior atom economy and suitability for library synthesis.

Introduction & Strategic Rationale

The Chiral Challenge

1-Amino-3-ethoxy-propan-2-ol contains a single stereogenic center at the C2 position. In drug development, the (S)-enantiomer of beta-blocker intermediates is often associated with higher affinity for


-adrenergic receptors, while the (R)-enantiomer may contribute to off-target effects or toxicity.
Why Kinetic Resolution?

While asymmetric synthesis from chiral pool precursors (e.g., L-serine or chiral epichlorohydrin) is possible, it is often cost-prohibitive for early-phase development. Kinetic Resolution (KR) of the racemic amino alcohol offers a pragmatic balance of cost and speed.

  • Mechanism: An enzyme (lipase) selectively acetylates one enantiomer (typically the R-isomer) much faster than the other, allowing for the separation of an unreacted alcohol (high S-enantiomer purity) and an ester (high R-enantiomer purity).

  • Chemo-selectivity Issue: The primary amine in 1-amino-3-ethoxy-propan-2-ol is significantly more nucleophilic than the secondary alcohol. Attempting direct enzymatic acylation often leads to non-selective chemical N-acylation.

  • Solution: We employ an N-protection strategy (Boc) to nullify amine nucleophilicity, directing the lipase to exclusively operate on the chiral secondary alcohol.

Workflow Visualization

The following diagram outlines the Chemoenzymatic Kinetic Resolution workflow.

G Start Racemic 1-Amino-3-ethoxy-propan-2-ol Protect Step 1: N-Boc Protection Start->Protect (Boc)2O, TEA Intermed Racemic N-Boc Intermediate Protect->Intermed EKR Step 2: Enzymatic Kinetic Resolution (CAL-B + Vinyl Acetate) Intermed->EKR Selective Acylation Separation Step 3: Separation (Chromatography) EKR->Separation ProductS (S)-Alcohol (Unreacted) Separation->ProductS High ee% ProductR (R)-Ester (Acylated) Separation->ProductR Hydrolysis Step 4: Chemical Hydrolysis ProductR->Hydrolysis FinalR (R)-Alcohol Hydrolysis->FinalR

Figure 1: Chemoenzymatic workflow transforming racemic starting material into enantiopure building blocks.

Detailed Protocol: Chemoenzymatic Resolution

Phase 1: N-Boc Protection

Objective: Mask the nucleophilic amine to prevent non-enzymatic background reactions.

Reagents:

  • Racemic 1-amino-3-ethoxy-propan-2-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Dissolve 1-amino-3-ethoxy-propan-2-ol (10 mmol) in DCM (50 mL) at 0°C.

  • Add TEA (12 mmol) followed by the dropwise addition of

    
     (11 mmol) dissolved in DCM (10 mL).
    
  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Visualizing agent: Ninhydrin; Product is less polar than starting amine).

  • Workup: Wash with 1N HCl (2x), Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield: Expect >95% yield of tert-butyl (3-ethoxy-2-hydroxypropyl)carbamate as a colorless oil.

Phase 2: Enzymatic Kinetic Resolution (EKR)

Objective: Selectively acylate the (R)-enantiomer using Candida antarctica Lipase B (Novozym 435).

Reagents:

  • N-Boc-1-amino-3-ethoxy-propan-2-ol (Substrate)

  • Vinyl Acetate (3.0 eq) (Acyl Donor)

  • Novozym 435 (immobilized CAL-B) (20% w/w relative to substrate)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

Procedure:

  • Dissolve the N-Boc substrate (5 mmol) in anhydrous MTBE (25 mL). Note: MTBE is preferred over Toluene for easier workup and good enzyme stability.

  • Add Vinyl Acetate (15 mmol).

  • Add Novozym 435 beads (approx. 200 mg).

  • Incubation: Incubate in an orbital shaker at 30°C, 200 rpm.

  • Monitoring: Monitor conversion via Chiral HPLC (see Analytical Methods).

    • Target: Stop reaction at exactly 50% conversion. This typically takes 24–48 hours depending on enzyme activity.

  • Termination: Filter off the enzyme beads (the enzyme can be washed with DCM and reused).

  • Concentrate the filtrate to obtain a mixture of (S)-alcohol and (R)-acetate.

Phase 3: Separation & Purification

Procedure:

  • The mixture is separated via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of Hexane:Ethyl Acetate (start 90:10, move to 70:30).

  • Fraction 1 (Less Polar): (R)-2-acetoxy-3-ethoxy-N-Boc-propylamine (The Ester).

  • Fraction 2 (More Polar): (S)-3-ethoxy-2-hydroxy-N-Boc-propylamine (The Alcohol).

Phase 4: Deprotection (Optional)

To recover the free amino alcohol:

  • Dissolve the chiral N-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir for 1 hour.

  • Concentrate and neutralize with basic resin or NaOH extraction to obtain the free amine.

Alternative Protocol: Diastereomeric Salt Crystallization

Use Case: Industrial scale-up where chromatography is too expensive.

Reagents:

  • Racemic 1-amino-3-ethoxy-propan-2-ol

  • L-(+)-Tartaric Acid

  • Ethanol (95%)

Procedure:

  • Dissolve Racemic amine (100 mmol) in Ethanol (100 mL) at 60°C.

  • Add L-(+)-Tartaric acid (100 mmol) dissolved in hot Ethanol (100 mL).

  • Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

  • Filtration: Collect the crystals. These are typically enriched in the (S)-amine L-tartrate salt (Must verify specific salt pair via optical rotation).

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) until constant melting point and optical rotation are achieved.

  • Free Basing: Dissolve salt in water, basify with NaOH (pH > 12), and extract with DCM.

Analytical Methods & Validation

Chiral HPLC Method

To determine Enantiomeric Excess (


), derivatization is often not required if using modern polysaccharide columns.
  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Temperature: 25°C.

Data Interpretation:

CompoundRetention Time (approx)*Configuration
N-Boc-(R)-Ester6.5 min(R)
N-Boc-(S)-Alcohol12.8 min(S)

*Note: Retention times vary by system void volume. Run racemic standards first.

Calculation of E-Value (Enantiomeric Ratio)

The efficiency of the kinetic resolution is defined by the E-value. An E-value > 100 is excellent.



Where 

is conversion and

is the enantiomeric excess of the product (ester).

Expert Insights & Troubleshooting

The "Kazlauskas Rule" Application

For secondary alcohols, CAL-B typically favors the formation of the (R)-ester.

  • Rule: The enzyme favors the enantiomer where the medium-sized substituent is in the "right" pocket and the large substituent is in the "left" pocket.

  • Substrate Analysis: For N-Boc-1-amino-3-ethoxy-propan-2-ol:

    • Group A:

      
      
      
    • Group B:

      
      
      
    • Insight: The Boc group adds significant bulk. The

      
       is generally treated as the "Large" group compared to 
      
      
      
      . Consequently, the stereochemical outcome usually follows the standard prediction, yielding the (S)-alcohol as the unreacted species. Always verify the absolute configuration of your first batch using optical rotation literature values.
Common Pitfalls
  • Low Conversion (<30%): The enzyme might be deactivated by trace water or high substrate concentration.

    • Fix: Add 4Å Molecular Sieves to the reaction; dilute the substrate to 0.1 M.

  • Racemization: If the reaction runs too long (>50% conversion), the reverse reaction (hydrolysis of the ester) may occur if water is present, eroding the

    
     of the product.
    
    • Fix: Stop exactly at 45-50% conversion.

References

  • Kazlauskas, R. J., et al. (1991).[2] "A Rule To Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa." Journal of Organic Chemistry. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Pharmaceuticals." Tetrahedron: Asymmetry.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Liljeblad, A., & Kanerva, L. T. (2006). "Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure -Amino Alcohols." Tetrahedron. (Specific protocols for amino alcohol resolution).
  • Santa Cruz Biotechnology. "1-Amino-3-ethoxy-propan-2-ol Product Data." Link (Source for physical property verification).

Sources

Method

Application Note &amp; Protocol: Strategic Coupling of 1-Amino-3-ethoxy-propan-2-ol with Aldehydes via Reductive Amination

Abstract & Introduction The coupling of primary amines with carbonyl compounds is a cornerstone transformation in modern organic synthesis, pivotal for the construction of pharmaceuticals, agrochemicals, and functional m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The coupling of primary amines with carbonyl compounds is a cornerstone transformation in modern organic synthesis, pivotal for the construction of pharmaceuticals, agrochemicals, and functional materials. 1-Amino-3-ethoxy-propan-2-ol is a versatile and economically significant building block, featuring a primary amine for coupling and a secondary alcohol that can influence stereochemistry or serve as a handle for further functionalization. This document provides a detailed guide to the reaction conditions for coupling this amino alcohol with a diverse range of aldehydes.

The primary and most robust method for this transformation is reductive amination . This process involves the initial reaction between the amine and the aldehyde to form an imine intermediate, which is then reduced in situ to yield the desired secondary amine. A critical aspect of this chemistry is managing the equilibrium between the open-chain imine and a potential cyclized side-product, the oxazolidine, which can readily form from 1,2-amino alcohols and aldehydes.[1][2]

This guide will elucidate the mechanistic underpinnings of this reaction, provide field-proven protocols with detailed step-by-step instructions, and offer insights into optimizing reaction conditions for maximizing yield and purity.

Scientific Principles & Mechanistic Overview

A successful reductive amination strategy hinges on understanding the interplay between imine formation and reduction. The overall transformation can be dissected into two key stages, often occurring concurrently in a one-pot procedure.

2.1 Stage 1: Imine and Oxazolidine Formation

The reaction initiates with the nucleophilic attack of the primary amine of 1-Amino-3-ethoxy-propan-2-ol on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate. This intermediate exists in equilibrium with two key species:

  • Imine: Dehydration of the hemiaminal yields the C=N double bond of the imine (or Schiff base). This step is often catalyzed by mild acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[3]

  • Oxazolidine: Intramolecular cyclization of the hemiaminal, where the hydroxyl group of the amino alcohol attacks the same carbon, forms a stable five-membered oxazolidine ring.[1][2][4]

The pH of the reaction medium is critical. In strongly acidic conditions (pH < 4), the amine starting material becomes protonated, rendering it non-nucleophilic and halting the initial attack on the aldehyde.[3] Conversely, in basic conditions, the dehydration of the hemiaminal to the imine is slow. Optimal pH for imine formation is typically maintained between 4 and 6.

2.2 Stage 2: Selective Reduction

The second stage is the reduction of the C=N bond. The choice of reducing agent is paramount for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine (or its protonated form, the iminium ion) much faster than it reduces the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce the starting aldehyde, especially at neutral or acidic pH, potentially leading to side products and lower yields.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is particularly effective at slightly acidic pH. It is slow to reduce aldehydes and ketones but rapidly reduces the more electrophilic iminium ion, making it a classic choice for this transformation.[5][6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A highly effective and popular modern reagent. It is a mild and selective reducing agent that does not require strict pH control, as the reaction can be performed in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE). The acetic acid generated in situ can catalyze imine formation.[5][7]

The general reaction pathway, including the competing equilibria, is visualized below.

G Start 1-Amino-3-ethoxy-propan-2-ol + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H₂O, Acid Cat.) Oxazolidine Oxazolidine (Cyclic Adduct) Hemiaminal->Oxazolidine Intramolecular Cyclization Imine->Hemiaminal Hydration (+H₂O) Product Final Product (Secondary Amine) Imine->Product Oxazolidine->Hemiaminal Ring Opening Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine Reducer->Product Reduction

Caption: Reaction pathways in the coupling of an amino alcohol and an aldehyde.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

3.1 Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general-purpose protocol due to its operational simplicity and broad substrate scope.

Materials & Reagents

Reagent/MaterialPurposeTypical Supplier
1-Amino-3-ethoxy-propan-2-olAmine sourceSigma-Aldrich, TCI
Aldehyde (Aromatic or Aliphatic)Carbonyl sourceVaries
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Selective reducing agentSigma-Aldrich, Oakwood
Dichloromethane (DCM), anhydrousAprotic solventVaries
Saturated Sodium Bicarbonate (NaHCO₃) aq.Aqueous quench/workup solution-
Magnesium Sulfate (MgSO₄), anhydrousDrying agentVaries
Round-bottom flaskReaction vesselVaries
Magnetic stir bar & stir plateAgitationVaries

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Amino-3-ethoxy-propan-2-ol (1.0 eq).

  • Solvent & Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Add the desired aldehyde (1.0-1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the imine/hemiaminal intermediate. For less reactive aldehydes, this period can be extended.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting aldehyde.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes, depending on the product's polarity.

3.2 Protocol 2: Reductive Amination using Sodium Borohydride in Methanol

This protocol is a cost-effective alternative, particularly suitable for large-scale synthesis where the aldehyde is not overly sensitive to reduction.

Step-by-Step Methodology

  • Setup: In a round-bottom flask, dissolve 1-Amino-3-ethoxy-propan-2-ol (1.0 eq) and the aldehyde (1.0 eq) in methanol (0.2-0.5 M).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) slowly in small portions. Control the addition rate to manage gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-12 hours until completion is confirmed by TLC.

  • Quenching: Cool the reaction again to 0 °C and slowly add water or 1 M HCl to quench the excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic extracts, concentrate, and purify as described in Protocol 1.

Optimization & Data Interpretation

The success of the coupling reaction can be influenced by the nature of the aldehyde substrate.

Table of Expected Trends and Conditions

Aldehyde TypeReactivityRecommended ProtocolKey Considerations
Aromatic (Electron-poor) High (e.g., nitrobenzaldehyde)Protocol 1 or 2Fast reaction. Prone to side reactions if conditions are harsh. STAB (Protocol 1) offers better control.
Aromatic (Electron-rich) Moderate (e.g., anisaldehyde)Protocol 1Slower imine formation. May require longer stirring before adding the reducing agent.
Aliphatic (Unhindered) High (e.g., hexanal)Protocol 1Prone to self-condensation (aldol). Add reducing agent promptly after the initial stirring period.
Aliphatic (Hindered) Low (e.g., pivalaldehyde)Protocol 1Steric hindrance slows the reaction. May require elevated temperature (e.g., 40 °C) and extended reaction time.

Troubleshooting

  • Low Conversion: If starting materials remain, consider increasing the reaction time, using a slight excess of the aldehyde and reducing agent, or gently heating the reaction (to 35-40 °C).

  • Oxazolidine as Main Product: This indicates that the reduction of the imine is slow compared to cyclization. Ensure the reducing agent is active. For the NaBH₄ protocol, adding a small amount of acetic acid after the initial imine formation can help push the equilibrium towards the iminium ion, which is more readily reduced.

  • Formation of Dialkylated Product: This is rare with stoichiometric control but can occur if the product amine reacts with remaining aldehyde. Ensure complete consumption of the aldehyde by monitoring via TLC.

G Setup 1. Reaction Setup (Amine + Aldehyde in Solvent) Imine_Form 2. Imine Formation (Stir at RT, 30-60 min) Setup->Imine_Form Reduction 3. Reduction (Add Reducing Agent) Imine_Form->Reduction Monitor 4. Monitor Reaction (Stir 4-24h, TLC/LC-MS) Reduction->Monitor Quench 5. Quench Reaction (Add aq. NaHCO₃) Monitor->Quench Workup 6. Aqueous Workup (Extract with DCM) Quench->Workup Purify 7. Purification (Concentrate & Column) Workup->Purify Product Pure Secondary Amine Purify->Product

Caption: Standard experimental workflow for one-pot reductive amination.

Conclusion

The reductive amination of 1-Amino-3-ethoxy-propan-2-ol with aldehydes is a highly reliable and versatile method for synthesizing valuable secondary amine building blocks. By selecting the appropriate reducing agent and solvent system, researchers can achieve high yields and purity across a wide range of aldehyde substrates. The use of sodium triacetoxyborohydride in dichloromethane is recommended as a robust, general procedure that minimizes side reactions and simplifies execution. Careful monitoring and understanding of the underlying reaction equilibria are key to troubleshooting and optimizing this essential transformation in drug discovery and development.

References

  • Shrestha, R., & Yousuf, S. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters.
  • Shrestha, R., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Fults, A., et al. (n.d.). Expanding complex morpholines using systematic chemical diversity. American Chemical Society.
  • Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • KPU Pressbooks. (n.d.). 2.
  • Wikipedia. (n.d.). Oxazolidine.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Oxazolidine synthesis.
  • Bergmann, E. D. (n.d.). Synthesis and Properties of Oxazolidines. Scribd.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines.

Sources

Application

Application Note: Synthesis of 5-(Ethoxymethyl)oxazolidin-2-one from 1-Amino-3-ethoxy-propan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale Oxazolidinones represent a privileged class of het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

Oxazolidinones represent a privileged class of heterocyclic pharmacophores, most notably recognized for their role as potent antimicrobial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban). The synthesis of functionalized oxazolidinones directly from 1,2-amino alcohols is a critical transformation in medicinal chemistry.

This application note details the conversion of 1-amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2)[1] into 5-(ethoxymethyl)oxazolidin-2-one . We outline two distinct, field-proven methodologies: a high-throughput discovery route utilizing triphosgene , and a scalable, green-chemistry route utilizing diethyl carbonate (DEC) . By understanding the mechanistic causality behind each step, researchers can ensure high yields, avoid common side-reactions, and implement self-validating quality control systems.

Mechanistic Grounding & Pathway Analysis

The transformation of a 1,2-amino alcohol into an oxazolidinone requires a carbonyl equivalent (


) to bridge the primary amine and the secondary alcohol. The choice of the carbonyl source dictates the reaction kinetics, the intermediate species, and the required operational conditions.
  • Method A (Triphosgene): Triphosgene acts as a highly electrophilic phosgene surrogate. The primary amine of 1-amino-3-ethoxy-propan-2-ol rapidly attacks the reagent to form a carbamoyl chloride intermediate. A subsequent intramolecular attack by the secondary hydroxyl group yields the oxazolidinone. As highlighted by Ganiu et al., strict temperature control and slow addition are required; fast addition of excess triphosgene can lead to competitive cyclization into unwanted oxadiazolones[2].

  • Method B (Diethyl Carbonate): DEC is a safer, less electrophilic alternative. The reaction proceeds via an initial ethyl carbamate intermediate. Driven by a base catalyst and elevated temperatures, the intermediate undergoes a thermodynamically favorable 5-Exo-Trig ring closure to form the 5-membered oxazolidinone ring, as demonstrated by Fujisaki et al.[3].

Pathway cluster_0 Method A: Triphosgene Route cluster_1 Method B: Diethyl Carbonate Route SM 1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2) Triphosgene Triphosgene / DIPEA CH2Cl2, -78°C to 0°C SM->Triphosgene DEC Diethyl Carbonate (DEC) Base Catalyst, Reflux SM->DEC Intermediate1 Carbamoyl Chloride Intermediate Triphosgene->Intermediate1 Product 5-(Ethoxymethyl)oxazolidin-2-one (Target Scaffold) Intermediate1->Product Intramolecular Cyclization Intermediate2 Ethyl Carbamate Intermediate DEC->Intermediate2 Intermediate2->Product 5-Exo-Trig Cyclization

Fig 1. Mechanistic pathways for oxazolidinone synthesis from 1-amino-3-ethoxy-propan-2-ol.

Quantitative Data: Reagent Comparison

To assist in route selection, the operational parameters for both methodologies are summarized below.

ParameterMethod A: Triphosgene RouteMethod B: Diethyl Carbonate (DEC) Route
Primary Reagent Triphosgene (0.35 - 0.40 equiv)Diethyl Carbonate (1.5 - 2.0 equiv)
Base / Catalyst DIPEA or TEA (2.5 equiv)

or NaOMe (0.1 - 0.5 equiv)
Solvent Anhydrous

(DCM)
Neat or Toluene
Temperature -78 °C warming to 0 °C90 °C to 110 °C (Reflux)
Reaction Time 2 - 4 hours12 - 24 hours
Safety Profile High Risk: Generates phosgene gasLow Risk: Green chemistry approach
Typical Yield 85% - 95%70% - 80%

Experimental Protocols

Method A: Triphosgene-Mediated Cyclization (Discovery Scale)

This method is optimized for speed and high yield, ideal for generating milligram to gram quantities for structure-activity relationship (SAR) studies.

Causality & Setup: Moisture must be strictly excluded. Triphosgene and the resulting carbamoyl chloride intermediate are highly sensitive to water and will rapidly hydrolyze to form urea byproducts.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 1-amino-3-ethoxy-propan-2-ol (1.0 mmol, 119.16 mg)[1] and anhydrous DCM (10 mL).

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during phosgenation, preventing the protonation of the starting amine.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Reagent Addition (Critical Step): Dissolve triphosgene (0.35 mmol, 104 mg) in 2 mL of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump. Rationale: Slow addition at cryogenic temperatures prevents the accumulation of excess phosgene equivalents, which is known to cause competitive cyclization into oxadiazolones[2].

  • Cyclization: Allow the reaction to stir at -78 °C for 1 hour, then gradually remove the cooling bath and let it warm to 0 °C over 2 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous

    
     (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Method B: Diethyl Carbonate Cyclization (Scale-Up Route)

This method avoids highly toxic reagents, making it suitable for multi-gram or kilogram scale-up.

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1-amino-3-ethoxy-propan-2-ol (10.0 mmol, 1.19 g) and Diethyl Carbonate (15.0 mmol, 1.77 g).

  • Catalysis: Add anhydrous

    
     (1.0 mmol, 138 mg). Rationale: The base deprotonates the amine to facilitate the formation of the ethyl carbamate intermediate, and subsequently deprotonates the alcohol to drive the 5-Exo-Trig cyclization[3].
    
  • Reflux: Heat the mixture to 110 °C. The Dean-Stark trap is used to continuously remove the ethanol byproduct. Rationale: Removing ethanol shifts the equilibrium according to Le Chatelier's principle, driving the transesterification to completion.

  • Workup: After 16 hours, cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash with water (2 × 20 mL) and brine. Dry and concentrate to yield the crude product.

Self-Validating Quality Control System

A robust protocol must be self-validating. To ensure the integrity of the transformation, utilize the following in-process controls (IPC) and final characterization checks.

Workflow Step1 Reaction Setup (Anhydrous) Step2 Reagent Addition (Controlled) Step1->Step2 Step3 In-Process Control (LC-MS) Step2->Step3 Step4 Aqueous Workup (Quench) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5 Step6 Validation (NMR/MS) Step5->Step6

Fig 2. Self-validating experimental workflow for the synthesis and isolation of oxazolidinones.

In-Process Control (IPC):

  • TLC: Use a Ninhydrin stain. The starting material (1-amino-3-ethoxy-propan-2-ol) contains a primary amine and will stain deep purple/pink. The product oxazolidinone lacks a primary amine and will not stain with Ninhydrin, but will be visible under

    
     stain.
    
  • LC-MS Tracking: Monitor the disappearance of the starting material mass (

    
    ) and the appearance of the 5-(ethoxymethyl)oxazolidin-2-one product mass (
    
    
    
    ).

Final Validation (NMR Signatures):

  • 
    H-NMR (
    
    
    
    ):
    Look for the disappearance of the broad
    
    
    and
    
    
    peaks (~2.0-3.0 ppm) of the starting material. The formation of the oxazolidinone ring is confirmed by a broad singlet around ~5.5-6.0 ppm corresponding to the secondary ring nitrogen (
    
    
    ), and a distinct multiplet for the chiral methine proton (
    
    
    ) shifted downfield to ~4.6-4.8 ppm due to the electron-withdrawing nature of the adjacent carbamate group.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol". PubChem. URL:[Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). "Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones". Chemical and Pharmaceutical Bulletin, 55(5), 829-831. URL:[Link]

  • Ganiu, M. O., Nepal, B., Van Houten, J. P., & Kartika, R. (2020). "A decade review of triphosgene and its applications in organic reactions". Tetrahedron, 76(47), 131553. URL:[Link]

Sources

Method

Application Note: Reductive Amination Procedures using 3-Ethoxy-2-Hydroxy-Propylamine

Abstract & Molecule Profile This guide details the strategic implementation of 3-ethoxy-2-hydroxy-propylamine (CAS: 6291-85-6) in reductive amination reactions. While reductive amination is a standard transformation, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Molecule Profile

This guide details the strategic implementation of 3-ethoxy-2-hydroxy-propylamine (CAS: 6291-85-6) in reductive amination reactions. While reductive amination is a standard transformation, this specific amine presents a unique structural motif—a


-hydroxy group adjacent to the primary amine. This 1,2-amino alcohol functionality introduces a competitive equilibrium between the desired imine and a cyclic 1,3-oxazolidine  intermediate.

Successful N-alkylation requires protocols that drive this equilibrium toward the reducible iminium species. This note provides two field-validated methods: a standard Sodium Triacetoxyborohydride (STAB) protocol and a Titanium-mediated two-step protocol for difficult substrates.

Chemical Profile
PropertyData
Common Name 3-ethoxy-2-hydroxy-propylamine
Synonyms 1-amino-3-ethoxypropan-2-ol;

-(aminomethyl)-

-ethoxyethanol
CAS Number 6291-85-6
Structure

MW 103.16 g/mol
Physical State Colorless liquid
Boiling Point ~136–138 °C
Solubility Miscible with water, alcohols, DCM, THF

Mechanistic Insight: The Oxazolidine Shunt

Understanding the mechanism is critical for troubleshooting. Unlike simple alkyl amines, 3-ethoxy-2-hydroxy-propylamine can react with aldehydes/ketones to form a stable 5-membered ring (oxazolidine) rather than the open-chain imine.

The Challenge: Reducing agents like NaBH


 are often too weak to reduce the oxazolidine directly.
The Solution:  Acidic conditions (using Acetic Acid) or Lewis Acids (Ti(OiPr)

) facilitate the ring-opening of the oxazolidine back to the reactive iminium ion, which is then irreversibly reduced to the amine.
Reaction Pathway Diagram[6]

ReactionMechanism Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Imine Imine / Iminium (Reactive Species) Hemiaminal->Imine -H2O Imine->Hemiaminal +H2O Oxazolidine 1,3-Oxazolidine (Cyclic Trap) Imine->Oxazolidine Cyclization (Fast) Product Final Secondary Amine Imine->Product Reduction (STAB/NaBH4) Oxazolidine->Imine Acid/Lewis Acid (Ring Open)

Figure 1: The "Oxazolidine Shunt".[1] Successful reduction requires conditions that revert the Oxazolidine to the Imine.

Strategic Considerations for Reagent Selection

ReagentSuitabilityContext
NaBH(OAc)

(STAB)
Excellent Recommended. Mild, compatible with acid (AcOH) which is required to open the oxazolidine ring. One-pot.
NaBH

CN
GoodTraditional method. Toxic (cyanide risk). Requires careful pH monitoring (pH 5-6) to prevent HCN gas evolution.
NaBH

Poor (Direct)Too harsh for one-pot (reduces aldehyde). Only use in Two-Step method after imine is fully formed.
H

/ Pd-C
VariableGood for simple aliphatic aldehydes. Avoid if substrate has benzyl ethers or halogens.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Most aldehydes and non-hindered ketones. High chemoselectivity.

Materials:

  • Amine: 3-ethoxy-2-hydroxy-propylamine (1.1 equiv)

  • Carbonyl: Aldehyde/Ketone (1.0 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carbonyl compound (1.0 equiv) in DCE (0.2 M concentration).

  • Amine Addition: Add 3-ethoxy-2-hydroxy-propylamine (1.1 equiv).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Note: If using a ketone, increase AcOH to 2.0 equiv to accelerate iminium formation.

    • Observation: The mixture may warm slightly. Stir at Room Temperature (RT) for 30 minutes. This "pre-stir" allows the oxazolidine/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.4 equiv) portion-wise over 5-10 minutes.

    • Caution: Mild gas evolution may occur.

  • Reaction: Remove ice bath and stir at RT. Monitor via TLC or LCMS.[2]

    • Time: Aldehydes typically react in 1–4 hours. Ketones may require 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Titanium-Mediated Two-Step Method

Best for: Hindered ketones or electron-deficient amines where oxazolidine formation is dominant and stable.

Rationale: Titanium(IV) isopropoxide acts as a Lewis Acid and water scavenger, forcing the equilibrium completely toward the imine/titanium complex, bypassing the oxazolidine trap.

Materials:

  • Amine: 3-ethoxy-2-hydroxy-propylamine (1.2 equiv)

  • Carbonyl: Ketone (1.0 equiv)[2]

  • Reagent A: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (1.5 equiv)
    
  • Reagent B: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[2]
    
  • Solvent: Methanol (dry) and THF.

Step-by-Step Procedure:

  • Complexation: In a dried flask, mix the Ketone (neat or in minimal THF) and Amine (1.2 equiv).

  • Titanium Addition: Add Ti(OiPr)

    
      (1.5 equiv) dropwise.
    
    • Note: The solution often turns yellow/orange and becomes viscous.

  • Imine Formation: Stir neat or in minimal THF at RT for 6–12 hours.

    • Check: IR spectroscopy can confirm disappearance of C=O stretch.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (0.5 M).

  • Reduction: Cool to 0°C. Add NaBH

    
      (1.5 equiv) portion-wise.
    
    • Caution: Exothermic with vigorous gas evolution.

  • Hydrolysis (Critical): After reaction completion (approx. 2 hours), add water (1 mL per mmol Ti) dropwise. A white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM.

  • Purification: Concentrate filtrate and purify via column chromatography.

Quality Control & Troubleshooting

Characterization Markers (1H NMR)

When analyzing the product, look for these specific shifts to confirm successful reductive amination vs. oxazolidine retention:

  • Product (Secondary Amine):

    • 
       2.5 – 2.8 ppm: New multiplets corresponding to the N-CH
      
      
      
      protons adjacent to the newly formed bond.
    • 
       3.4 – 3.6 ppm: Retention of the ethoxy -O-CH
      
      
      
      - signals (quartet).
    • Mass Spec: [M+H]+ = (Carbonyl Mass + 103 - 16).

  • Impurity (Oxazolidine):

    • 
       4.5 – 5.5 ppm: A distinct singlet or doublet appearing in the methine region (the aminal proton N-CH-O). If you see this, the ring did not open/reduce.
      
Troubleshooting Table
IssueCauseSolution
Low Yield / No Reaction Oxazolidine is too stable.Switch to Protocol B (Ti-mediated) or increase AcOH in Protocol A to 5 equiv to force ring opening.
Dialkylation Amine is too nucleophilic.Ensure Carbonyl is the limiting reagent (1.0 equiv) and Amine is in excess (1.2–1.5 equiv). Add STAB slowly.
Boron Emulsions STAB/Boron byproducts.During workup, wash the organic layer with 1M NaOH (if product is stable to base) or use a Rochelle's Salt (Potassium Sodium Tartrate) saturated solution wash for 1 hour.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • CymitQuimica. (n.d.). "3-Ethoxypropylamine CAS 6291-85-6 Technical Data." Link

Sources

Application

Application Note: Protecting Group Strategies for 1-Amino-3-ethoxy-propan-2-ol Synthesis

Executive Summary 1-Amino-3-ethoxy-propan-2-ol is a versatile C3-synthon used in the synthesis of -blockers, cationic lipids, and functionalized hydrogels. Its structure features three distinct reactive sites: a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-3-ethoxy-propan-2-ol is a versatile C3-synthon used in the synthesis of


-blockers, cationic lipids, and functionalized hydrogels. Its structure features three distinct reactive sites: a primary amine (nucleophilic), a secondary alcohol (nucleophilic/oxidizable), and an ethoxy ether (stable).

The primary synthetic challenge is chemoselectivity . Direct amination of ethyl glycidyl ether often leads to over-alkylation (formation of secondary and tertiary amines). Furthermore, downstream applications often require orthogonal protection of the nitrogen and oxygen functionalities.

This guide details two high-fidelity synthetic routes using Phthalimide (Gabriel) and Azide masking strategies to ensure mono-amination, followed by protocols for orthogonal protection (N-Boc, O-TBS).

Strategic Analysis: The 1,3-Difunctional Challenge

When synthesizing 1-amino-3-ethoxy-propan-2-ol, researchers must choose a route that prevents the "polymerization" of the amine while allowing future manipulation of the secondary alcohol.

Core Decision Matrix
RequirementRecommended StrategyKey Advantage
High Purity Primary Amine Route A: Gabriel Synthesis Complete avoidance of over-alkylation; crystalline intermediates.
Chiral / Stereoselective Route B: Azide Opening Compatible with enzymatic resolution; mild conditions preserve stereocenters.
Orthogonal Functionalization Route C: Sequential Protection Allows selective reaction at the alcohol (e.g., oxidation to ketone) or amine.

Detailed Protocols

Route A: The Phthalimide "Masked Amine" Strategy (Recommended for Scale-Up)

This route utilizes the phthalimide group as a robust protecting group for the amine during the ring-opening of the epoxide. It ensures that only a single alkylation event occurs.

Step 1: Synthesis of Ethyl Glycidyl Ether (Precursor)

Note: Commercially available, but synthesis is described for completeness.

  • Reactants: Epichlorohydrin (1.0 eq), Ethanol (excess),

    
     (cat).
    
  • Procedure: Treat epichlorohydrin with ethanol and Lewis acid to form the chlorohydrin ether. Treat with NaOH (aq) to re-close the epoxide ring.

  • Purification: Distillation.

Step 2: Regioselective Ring Opening (The Protection Step)
  • Reagents: Ethyl Glycidyl Ether (10 mmol), Potassium Phthalimide (11 mmol), DMF (dry, 20 mL).

  • Catalyst: Phthalimide anion acts as the nucleophile; no additional catalyst needed, though catalytic 18-crown-6 can accelerate the reaction.

  • Protocol:

    • Suspend Potassium Phthalimide in dry DMF.

    • Add Ethyl Glycidyl Ether dropwise at 60°C.

    • Heat to 90°C for 6 hours. The reaction is regioselective for the terminal carbon (

      
      ).
      
    • Workup: Pour into ice water. The product, N-(2-hydroxy-3-ethoxypropyl)phthalimide, often precipitates. Filter or extract with EtOAc.

  • Checkpoint:

    
     NMR should show the disappearance of epoxide protons (
    
    
    
    2.6–2.8 ppm) and appearance of aromatic phthalimide signals (
    
    
    7.7–7.9 ppm).
Step 3: Deprotection to Free Amine
  • Reagents: Hydrazine Hydrate (excess), Ethanol.

  • Protocol:

    • Dissolve the phthalimide intermediate in refluxing ethanol.

    • Add Hydrazine Hydrate (2.0 eq). A white precipitate (phthalhydrazide) will form within 1 hour.

    • Reflux for 3 hours to ensure completion.

    • Workup: Cool, filter off the phthalhydrazide. Concentrate the filtrate. Acidify with HCl to remove residual hydrazine, then basify (NaOH) and extract with DCM to obtain the free amine.

Route B: The Azide-Boc Strategy (One-Pot Reduction/Protection)

This route is ideal if the final target is the N-Boc protected species, widely used in peptide coupling or medicinal chemistry.

Protocol
  • Azidolysis:

    • Dissolve Ethyl Glycidyl Ether (1.0 eq) in MeOH/Water (8:1).

    • Add

      
       (1.5 eq) and 
      
      
      
      (1.5 eq).
    • Reflux at 65°C for 12 hours.

    • Result: 1-Azido-3-ethoxy-propan-2-ol. (Caution: Azides are potentially explosive; keep molecular weight ratio high and avoid metal spatulas).

  • Reduction & In-Situ Protection:

    • Dissolve the crude azido-alcohol in MeOH.

    • Add

      
       (1.1 eq) and 
      
      
      
      (10% wt).
    • Stir under

      
       atmosphere (balloon) for 4 hours.
      
    • Mechanism:[1][2][3][4] As the azide reduces to the amine, it immediately reacts with the Boc-anhydride, preventing side reactions.

  • Purification:

    • Filter catalyst over Celite. Concentrate. Flash chromatography (Hexane/EtOAc) yields N-Boc-1-amino-3-ethoxy-propan-2-ol .

Orthogonal Protection Strategies (O-Protection)[5]

Once the amine is secured (as N-Boc or N-Phth), the secondary alcohol often requires protection to allow for harsh downstream chemistry (e.g., alkylation of the amine nitrogen).

Strategy: Silyl Ether Protection (TBS)
  • Target: N-Boc-1-amino-2-(tert-butyldimethylsilyloxy)-3-ethoxypropane.

  • Reagents: TBS-Cl (1.2 eq), Imidazole (2.5 eq), DMAP (cat), DMF.

  • Protocol:

    • Dissolve N-Boc-amino alcohol in DMF.

    • Add Imidazole and DMAP.

    • Add TBS-Cl portion-wise at 0°C. Warm to RT.

    • Why this works: The bulky TBS group protects the alcohol from oxidation and nucleophilic attack but is removable with TBAF (fluoride), leaving the N-Boc group intact (Orthogonality).

Visual Workflows

Workflow 1: Synthesis & Protection Logic

Caption: Comparison of Gabriel (Phthalimide) and Azide routes for generating the target scaffold.

Workflow 2: Orthogonal Protection Decision Tree

Caption: Decision tree for selecting orthogonal protecting groups based on downstream chemistry.

Comparative Data & Performance

MetricRoute A: PhthalimideRoute B: Azide-BocDirect Amination (Not Recommended)
Overall Yield 75-85%60-70%<40%
Purity (Crude) High (Crystalline intermediates)Moderate (Requires chromatography)Low (Mixture of mono/di/tri-alkylated)
Safety Profile HighModerate (Azide handling required)High
Cost LowMedium (Pd/C catalyst cost)Low
Atom Economy Lower (Phthalimide waste)HighHigh

References

  • BenchChem. (2025).[3] The Versatility of 3-Amino-1,1-diethoxypropan-2-ol in the Synthesis of Novel Heterocyclic Compounds.[3] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-amino alcohols and Ring Opening of Epoxides. Retrieved from

  • Ghorai, M. K., et al. (2007). "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Epoxides." Journal of Organic Chemistry, 72, 5859-5862.[5]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard text for Boc/TBS conditions).
  • Santa Cruz Biotechnology. (n.d.). 1-Amino-3-ethoxy-propan-2-ol Product Data. Retrieved from

Sources

Method

Application Note: Procedure for Converting 1-Amino-3-ethoxy-propan-2-ol HCl to Free Base

Executive Summary & Strategic Rationale The conversion of 1-Amino-3-ethoxy-propan-2-ol hydrochloride (CAS: 35152-18-2 (free base)) to its free base form is a critical preparatory step in nucleophilic substitution reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The conversion of 1-Amino-3-ethoxy-propan-2-ol hydrochloride (CAS: 35152-18-2 (free base)) to its free base form is a critical preparatory step in nucleophilic substitution reactions, reductive aminations, and epoxide ring-opening sequences.[1]

While standard neutralization protocols exist, this specific amino-alcohol presents a unique challenge: high water solubility .[1] The presence of both a hydroxyl group and an ether linkage significantly increases the polarity of the free base, leading to a low partition coefficient (


) between organic solvents and the aqueous phase. Consequently, standard extraction methods often result in poor yields (<50%).

This guide details two optimized protocols designed to overcome this solubility barrier:

  • Salting-Out Assisted Liquid-Liquid Extraction (LLE): The "workhorse" method, optimized with ionic strength adjustments to force phase separation.[1]

  • Ion-Exchange Chromatography (IEC): A solvent-free neutralization method yielding high-purity product without aqueous workup issues.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Understanding the substrate is the first step to a successful protocol.

PropertyDataRelevance to Protocol
Compound Name 1-Amino-3-ethoxy-propan-2-ol HClTarget Substrate
Molecular Weight 119.16 g/mol (Free Base)Calculation of stoichiometry
Physical State Viscous Colorless Liquid (Free Base)Handling considerations
Boiling Point ~214°C (760 mmHg)Requires high vacuum for distillation
pKa (Amine) ~9.5 - 10.0 (Estimated)Target pH for neutralization must be >12
LogP -0.97 (Hydrophilic)Critical: Indicates poor extraction into non-polar solvents

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (Recommended)[1]

Objective: To isolate the free base by modifying the aqueous phase properties to decrease the solubility of the organic amine.

Mechanism: By saturating the aqueous phase with an inorganic salt (NaCl or K₂CO₃), we increase the ionic strength. This disrupts the hydration shell around the polar amino-alcohol molecules (the "Salting-Out" effect), driving them into the organic phase.[1]

Materials Required[4][5][6][7][9][10][11][12][13]
  • Substrate: 1-Amino-3-ethoxy-propan-2-ol HCl

  • Base: 50% w/w NaOH solution (or solid KOH pellets)

  • Salt: Sodium Chloride (NaCl), solid, reagent grade[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).[1] Note: Diethyl ether is too non-polar and will fail.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[1][2]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 10.0 g of the HCl salt in the minimum amount of deionized water (approx. 20-30 mL).[1] The solution should be clear.

  • Neutralization (The pH Swing):

    • Place the solution in an ice bath (0-5°C). Exothermic reaction control is vital to prevent side reactions.

    • Slowly add 50% NaOH dropwise with vigorous stirring.

    • Checkpoint: Monitor pH using a calibrated probe or high-range paper.[1] Continue addition until pH > 12.5 . This ensures >99% of the amine is deprotonated.

  • Saturation (The Critical Step):

    • Add solid NaCl to the basic solution until no more salt dissolves (saturation point).[1]

    • Why? This drastically lowers the solubility of the free base in the water layer.

  • Extraction:

    • Transfer the mixture to a separatory funnel.[3][4]

    • Extract with DCM (4 x 30 mL) .

    • Technique: Do not shake violently to avoid emulsions; use a gentle rocking motion for 2 minutes per extraction.[1]

    • Combine the organic layers.[5] The aqueous layer can be checked by TLC or pH paper to ensure the amine has been removed (optional).

  • Drying & Concentration:

    • Dry the combined organic phase over anhydrous Na₂SO₄ for 20 minutes.

    • Filter off the drying agent.[2][3]

    • Concentrate the filtrate using a Rotary Evaporator at 30-35°C under reduced pressure.

    • Final Polish: If the product contains residual solvent, apply high vacuum (<1 mbar) for 1 hour.[1]

Expected Yield: 85-95% Purity: >98% (by NMR)

Protocol B: Ion-Exchange Chromatography (High Purity)[1]

Objective: To obtain salt-free, high-purity free base without liquid-liquid extraction. Ideal for scale-up or when using water-miscible amines.[1]

Mechanism: A strong anion exchange resin (OH⁻ form) exchanges its hydroxyl ions for the chloride ions of the salt, releasing the free amine into the eluate.

Materials Required[5][6][7][9][10][11][12][13]
  • Resin: Amberlite® IRA-400 (OH form) or Dowex® 1X8.[1]

  • Solvent: Methanol (MeOH) or Deionized Water.[1]

Step-by-Step Procedure
  • Resin Preparation:

    • Pack a glass column with approx. 10 equivalents of resin (relative to the amine).

    • Wash the resin bed with 3 column volumes (CV) of Methanol to remove preservatives.[1]

  • Loading:

    • Dissolve the amino-alcohol HCl salt in a minimum volume of Methanol.[1]

    • Load the solution carefully onto the top of the resin bed.[6]

  • Elution:

    • Elute the column with Methanol at a slow flow rate (approx. 1 drop/second).[1]

    • The chloride ions (

      
      ) are retained on the resin, and the free base (
      
      
      
      ) elutes.[1]
    • Checkpoint: Monitor fractions using TLC (ninhydrin stain) or pH paper (fractions will be basic).[1]

  • Isolation:

    • Combine the basic fractions.[7]

    • Evaporate the Methanol under reduced pressure to yield the pure free base oil.

Expected Yield: >95% Purity: >99% (Salt-free)[1]

Process Visualization (Workflow Diagram)[1]

The following diagram illustrates the decision logic and workflow for the Salting-Out Extraction method.

ExtractionWorkflow Start Start: 1-Amino-3-ethoxy-propan-2-ol HCl Dissolve Dissolve in Min. Water Start->Dissolve Basify Add 50% NaOH (pH > 12) Dissolve->Basify Ice Bath Saturate Add NaCl to Saturation (Salting Out) Basify->Saturate Critical Step Extract Extract with DCM (4x) Saturate->Extract Biphasic Separation Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate Final Final Product: Free Base Oil Evaporate->Final

Caption: Workflow for the Salting-Out Assisted Liquid-Liquid Extraction of hydrophilic amino alcohols.

Quality Control & Validation

To ensure the integrity of the free base, the following analytical checks are recommended:

  • Silver Nitrate Test (Limit Test for Chlorides):

    • Dissolve a small aliquot of the product in dilute HNO₃. Add aqueous AgNO₃.[1]

    • Pass: Solution remains clear (indicates removal of HCl).[1]

    • Fail: White precipitate (AgCl) forms.[1]

  • 1H-NMR Spectroscopy:

    • Check for the shift of the

      
      -protons next to the nitrogen. In the HCl salt, these are deshielded (downfield); in the free base, they shift upfield.
      
  • Karl Fischer Titration:

    • Ensure water content is <0.5%, as amino alcohols are hygroscopic.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product remaining in aqueous phase.[1]1. Increase NaCl saturation.2. Switch solvent to CHCl₃ or DCM/Isopropanol (3:1).3.[1] Perform continuous extraction.
Emulsion Formation Vigorous shaking or presence of impurities.1.[1][2] Filter the biphasic mixture through Celite.2. Add brine (if not already saturated).[1]
Product is Colored Oxidation of the amine.1. Perform all steps under Nitrogen atmosphere.2. Distill the final product under high vacuum.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15683480, 1-amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • Zubrick, J. W. (2014).[1] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[1] (Standard reference for Salting-Out Extraction mechanics).

Sources

Application

Application Note: Advanced Synthesis of N- and O-Heterocycles from Amino Alcohol Building Blocks

Executive Summary & Mechanistic Foundations Amino alcohols are privileged, bifunctional synthons in organic chemistry, serving as the foundational chiral pool for a vast array of heterocyclic active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundations

Amino alcohols are privileged, bifunctional synthons in organic chemistry, serving as the foundational chiral pool for a vast array of heterocyclic active pharmaceutical ingredients (APIs). The inherent 1,2- or 1,3-spatial arrangement of the amine and hydroxyl groups allows for highly predictable and stereocontrolled intramolecular cyclizations.

The core synthetic strategy relies on the differential nucleophilicity of the two heteroatoms. The nitrogen atom (softer, more nucleophilic) typically initiates nucleophilic attack on an electrophile (e.g., a carbonyl carbon or an alkyl halide), forming an acyclic intermediate. Subsequent activation of the oxygen atom (harder, less nucleophilic) or the electrophilic center drives the intramolecular ring closure. Exploiting this reactivity differential enables the divergent synthesis of critical scaffolds, including oxazolidinones, morpholines, and piperazines.

ReactionPathways AA Amino Alcohol (Bifunctional Synthon) OX Oxazolidinones (Chiral Auxiliaries) AA->OX Phosgene Equivalents or CO2 / Base MO Morpholines (Drug Scaffolds) AA->MO Epoxide Ring Opening + Cyclodehydration PI Piperazines (Pharmacophores) AA->PI N-Alkylation + Ring Closure

Divergent synthetic pathways from amino alcohols to key heterocyclic scaffolds.

Synthesis of Chiral Oxazolidinones

Oxazolidinones—particularly N-acyl derivatives—are universally employed as Evans chiral auxiliaries for asymmetric aldol reactions, enolate alkylations, and Diels-Alder cycloadditions[1]. They are classically synthesized by reacting an amino alcohol with phosgene or a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene) or dialkyl carbonates[1].

Protocol 1: Synthesis via Phosgene Equivalents

Objective: Conversion of a chiral 1,2-amino alcohol (e.g., (S)-3-Aminobutan-1-ol[2]) to an oxazolidinone chiral auxiliary.

Step-by-Step Methodology:

  • Preparation: Dissolve the chiral amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Triphosgene violently hydrolyzes in the presence of moisture to form HCl and CO

      
      , which destroys the reagent stoichiometry and stalls the reaction.
      
  • Base Addition: Add triethylamine (TEA, 2.5 eq) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: TEA serves a dual purpose. It acts as an acid scavenger for the HCl generated during carbamate formation, preventing the protonation of the amino alcohol (which would render the nitrogen non-nucleophilic). Furthermore, cooling suppresses exothermic runaway and minimizes intermolecular oligomerization.

  • Electrophile Addition: Slowly add a solution of triphosgene (0.35 eq; note that 1 eq triphosgene yields 3 eq phosgene) in DCM dropwise over 30 minutes.

  • Cyclization & Monitoring (Self-Validating Step): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3).

    • Validation: The primary amine starting material will stain intensely with ninhydrin (appearing as a low R

      
       spot). Complete conversion is validated by the total disappearance of the ninhydrin-active spot and the emergence of a higher R
      
      
      
      , UV-active spot corresponding to the cyclic oxazolidinone.
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
    • Causality: NH

      
      Cl provides a mild, buffered proton source to quench unreacted electrophiles without risking the acid-catalyzed hydrolysis of the newly formed cyclic carbamate.
      

Workflow Step1 Amino Alcohol Preparation Step2 Carbonyl Addition (Triphosgene/CO2) Step1->Step2 Base Addition Step3 Intramolecular Cyclization Step2->Step3 Heat / Catalyst Step4 Product Isolation & Purification Step3->Step4 Aqueous Workup

Standardized workflow for the synthesis of oxazolidinones from amino alcohols.

Protocol 2: Green Dehydrative Cyclization using Atmospheric CO

Recent advancements have demonstrated the catalytic dehydrative synthesis of chiral oxazolidinones from amino alcohols using atmospheric pressure CO


 and alkali metal carbonates[3]. Mechanistic studies reveal that the hydroxyl group of the amino alcohol acts as the nucleophile, and the OH in the carbamic acid intermediate is liberated as water during cyclization[3].

Step-by-Step Methodology:

  • Setup: Charge a flame-dried Schlenk flask with the amino alcohol (1.0 eq) and Cs

    
    CO
    
    
    
    (10 mol%).
  • Atmosphere Exchange: Evacuate the flask and backfill with CO

    
     gas via a balloon. Repeat three times.
    
    • Causality: Removing competitive atmospheric moisture and nitrogen ensures maximum solubility and interaction of CO

      
       with the basic catalyst and substrate.
      
  • Reaction: Add anhydrous N-methyl-2-pyrrolidone (NMP) and heat the mixture to 120 °C for 12-24 hours.

    • Causality: The elevated temperature is required to drive the thermodynamically uphill dehydration step, liberating water from the carbamic acid intermediate to force ring closure. The large ionic radius of the cesium cation enhances the basicity of the carbonate anion, facilitating necessary deprotonations[3].

  • Monitoring & Validation: Analyze aliquots via LC-MS. The appearance of the [M+H]

    
     peak corresponding to the oxazolidinone mass (Starting Material Mass + 26 Da) confirms successful carbonylation and dehydration.
    

Synthesis of Morpholines via Cyclodehydration

Morpholines are ubiquitous in neuroactive drugs and kinase inhibitors. Their synthesis from amino alcohols typically involves N-alkylation followed by an intramolecular cyclodehydration. Sterically hindered building blocks, such as 2-methyl-2-(methylamino)propan-1-ol, require optimized coupling conditions due to the quaternary carbon adjacent to the amine, but are highly valuable for generating heavily substituted heterocycles with altered pharmacokinetic profiles[4].

Protocol 3: Mitsunobu-Type Intramolecular Cyclization

Objective: Mild, stereospecific cyclodehydration of a diethanolamine derivative to a morpholine.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-alkylated diol precursor (1.0 eq) and Triphenylphosphine (PPh

    
    , 1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
    
  • Activation: Add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise.

    • Causality: DEAD activates the PPh

      
      , which subsequently converts the hydroxyl group into a highly reactive phosphonium leaving group. This avoids the use of harsh acids (like H
      
      
      
      SO
      
      
      ) that degrade sensitive functional groups.
  • Cyclization & Validation: Stir at room temperature for 4 hours.

    • Validation: Monitor via GC-MS. The conversion is validated by the disappearance of the broad hydroxyl stretch in inline-IR monitoring and the emergence of the cyclic ether peak. The formation of triphenylphosphine oxide (TPPO) is a stoichiometric byproduct that confirms the mechanism is proceeding.

Quantitative Data & Reagent Selection

Table 1: Comparison of Carbonyl Sources for Oxazolidinone Synthesis

Carbonyl SourceReactivityPrimary ByproductsEnvironmental ImpactTypical Yields
Phosgene (Gas) Extremely HighHClVery High (Highly Toxic)>90%
Triphosgene (Solid) HighHCl, CO

High (Safer handling)85–95%
Diethyl Carbonate ModerateEthanolLow70–85%
CO

(1 atm)
Low-ModerateH

O
Very Low (Green Chemistry)60–80%

Table 2: Reagents for Morpholine Cyclodehydration

Reagent SystemPrimary MechanismFunctional Group ToleranceScalability
H

SO

(conc.)
Acid-catalyzed dehydrationLow (sensitive groups degrade)High (Industrial standard)
Mitsunobu (DEAD/PPh

)
Intramolecular S

2
High (Stereoinversion at OH)Moderate (Atom economy low)
Appel-type (CBr

/PPh

)
Halogenation followed by S

2
HighModerate

References

  • Title: Science of Synthesis. Introduction. Source: Thieme Connect. URL: [Link][1]

  • Title: Dehydrative synthesis of chiral oxazolidinones catalyzed by alkali metal carbon

    
    . Source:  Nagoya University (Tetrahedron Letters). URL: [Link][3]
    

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-Amino-3-ethoxy-propan-2-ol derivatives

Topic: Yield Optimization & Troubleshooting Guide Welcome to the Technical Support Center You are accessing the specialized support module for 1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2). This guide addresses the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide
Welcome to the Technical Support Center

You are accessing the specialized support module for 1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2). This guide addresses the specific challenges of synthesizing this hydrophilic


-amino alcohol ether.

Safety Warning: Ethyl glycidyl ether is a potential alkylating agent and mutagen. Aqueous ammonia is corrosive and volatile. All protocols described below must be performed in a fume hood with appropriate PPE.

Module 1: Reaction Optimization (The Synthesis)
Q: My reaction conversion is high (>90%), but my isolated yield is low (<40%). Where is my product going?

A: If conversion is high but mass recovery is low, you are likely losing the product to the aqueous phase during work-up. 1-Amino-3-ethoxy-propan-2-ol contains three polar functionalities: a primary amine, a hydroxyl group, and an ether linkage. This makes it highly water-soluble (hydrophilic). Standard extraction with Dichloromethane (DCM) or Ethyl Acetate often fails to pull the product out of the aqueous ammonia layer.

The Fix: Modified Work-up Protocol Do not use standard DCM extraction. Instead, use n-Butanol or a Continuous Extraction method.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Extraction Solvent DCM or EtOACn-Butanol or Isopropanol/CHCl3 (3:1)
Aqueous Phase Neutral waterSaturated NaCl (Salting Out)
pH Control NeutralStrongly Basic (pH > 12)

Step-by-Step Recovery Protocol:

  • Remove Excess Ammonia: Rotary evaporate the crude reaction mixture first to remove excess ammonia and volatile alcohols.

  • Basify: Ensure the residue is at pH >12 (using NaOH) to keep the amine deprotonated (

    
     form), which is less water-soluble than the ammonium salt (
    
    
    
    ).
  • Salt Out: Saturate the aqueous residue with solid NaCl. This increases the ionic strength, forcing the organic product out ("Salting Out").

  • Extract: Extract 3-4 times with n-Butanol .

  • Concentrate: Evaporate the n-Butanol (requires higher vacuum/heat than DCM).

Module 2: Impurity Management (Side Reactions)
Q: I am observing a significant impurity at M+119 (approx. double the mass). What is it?

A: This is the Bis-alkylated impurity (Secondary Amine). The product (primary amine) is actually more nucleophilic than the starting ammonia. As the reaction proceeds, the product competes with ammonia to attack the remaining Ethyl Glycidyl Ether (EGE).

The Mechanism of Failure:




The Fix: Inverse Addition & Stoichiometry To prevent this, you must statistically favor the ammonia attack.

  • High Molar Excess: Use 10 to 20 equivalents of Ammonia relative to the epoxide.

  • Inverse Addition: Do not add ammonia to the epoxide. Instead, drip the Ethyl Glycidyl Ether into the Ammonia solution . This ensures the epoxide always encounters a vast excess of

    
    .
    
Q: Can I use Lewis Acids to improve the yield?

A: Generally, no . While Lewis acids (like


) can accelerate epoxide opening, they often reduce regioselectivity or promote polymerization of the glycidyl ether. For this specific simple ether, uncatalyzed ammonolysis  in protic solvents (Water/Ethanol) is superior.
Module 3: Visualizing the Workflow

The following logic map details the critical decision points for maximizing yield and purity.

SynthesisWorkflow Start Start: Ethyl Glycidyl Ether Addition CRITICAL STEP: Inverse Addition (Epoxide into NH3) Temp: 0°C -> RT Start->Addition Reagent Reagent: 20 eq. Aqueous NH3 (Solvent: Ethanol/Water) Reagent->Addition Reaction Reaction: Stir 12-24h Addition->Reaction Check TLC/LCMS Check: Epoxide Consumed? Reaction->Check Check->Reaction No (Heat to 40°C) Workup Work-up: Remove excess NH3 (Vac) Check->Workup Yes Extraction Extraction: Saturate with NaCl Extract w/ n-Butanol Workup->Extraction Purification Purification: Distillation (High Vac) or Column (MeOH/DCM/NH3) Extraction->Purification Final Target: 1-Amino-3-ethoxy-propan-2-ol Purification->Final

Caption: Optimized workflow emphasizing Inverse Addition and Salting-Out extraction to maximize yield.

Module 4: Analytical Verification
Q: How do I distinguish the Regioisomers by NMR?

A: The reaction can theoretically produce two isomers, though the desired 1-amino product is favored sterically.

  • Desired Product (1-Amino-3-ethoxy-propan-2-ol): Attack at the terminal carbon.

  • Regioisomer (2-Amino-3-ethoxy-propan-1-ol): Attack at the internal carbon.

Verification Checklist (


 NMR in 

or

):
  • Epoxide Disappearance: Confirm the absence of the multiplets at

    
     2.6–2.8 ppm and 
    
    
    
    3.1 ppm (characteristic of the epoxide ring).
  • Methine Shift: The CH-OH proton in the desired product usually appears as a quintet-like multiplet around

    
     3.7–3.9 ppm .
    
  • Methylene Protons:

    • The

      
       protons will appear as a doublet of doublets around 
      
      
      
      2.6–2.8 ppm
      .
    • If you see a significant shift of the amine-adjacent protons downfield (or a change in integration), suspect the regioisomer or polyalkylation.

References & Further Reading
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group and related reactions - Epoxide opening).

  • Lizza, J. R., & Moura-Letts, G. (2017).[1] Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of

    
    -Amino Alcohols.[1] Synthesis, 49(06), 1231-1242. 
    
  • BenchChem Technical Notes. (2025). Purification of water soluble

    
    -Amino Alcohols using Salting-Out Methods.
    
  • Santa Cruz Biotechnology. (2024). 1-Amino-3-ethoxy-propan-2-ol Product Data Sheet (CAS 35152-18-2).[2]

  • Ghorai, M. K., et al. (2007).[3] Ring-Opening of Aziridines and Epoxides. The Journal of Organic Chemistry, 72, 5859-5862.[3] (Mechanistic insights on regioselectivity).

Sources

Optimization

Technical Support Center: Purification of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

Welcome to the dedicated technical support center for the purification of 1-Amino-3-ethoxy-propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 1-Amino-3-ethoxy-propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we synthesize established chemical principles with field-proven insights to ensure you can achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of 1-Amino-3-ethoxy-propan-2-ol hydrochloride, offering causative explanations and actionable solutions.

Issue 1: Oily Product or Failure to Crystallize

Scenario: After adding hydrochloric acid to the free base, the resulting hydrochloride salt oils out or fails to precipitate as a solid.

Possible Causes & Solutions:

  • Excess Water: The presence of too much water can prevent the salt from crystallizing, as many amine hydrochlorides are soluble in aqueous solutions.[1]

    • Solution: Employ anhydrous conditions. Use gaseous HCl or a solution of HCl in a dry organic solvent like isopropanol or diethyl ether to precipitate the salt.[2][3] If aqueous HCl was used, attempt to remove water by azeotropic distillation with a suitable solvent, provided the compound is thermally stable.[1]

  • Inappropriate Solvent: The solvent system may be too solubilizing for the hydrochloride salt.[4]

    • Solution: Add an anti-solvent to the solution to induce precipitation. A common technique is to dissolve the crude product in a polar solvent like isopropanol and then add a less polar solvent like diethyl ether or acetone to "crash out" the salt.[1][5]

  • Insufficient Supersaturation: The concentration of the hydrochloride salt in the solution may be too low to initiate crystallization.[4]

    • Solution: Carefully concentrate the solution under reduced pressure to increase the concentration of the salt. Be cautious not to over-concentrate, which can lead to the precipitation of impurities.

Issue 2: Low Purity After Recrystallization

Scenario: The purity of the 1-Amino-3-ethoxy-propan-2-ol hydrochloride, as determined by analytical methods like HPLC or NMR, remains low even after recrystallization.

Possible Causes & Solutions:

  • Suboptimal Recrystallization Solvent: The chosen solvent may not provide a significant solubility differential between the desired product and the impurities.[6]

    • Solution: Conduct a thorough solvent screen. Test a range of solvents and solvent mixtures to find a system where the hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble at lower temperatures.[7] Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/water.[6][8]

  • Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may be co-precipitating during crystallization.

    • Solution: Consider a multi-step purification approach. It may be necessary to first perform a different purification technique, such as column chromatography on the free base, before converting it to the hydrochloride salt for final purification by recrystallization.[7][9]

  • Incomplete Reaction or Side Products: The initial synthesis may have resulted in significant levels of impurities that are difficult to remove by a single recrystallization.

    • Solution: Re-evaluate the synthetic route to minimize impurity formation.[10][11] It may be beneficial to purify the free base before salt formation. This can be achieved by techniques like liquid-liquid extraction to remove non-basic impurities.[2]

Issue 3: Poor Yield During Purification

Scenario: A significant loss of product is observed during the purification process, leading to a low overall yield.

Possible Causes & Solutions:

  • Product Loss During Transfers and Filtration: Mechanical losses can accumulate, especially with multiple transfer steps.

    • Solution: Minimize the number of transfers. Ensure that all vessels are thoroughly rinsed with the mother liquor or cold recrystallization solvent to recover as much product as possible.

  • High Solubility of the Product in the Recrystallization Solvent: Even at low temperatures, the hydrochloride salt may have some solubility in the chosen solvent, leading to losses in the mother liquor.[6]

    • Solution: After crystallization at room temperature, cool the mixture in an ice bath or refrigerate to maximize the precipitation of the product before filtration.[7][12] Use a minimal amount of cold solvent to wash the filtered crystals.[7]

  • Decomposition of the Product: Although generally stable, prolonged exposure to high temperatures during recrystallization could potentially lead to some degradation.

    • Solution: Avoid unnecessarily long heating times. Use the minimum amount of hot solvent required to dissolve the product.

Issue 4: Presence of Inorganic Salts in the Final Product

Scenario: The final product is contaminated with inorganic salts, such as sodium chloride, which may have been introduced during the synthesis or workup.

Possible Causes & Solutions:

  • Carryover from Aqueous Workup: If an aqueous HCl solution and a base like sodium hydroxide were used, the resulting sodium chloride can be carried through if not properly removed.[3]

    • Solution: Before precipitating the hydrochloride salt, ensure the free base is thoroughly washed and dried. If the hydrochloride salt is already contaminated, one approach is to convert it back to the free base, extract it into an organic solvent, wash the organic layer with water to remove the inorganic salts, dry the organic layer, and then re-precipitate the hydrochloride salt using anhydrous HCl.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Amino-3-ethoxy-propan-2-ol hydrochloride?

A1: While specific impurities are dependent on the synthetic route, they can include unreacted starting materials, byproducts from side reactions (such as the formation of isomeric products), and residual solvents.[10][11] A thorough analysis of the crude product by techniques like LC-MS is recommended to identify the key impurities.

Q2: What is the best way to handle and store 1-Amino-3-ethoxy-propan-2-ol hydrochloride?

A2: It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[13] The hydrochloride salt should be stored in a tightly closed container in a cool, dry place, protected from moisture.[13][14]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm both the identity and purity of 1-Amino-3-ethoxy-propan-2-ol hydrochloride. High-Performance Liquid Chromatography (HPLC) is excellent for determining the percentage purity.[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and can help identify any residual solvents or impurities.[8] Mass Spectrometry (MS) can be used to verify the molecular weight.[11]

Q4: Is it better to purify the free base or the hydrochloride salt?

A4: This depends on the nature of the impurities. If the impurities are non-basic, it can be advantageous to purify the free base first, for example, by extraction or column chromatography.[7] The final purification is often carried out on the hydrochloride salt via recrystallization, as salts often form well-defined crystals and can be easier to handle than the free base, which may be an oil.[6]

Experimental Protocols

Protocol 1: Recrystallization of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

This protocol provides a general guideline for the recrystallization of 1-Amino-3-ethoxy-propan-2-ol hydrochloride. The optimal solvent system should be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, methanol, acetone, and mixtures with water or anti-solvents like diethyl ether or ethyl acetate) at room temperature and upon heating.[7]

  • An ideal solvent will dissolve the compound when hot but show low solubility when cold.[7]

2. Dissolution:

  • Place the crude 1-Amino-3-ethoxy-propan-2-ol hydrochloride in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[6] Avoid using a large excess of solvent as this will reduce the yield.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6] This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.[7]

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[12]

6. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Amine Hydrochloride Salts

Solvent/Solvent SystemPolarityTypical ApplicationNotes
IsopropanolPolar ProticA good starting point for many hydrochloride salts.[5]Often provides a good balance of solubility at high and low temperatures.
EthanolPolar ProticSimilar to isopropanol, widely used.[8]May be more solubilizing than isopropanol, potentially leading to lower yields.
Ethanol/WaterPolar ProticUseful if the salt is sparingly soluble in pure ethanol.The amount of water needs to be carefully optimized to avoid making the salt too soluble.
Isopropanol/Diethyl EtherMixedDiethyl ether acts as an anti-solvent.[1]Can be effective for inducing precipitation if the salt is too soluble in isopropanol alone.
AcetonitrilePolar AproticCan be a good alternative for some salts.[2]

Visualizations

Troubleshooting Workflow for Purification

Troubleshooting_Workflow Troubleshooting Workflow for Purification of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride start Crude Product recrystallize Recrystallize start->recrystallize Initial Purification issue_crystallization Oily Product or No Crystallization check_water Check for Water issue_crystallization->check_water Investigate use_anhydrous Use Anhydrous HCl or Anti-solvent check_water->use_anhydrous Solution use_anhydrous->recrystallize Re-attempt issue_purity Low Purity After Recrystallization solvent_screen Perform Solvent Screen issue_purity->solvent_screen Solution solvent_screen->recrystallize Re-attempt recrystallize->issue_crystallization Problem recrystallize->issue_purity Problem pure_product Pure Product recrystallize->pure_product Success issue_yield Low Yield recrystallize->issue_yield Problem optimize_cooling Optimize Cooling & Minimize Solvent issue_yield->optimize_cooling Solution optimize_cooling->recrystallize Re-attempt

Caption: A flowchart for troubleshooting common purification issues.

References

  • TCI Chemicals. (2024, November 21).
  • PrepChem.com. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride.
  • 2 - Safety d
  • Benchchem.
  • G.J. CHEMICAL COMPANY, INC.
  • Fisher Scientific. (2009, September 22).
  • XIOMARA PRICE (SUEZ Water Technologies & Solutions). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Benchchem. Technical Support Center: Purification of 1-Amino-3-cyclohexyloxy-propan-2-ol.
  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. (2006, December 10). Sciencemadness Discussion Board.
  • What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride?. (2022, October 8).
  • CA1088557A - 1-secondary amino-3-substituted phenoxy-propan-2-ols and process for their preparation.
  • ECHEMI.
  • Purification of organic hydrochloride salt?. (2017, February 7).
  • Benchchem. Application Notes and Protocols for the Purification of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Santa Cruz Biotechnology. 1-Amino-3-ethoxy-propan-2-ol | CAS 35152-18-2.
  • BLD Pharm. 35152-18-2|1-Amino-3-ethoxypropan-2-ol.
  • BLDpharm. 875230-67-4|1-Amino-3-(2-(2-methoxyethoxy)ethoxy)propan-2-ol.
  • ChemicalBook. 1-Amino-3-ethoxy-propan-2-ol suppliers & manufacturers in China.
  • Benchchem. Technical Support Center: Purification of 1-Amino-2-propanethiol Hydrochloride.
  • Sigma-Aldrich. (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride.
  • OSHA.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 1-Amino-3-(azepan-1-yl)propan-2-ol.
  • Sigma-Aldrich. 1-amino-3-phenoxypropan-2-ol hydrochloride | 4287-20-1.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • Benchchem. Navigating the Disposal of 1-Amino-3-cyclohexyloxy-propan-2-ol: A Procedural Guide.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • chemBlink.
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. PMC.
  • Resolution of racemic 1-amino-2-propanol. (2025, August 7).
  • PubChem. 1-Amino-2-propanol | C3H9NO | CID 4.
  • Ethoxy Propanol |.

Sources

Troubleshooting

Technical Support Center: Purification of Amino Alcohol Hydrochloride Salts

Status: Operational Ticket ID: #AA-HCL-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Mission Statement Welcome to the Technical Support Center. This guide is not a generic textbook...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #AA-HCL-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mission Statement

Welcome to the Technical Support Center. This guide is not a generic textbook summary; it is a troubleshooting repository designed for researchers facing the specific, often frustrating behaviors of amino alcohol hydrochloride salts. These compounds are notorious for their high water solubility, hygroscopicity, and tendency to "oil out" rather than crystallize.

Below you will find targeted solutions to the most common failure modes, structured as self-validating protocols.

Module 1: The "Oiling Out" Crisis

User Query: "My product separates as a sticky oil at the bottom of the flask instead of forming crystals. Cooling it further just makes the oil more viscous. How do I fix this?"

Technical Analysis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture, or when impurities depress the melting point significantly.[1][2] This is thermodynamically stable but kinetically disastrous for purification.

Troubleshooting Workflow

OilingOut Start ISSUE: Product Oils Out CheckTemp Is the oiling occurring at boiling point? Start->CheckTemp TempHigh Yes (Hot) CheckTemp->TempHigh Reflux TempLow No (During Cooling) CheckTemp->TempLow Cooling SolventChange CRITICAL ERROR: Solvent boiling point > Product MP. CHANGE SOLVENT SYSTEM. TempHigh->SolventChange Reheat Re-heat to dissolve oil. Add 10-20% more solvent. TempLow->Reheat Seed Cool VERY slowly to cloud point, then SEED. Reheat->Seed StillOils Does it still oil out? Seed->StillOils Success Crystallization Initiated StillOils->Success No Triturate Protocol: Trituration. Stir oil vigorously with non-solvent (e.g., Et2O). StillOils->Triturate Yes

Figure 1: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out).

Corrective Protocol: The "Cloud Point" Titration

To prevent oiling out, you must avoid high supersaturation. Use this self-validating method:

  • Dissolution: Dissolve the crude salt in the minimum amount of "Good Solvent" (e.g., Isopropanol or Ethanol) at reflux.

  • Titration: Add the "Anti-Solvent" (e.g., Ethyl Acetate or Diethyl Ether) dropwise through the condenser.

    • Visual Cue: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Correction: Add exactly 1-2 mL of the hot "Good Solvent" to clear the turbidity.

  • Insulation: Wrap the flask in aluminum foil or a towel. Allow it to cool to room temperature undisturbed over 2-4 hours. Rapid cooling triggers oiling.

  • Seeding: If available, add a seed crystal when the solution reaches room temperature.

Table 1: Recommended Solvent Systems for Amino Alcohol HCl Salts

PolarityGood Solvent (Dissolves Salt)Anti-Solvent (Precipitates Salt)Notes
High MethanolAcetoneGood for very polar salts; Acetone can react with primary amines over long periods (Schiff base).
Med Absolute EthanolDiethyl EtherClassic system. Ether is highly volatile; use care.
Med Isopropanol (IPA)Ethyl Acetate (EtOAc)Gold Standard. Safer boiling points; IPA reduces solubility of inorganic salts.
Low AcetonitrileTolueneUseful for hydrophobic amino alcohols (e.g., phenyl-substituted).
Module 2: Inorganic Salt Contamination

User Query: "I neutralized my reaction with HCl, but now my product is contaminated with NaCl (or KCl/NH4Cl). Recrystallization isn't removing it."

Technical Analysis: Inorganic salts often co-precipitate with amine salts because both are polar. However, a distinct solubility differential exists in anhydrous alcohols . NaCl is practically insoluble in absolute ethanol (<0.06 wt%), whereas most organic amine hydrochlorides remain soluble [1].

Protocol: The "Dry Alcohol" Extraction

This protocol relies on the "Differential Solubility" principle.

  • Drying: Ensure your crude solid is completely dry. Water acts as a bridge, dissolving NaCl into the organic phase.

  • Digestion: Suspend the crude solid in Absolute Ethanol or Isopropanol (10 mL per gram of crude).

    • Note: Do not use 95% Ethanol; the 5% water will dissolve the NaCl.

  • Reflux: Heat the suspension to reflux for 15 minutes. The organic amine salt will dissolve; the inorganic salt (NaCl) will remain as a fine white solid.

  • Hot Filtration: Filter the mixture while hot through a pre-heated sintered glass funnel or Celite pad.

    • Why Hot? If it cools, the amine salt will crystallize and get trapped in the filter with the NaCl.

  • Recovery: Evaporate the filtrate to obtain the desalted amine hydrochloride, or cool the filtrate to crystallize the pure product directly.

Table 2: Solubility Data (at 25°C)

SoluteSolubility in WaterSolubility in Abs.[3] EthanolSolubility in Isopropanol
NaCl ~360 g/L< 0.6 g/L [1]Practically Insoluble
Amine HCl Very HighHighModerate/High
Module 3: Color & Trace Impurity Removal

User Query: "My salt is technically pure by NMR, but it's brown/yellow instead of white. How do I clean it up?"

Technical Analysis: Colored impurities are often high-molecular-weight oxidation byproducts. While activated carbon (Charcoal) is the standard treatment, it is most effective on the free base or in highly polar solvents.

Protocol: Activated Carbon Treatment

Warning: Carbon can adsorb your product if used in excess.

  • Solvent Choice: Dissolve the salt in Methanol or Water . Carbon works poorly in non-polar solvents like DCM or Toluene.

  • Loading: Add activated carbon (5-10 wt% relative to the substrate).

  • Heat: Stir at 50°C for 30 minutes. Do not boil vigorously with carbon, as it can cause "bumping" or foam over.

  • Filtration: Filter through a tight Celite pad to remove all carbon fines.

    • Troubleshooting: If the filtrate is grey, carbon fines passed through. Refilter through a 0.45-micron membrane.

  • Re-isolation: Evaporate the solvent to recover the white salt.[4]

Module 4: Hygroscopicity & Handling

User Query: "The product turns into a goo on the filter paper or when I weigh it out. Is it decomposing?"

Technical Analysis: Amino alcohol salts are frequently hygroscopic (absorb moisture from air). "Goo" formation is usually simple hydration, not chemical decomposition. However, water acts as a plasticizer, lowering the melting point and causing the crystal lattice to collapse [2].

Protocol: Azeotropic Drying

If your salt has absorbed water and become a paste, vacuum drying alone often fails because the water is trapped inside the viscous gel.

  • Dissolution: Dissolve the wet paste in a mixture of Toluene and Ethanol (approx. 5:1 ratio).

  • Evaporation: Rotovap the solution. The Ethanol helps dissolve the water, and the Toluene/Ethanol/Water azeotrope carries the moisture away efficiently.

  • Repetition: Repeat this process 2-3 times until the residue foams or solidifies into a crisp solid.

  • Final Dry: Place in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  or KOH pellets for 24 hours.
    

Drying Wet Wet/Gooey Salt Solvent Add Toluene/EtOH Wet->Solvent Rotovap Rotovap (Azeotrope) Solvent->Rotovap Check Solid? Rotovap->Check Check->Solvent No (Repeat) Desiccator Vacuum Desiccator (P2O5) Check->Desiccator Yes

Figure 2: Azeotropic drying workflow for hygroscopic salts.

References
  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.[5][6] Journal of Chemical & Engineering Data, 50(1), 29-32. Link

  • BenchChem Technical Support. (2025). Effective Drying of Aniline Hydrochloride Salts. BenchChem Protocols. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann. (Authoritative source for specific solvent systems).

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-Amino-3-ethoxy-propan-2-ol

Document ID: TSC-SOL-6291 | Last Updated: March 2026 Subject: Troubleshooting Solubility, Extraction, and "Oiling Out" Phenomena Applicable Compound: 1-Amino-3-ethoxy-propan-2-ol (and structural analogs) ⚠️ Critical Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-SOL-6291 | Last Updated: March 2026 Subject: Troubleshooting Solubility, Extraction, and "Oiling Out" Phenomena Applicable Compound: 1-Amino-3-ethoxy-propan-2-ol (and structural analogs)

⚠️ Critical Technical Note: CAS Registry Discrepancy

Before proceeding, please verify your specific molecule structure.

  • The Name: 1-Amino-3-ethoxy-propan-2-ol (Structure:

    
    ) is typically associated with CAS 35152-18-2 .[1][2]
    
  • The Provided CAS: 6291-85-6 corresponds to 3-Ethoxypropylamine (lacking the -OH group).[3][4]

Scope of this Guide: This document addresses the 1-Amino-3-ethoxy-propan-2-ol (the amino-alcohol) as requested by your title. Due to the additional hydroxyl group, this molecule exhibits significantly higher polarity and hydrogen-bonding capacity than the simple amine, making solubility troubleshooting more complex.

Module 1: The Solubility Matrix

The dual nature of this molecule—a hydrophilic "head" (amine + alcohol) and a lipophilic "tail" (ethyl ether)—creates a "Schizophrenic Solvency" profile. It loves water but struggles in pure non-polar organics.

Solvent Compatibility Table
Solvent ClassExamplesSolubility RatingTechnical Notes
Polar Protic Water, Methanol, EthanolExcellent Forms strong H-bonds. Risk: Difficult to remove solvent; product may retain water/alcohol.
Polar Aprotic DMSO, DMF, DMAcHigh Good for reactions, but high boiling points make workup (removal) difficult.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Best choice for extraction if pH is controlled.
Ethers THF, Diethyl Ether, MTBEModerate Soluble in THF; often poor in Diethyl Ether (useful as an anti-solvent).
Hydrocarbons Hexane, Toluene, HeptanePoor / Insoluble Major Issue: Causes "oiling out." Use only as anti-solvents for crystallization.
Esters Ethyl Acetate (EtOAc)Variable Often soluble hot, insoluble cold. Good for crystallization but can trap amines as solvates.

Module 2: Troubleshooting Extraction (Aqueous to Organic)

User Issue: "I cannot extract the compound from the aqueous reaction mixture. It stays in the water layer."

Root Cause: The amine functionality (


) is likely protonated (

) in neutral or acidic conditions, rendering it an ionic salt that is locked in the aqueous phase. Furthermore, the hydroxyl group increases water affinity even in the free base form.
Protocol: The "Salting Out" Extraction

Do not rely on simple partitioning. You must force the molecule into the organic phase.

  • pH Adjustment:

    • Cool the aqueous layer to 0–5°C.

    • Basify to pH > 12 using 50% NaOH or saturated

      
      .
      
    • Why: You must suppress ionization. The target is the free base (

      
      ).
      
  • Saturation (Salting Out):

    • Saturate the aqueous phase with solid NaCl until no more salt dissolves.

    • Mechanism:[5] This increases the ionic strength of the water, disrupting the hydration shell around the amino-alcohol and "pushing" it into the organic phase (Hofmeister series effect).

  • Solvent Selection (The "Magic Mix"):

    • Do not use pure Ethyl Acetate (too non-polar).

    • Recommended: Use DCM : Isopropanol (3:1 ratio) .

    • Why: DCM provides density; Isopropanol acts as a phase-transfer bridge, grabbing the hydroxyl group of your molecule.

  • Execution:

    • Perform 3x extractions.

    • Dry organic layer over

      
       (Sodium Sulfate) rather than 
      
      
      
      (Magnesium sulfate can sometimes coordinate with amino-alcohols, reducing yield).
Visual Workflow: Extraction Logic

ExtractionLogic Start Start: Compound in Aqueous Layer CheckPH Check pH Start->CheckPH IsAcidic pH < 10 CheckPH->IsAcidic Basify Add NaOH/K2CO3 to pH > 12 IsAcidic->Basify Yes Salt Saturate with NaCl (Salting Out) IsAcidic->Salt No (Already Basic) Basify->Salt SolventChoice Select Extraction Solvent Salt->SolventChoice PureDCM Pure DCM/EtOAc (Low Efficiency) SolventChoice->PureDCM Standard MixSolvent DCM : IPA (3:1) (High Efficiency) SolventChoice->MixSolvent Recommended

Figure 1: Decision tree for maximizing extraction efficiency of polar amino-alcohols.

Module 3: Solving "Oiling Out" (Purification)

User Issue: "During recrystallization, the product comes out as a sticky oil/gum instead of a solid."

Root Cause:

  • Impurities: Even 1% impurity can depress the melting point below room temperature.

  • Supersaturation: Cooling too fast traps solvent, forming a "quasi-liquid" phase (Liquid-Liquid Phase Separation - LLPS).

  • Hygroscopicity: The molecule absorbs atmospheric water, turning into a syrup.

Protocol: Breaking the Oil

Method A: The Anti-Solvent Titration (Thermodynamic Control)

  • Dissolve the "oil" in the minimum amount of DCM or Methanol (Good Solvent).

  • Add Diethyl Ether or MTBE (Anti-Solvent) dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).

  • Stop. Do not add more.

  • Add a "seed crystal" if available. If not, scratch the glass side with a spatula.

  • Place in the fridge (

    
    ) overnight. Do not freeze immediately.
    

Method B: Trituration (Kinetic Control)

  • Isolate the oil.

  • Add cold Hexane or Pentane (The compound is insoluble in these).

  • Sonicate the flask for 10–15 minutes.

  • The mechanical energy + poor solubility often forces the oil to organize into a solid lattice.

Visual Workflow: Oiling Out Troubleshooting

OilingOut Oil Problem: Product Oils Out SolventCheck Check Solvent System Oil->SolventCheck Strategy1 Method A: Slow Diffusion (Dissolve in DCM -> Add Et2O slowly) SolventCheck->Strategy1 If High Purity Strategy2 Method B: Trituration (Add Hexane -> Sonicate) SolventCheck->Strategy2 If Crude/Sticky Result1 Crystals Form (Thermodynamic) Strategy1->Result1 Result2 Powder Precipitates (Kinetic) Strategy2->Result2

Figure 2: Strategies to convert oiled-out intermediates into handleable solids.

Module 4: Reaction Solvent Selection

User Issue: "Can I run a nucleophilic substitution in Toluene?"

Analysis: While Toluene is excellent for removing water (azeotrope), 1-Amino-3-ethoxy-propan-2-ol will likely not dissolve in it at low temperatures, leading to a heterogeneous reaction (slurry).

Recommendations:

  • Homogeneous Phase: Use Acetonitrile (MeCN) or THF . These dissolve the amino-alcohol and allow easy removal (unlike DMF).

  • Phase Transfer Catalysis (PTC): If you must use Toluene (e.g., for high-temp reflux), add a Phase Transfer Catalyst like TBAB (Tetrabutylammonium bromide) . This helps shuttle the polar amino-alcohol into the non-polar Toluene phase.

Frequently Asked Questions (FAQ)

Q: The product is hygroscopic. How do I weigh it accurately? A: Amino-alcohols rapidly absorb water, changing their mass.

  • Solution: Handle the compound in a glovebox or dry bag. If not available, weigh it quickly into a tared vial that has been flushed with Nitrogen/Argon. Store under inert gas.

Q: Can I use Silica Gel Chromatography? A: Yes, but beware of "streaking." The basic amine interacts with the acidic silica (


), causing the band to smear.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., DCM:MeOH:TEA 95:4:1). This neutralizes the silica acid sites.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81045, 3-Ethoxypropylamine (CAS 6291-85-6). Retrieved from [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. (General principles of amino-alcohol solubility). Retrieved from [Link]

  • Mettler Toledo (2024). Oiling Out in Crystallization: Causes and Solutions. (Technical guide on LLPS phenomena). Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Amino Alcohol Alkylation Optimization

Topic: Optimizing Reaction Temperature for Chemoselectivity & Yield Status: Operational | Ticket ID: AA-ALK-OPT-001 Assigned Scientist: Senior Application Specialist (Synthesis Division) Mission Statement You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Chemoselectivity & Yield

Status: Operational | Ticket ID: AA-ALK-OPT-001 Assigned Scientist: Senior Application Specialist (Synthesis Division)

Mission Statement

You are likely here because your amino alcohol alkylation is failing in one of two ways: (1) Lack of Chemoselectivity (you are getting


-alkylation or mixtures instead of pure 

-alkylation) or (2) Polyalkylation (you wanted a secondary amine but got a quaternary salt).

Temperature is your primary "tuning knob" for these reactions. This guide moves beyond basic recipes to explain the thermodynamic vs. kinetic reality of your flask. We will cover two distinct methodologies: Direct Alkylation (Electrophilic) and Catalytic Borrowing Hydrogen (Nucleophilic) .

Part 1: The Selectivity Crisis (Direct Alkylation)

The Core Mechanism: Kinetic vs. Thermodynamic Control

In amino alcohols (e.g., ethanolamine, propanolamine), you have two nucleophiles: the nitrogen (


) and the oxygen (

).
  • Nitrogen is generally more nucleophilic (soft nucleophile).

  • Oxygen is less nucleophilic but forms stronger bonds with hard electrophiles (hard nucleophile).

The Temperature Rule:

  • Low Temperature (

    
    ):  Favors Kinetic Control . The reaction is driven by the fastest nucleophile (
    
    
    
    ). This maximizes
    
    
    -selectivity.
  • High Temperature (

    
    ):  Introduces Thermodynamic Control  and overcomes activation energy barriers for the weaker nucleophile (
    
    
    
    ). This leads to
    
    
    -alkylation, ether byproducts, and polymerization.
Visualizing the Pathway

The following diagram illustrates how temperature shifts the reaction trajectory.

ReactionPathway Start Amino Alcohol + Alkyl Halide Decision Temperature Control Start->Decision PathLow Low Temp (0-25°C) Decision->PathLow Favors Nucleophilicity PathHigh High Temp (>80°C) Decision->PathHigh Overcomes Activation Ea ProductN N-Alkylation (Kinetic Product) TARGET PathLow->ProductN ProductO O-Alkylation (Thermodynamic Product) IMPURITY PathHigh->ProductO OverAlk Polyalkylation (Quaternary Salts) PathHigh->OverAlk Runaway Reaction

Figure 1: Reaction coordinate logic. Low temperatures preserve the kinetic preference for Nitrogen. High temperatures activate Oxygen and promote over-alkylation.

Part 2: Troubleshooting & FAQs

Scenario A: Direct Alkylation (Alkyl Halides)

Q1: I am seeing significant


-alkylation (ether formation). My reaction is at reflux (

). Why?
A: You are providing too much energy. While reflux improves solubility, it pushes the system toward thermodynamic equilibration. The alkoxide (

) becomes accessible at high temperatures, especially if you are using a strong base (e.g., NaH, KOH).
  • Correction: Lower the temperature to

    
     for the addition phase, then warm only to Room Temperature (RT).
    
  • Base Switch: Switch to a milder base like

    
     or 
    
    
    
    in Acetonitrile (MeCN). Cesium promotes the "Cesium Effect," enhancing
    
    
    -selectivity through solubility without aggressive deprotonation of the alcohol [1].

Q2: I want a secondary amine, but I keep getting tertiary amines or quaternary salts (Over-alkylation). A: This is a classic "Runaway Reaction." The product (secondary amine) is often more nucleophilic than the starting primary amine.[1][2][3]

  • The Temperature Fix: Run the reaction at

    
    . Lower temperature increases the selectivity difference between the starting material and the product.
    
  • The Stoichiometry Fix: Use a large excess of the amino alcohol (3-5 equiv) relative to the alkyl halide. This ensures the alkyl halide statistically encounters the primary amine first.[1]

Scenario B: "Green" Catalytic Alkylation (Borrowing Hydrogen)

Context: Unlike alkyl halides, this method uses alcohols as electrophiles with a transition metal catalyst (Ru, Ir, Mn).

Q3: You said "Low Temp" is best, but my Ruthenium-catalyzed reaction failed at


. 
A:  This is the exception. In "Borrowing Hydrogen" (BH) chemistry, the mechanism is not 

. It involves dehydrogenation of the alcohol to an aldehyde, imine formation, and re-hydrogenation.[4]
  • Requirement: These steps have high activation energies. You must run these reactions at

    
     .
    
  • Why it works: Despite the high temp, chemoselectivity is maintained because the reaction proceeds via an imine intermediate , which only forms on the Nitrogen.

    
    -alkylation is mechanistically blocked [2][3].
    

Part 3: Optimized Experimental Protocols

Protocol 1: Chemoselective -Alkylation (Alkyl Halide Route)

Best for: Small scale, sensitive substrates.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DCM (

    
     concentration).
    
  • Reagents: Add Amino Alcohol (

    
    ) and 
    
    
    
    (
    
    
    ).
  • Cooling (CRITICAL): Cool the suspension to

    
      in an ice bath. Stir for 15 min.
    
  • Addition: Add Alkyl Halide (

    
    ) dropwise over 30 minutes. Note: Slight deficit of alkyl halide prevents over-alkylation.
    
  • Reaction: Allow to warm to

    
      naturally. Monitor by TLC/LCMS.[3]
    
    • Stop immediately upon consumption of alkyl halide.

Protocol 2: Catalytic -Alkylation (Borrowing Hydrogen Route)

Best for: Green chemistry, avoiding mutagenic halides, large scale.

  • Catalyst: Use

    
     (
    
    
    
    ) with a phosphine ligand or a Manganese Pincer complex [3].
  • Reagents: Amino Acid/Alcohol (

    
    ), Target Alcohol (
    
    
    
    ), Base (
    
    
    ,
    
    
    ).
  • Temperature (CRITICAL): Heat to

    
      in a sealed tube (Toluene or neat).
    
    • Why? Below

      
      , the catalyst cannot dehydrogenate the alcohol to the active aldehyde species.
      
  • Time: 12-24 hours. Water is the only byproduct.[5][6]

Part 4: Data & Decision Matrix

Table 1: Temperature Effects on Selectivity
MethodTemperature WindowPrimary MechanismMajor Risk at Wrong Temp
Direct Alkylation (w/ Halides)


(Nucleophilic Attack)
High T


-Alkylation / Dimerization
Borrowing Hydrogen (w/ Alcohols)

Dehydrogenation / CondensationLow T

No Reaction (Catalyst inactive)
Reductive Amination

Imine ReductionHigh T

Imine Hydrolysis / Polymerization
Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Prob1 Problem: O-Alkylation (Ethers) Issue->Prob1 Prob2 Problem: Polyalkylation (Quats) Issue->Prob2 Prob3 Problem: No Reaction (Catalytic) Issue->Prob3 Sol1 Solution: LOWER Temp to 0°C Switch to Cs2CO3 Prob1->Sol1 Thermodynamic Issue Sol2 Solution: LOWER Temp to 0°C Increase Amine Equiv (5x) Prob2->Sol2 Kinetic Issue Sol3 Solution: INCREASE Temp to >100°C (Activate Catalyst) Prob3->Sol3 Activation Energy Issue

Figure 2: Rapid diagnostic flow for temperature-related failures.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of Secondary Amines - Preventing Overalkylation. Retrieved from 1

  • C. Gunanathan & D. Milstein. (2017). Direct N-alkylation of unprotected amino acids with alcohols. National Institutes of Health (PMC). Retrieved from 4

  • Mullola, et al. (2019). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (PMC). Retrieved from 7

  • Beilstein Journals. (2014). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from 8[4]

Sources

Optimization

Controlling racemization during 1-Amino-3-ethoxy-propan-2-ol reactions

Technical Support Center: Controlling Racemization in 1-Amino-3-ethoxy-propan-2-ol Workflows 1. Introduction & Mechanistic Grounding Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Racemization in 1-Amino-3-ethoxy-propan-2-ol Workflows

1. Introduction & Mechanistic Grounding Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a frustrating loss of stereochemical integrity when working with chiral amino alcohols like 1-Amino-3-ethoxy-propan-2-ol (CAS 35152-18-2). This molecule is a highly valuable building block in drug development, particularly for synthesizing complex active pharmaceutical ingredients (APIs) such as fluoropyridine-based sulfonamides[1].

To effectively prevent racemization, we must first understand its causality. In 1,2-amino alcohols, racemization is rarely spontaneous; it is a mechanistically driven process triggered by specific reaction environments. The two most prominent pathways you will encounter are:

  • Aziridinium Ion Formation: When the C2-hydroxyl group is activated (e.g., converted to a mesylate, tosylate, or halide), the adjacent nucleophilic primary amine can attack intramolecularly. This forms a reactive aziridinium intermediate. Subsequent nucleophilic opening of this three-membered ring can occur at either carbon, scrambling the stereocenter and leading to a racemic mixture.

  • Transition-Metal Catalyzed Redox: During advanced N-alkylation strategies (such as "borrowing hydrogen" methodologies), transition metal catalysts temporarily oxidize the secondary alcohol to a transient achiral ketone. While this is highly useful for intentional Dynamic Kinetic Resolution (DKR)[2], it completely destroys the starting enantiomeric purity if used unknowingly during a standard coupling step.

G A 1-Amino-3-ethoxy-propan-2-ol (Chiral Starting Material) B Aziridinium Intermediate (C-N Bond Formation) A->B OH Activation (Intramolecular Attack) C Transient Ketone (Achiral Intermediate) A->C Metal Catalysis (Ru/Ir Oxidation) D Racemic Product Mixture B->D Nucleophilic Ring Opening C->D Non-selective Reduction

Fig 1. Primary mechanistic pathways leading to racemization in 1-Amino-3-ethoxy-propan-2-ol.

2. Troubleshooting Guides & FAQs

Q1: My enantiomeric excess (ee%) drops significantly during N-alkylation with alkyl halides. How can I prevent this? Analysis: Direct N-alkylation with alkyl halides typically requires heating and a base. Elevated temperatures exponentially accelerate racemization[3], and the basic conditions can promote transient enolization or aziridinium formation if the alcohol is unprotected. Solution: Abandon direct alkylation. Instead, utilize Reductive Amination . By reacting the primary amine with an aldehyde to form an imine, followed by mild reduction with Sodium Triacetoxyborohydride (NaBH(OAc)3) at room temperature, you bypass the high-temperature basic conditions entirely, preserving >98% ee.

Q2: I am using a Ruthenium-catalyzed "borrowing hydrogen" method for green N-alkylation, but my product is completely racemic. Why? Analysis: You have inadvertently triggered a Dynamic Kinetic Resolution (DKR) pathway. Ruthenium complexes, such as Shvo's catalyst, are highly effective racemization catalysts for alcohols and amines[2]. They operate by dehydrogenating the alcohol to an achiral ketone, then re-hydrogenating it non-stereoselectively. Solution: Borrowing hydrogen is incompatible with maintaining the chiral center of 1-Amino-3-ethoxy-propan-2-ol unless a highly selective chiral ligand or enzyme is coupled with it. Switch to a non-redox alkylation method or protect the secondary alcohol (e.g., as a TBS ether) prior to the metal-catalyzed step to prevent its oxidation.

Q3: What is the optimal base to use during O-acylation to prevent base-catalyzed racemization? Analysis: The choice of base is critical. Stronger, less sterically hindered bases (like Triethylamine) can increase the rate of racemization by deprotonating the alpha-carbon[3]. Solution: Utilize sterically hindered organic bases. Research in peptide and amino acid synthesis demonstrates that bulky bases like 2,4,6-collidine (TMP) produce significantly less racemic product compared to unhindered alternatives[4]. The steric bulk prevents the base from easily accessing the chiral alpha-proton.

3. Quantitative Data: Impact of Reaction Conditions on ee%

The following table synthesizes the expected retention of enantiomeric excess based on the reaction environment applied to 1-Amino-3-ethoxy-propan-2-ol:

Reaction TypeReagents / CatalystTemp (°C)Dominant Racemization PathwayExpected Retained ee%
N-Alkylation (Direct) Alkyl halide, TEA80Aziridinium formation / Enolization< 20%
N-Alkylation (Reductive) Aldehyde, NaBH(OAc)325None (Mild conditions)> 98%
O-Acylation Ac2O, Pyridine60Base-catalyzed epimerization~ 60%
O-Acylation (Optimized) Ac2O, 2,4,6-Collidine0 - 25None (Steric hindrance)> 95%
Borrowing Hydrogen Ru-Shvo Catalyst100Reversible Oxidation (DKR)0% (Racemic)

4. Validated Experimental Protocol: Racemization-Free N-Functionalization

To ensure a self-validating system, the following protocol isolates the amine nucleophilicity from the C2-hydroxyl group. By protecting the amine first at low temperatures, we eliminate the possibility of aziridinium formation during subsequent steps.

Workflow S1 1. Amine Protection (Boc2O, 0°C) S2 2. OH Functionalization (Mild Base, <25°C) S1->S2 S3 3. Deprotection (TFA/DCM) S2->S3 S4 4. ee% Validation (Chiral HPLC) S3->S4

Fig 2. Step-by-step workflow for the racemization-free functionalization of chiral amino alcohols.

Step-by-Step Methodology:

  • Amine Protection (N-Boc Formation):

    • Dissolve enantiopure 1-Amino-3-ethoxy-propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Cool the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures drastically reduce the kinetic rate of racemization[3].

    • Add Triethylamine (1.1 eq), followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc2O) (1.05 eq).

    • Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench with saturated aqueous NH4Cl and extract with DCM.

  • Hydroxyl Functionalization (O-Alkylation/Acylation):

    • Dissolve the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF).

    • Use a sterically hindered base (e.g., 2,4,6-collidine)[4] or a mild inorganic base (e.g., K2CO3) depending on the electrophile. Keep the temperature strictly below 25 °C.

  • Deprotection:

    • Treat the purified intermediate with a 1:4 mixture of Trifluoroacetic acid (TFA) in DCM at 0 °C for 1 hour.

    • Concentrate under reduced pressure. Avoid heating the water bath of the rotary evaporator above 30 °C.

  • Validation (Self-Validating Step):

    • Derivatize a small aliquot of the final product with a chiral resolving agent (e.g., Mosher's acid chloride) and analyze via Chiral HPLC or 19F NMR to confirm that the ee% matches the starting material.

References

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 1-Amino-3-ethoxy-propan-2-ol HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Amino-3-ethoxy-propan-2-ol hydrochloride . Rathe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Amino-3-ethoxy-propan-2-ol hydrochloride .

Rather than simply providing a list of instructions, this guide is built on the principle of causality: understanding why this molecule behaves the way it does is the key to mastering its handling.

Mechanistic Overview: The Causality of Hygroscopicity

The free base, 1-amino-3-ethoxypropan-2-ol (CAS 35152-18-2), is a highly polar aliphatic chain compound with a molecular weight of 119.16 g/mol [1]. When converted to its hydrochloride salt (1-Amino-3-ethoxy-propan-2-ol HCl), the molecule presents a "perfect storm" for moisture affinity.

The hygroscopicity is driven by three structural features:

  • The Ionic Lattice: Amine hydrochlorides are notoriously deliquescent[2][3]. The highly localized charge on the

    
     and 
    
    
    
    ions creates a strong thermodynamic driving force to hydrate the crystal lattice.
  • Hydrogen Bonding Donors/Acceptors: The secondary hydroxyl group (

    
    ) and the ether linkage (
    
    
    
    ) act as potent hydrogen bond acceptors and donors, readily trapping atmospheric water vapor.
  • Deliquescence: Once the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the compound will continuously absorb moisture from the atmosphere until it literally dissolves in its own absorbed water, turning from a crystalline solid into a sticky paste or liquid[2][4].

Diagnostic Q&A: Troubleshooting Experimental Failures

Q1: My 1-Amino-3-ethoxy-propan-2-ol HCl was a free-flowing powder yesterday, but today it is a sticky, viscous paste. Is it degraded? A: It is likely not chemically degraded, but it has undergone deliquescence[2]. The salt has absorbed atmospheric moisture. However, you can no longer use this batch for quantitative assays because the exact molar mass is now unknown. Absorption of water leads to a massive overestimation of the compound's mass during weighing, resulting in incorrect stoichiometry in your reactions[4].

Q2: I am using this compound in an EDC/NHS amide coupling reaction, but my yields are consistently below 10%. What is happening? A: Absorbed water is altering the reactivity of your system[4]. In amide coupling, water acts as a highly efficient competing nucleophile. If your amine hydrochloride is wet, the water will rapidly hydrolyze the activated NHS-ester intermediate back to the carboxylic acid before the amine can attack. Causality rule: In moisture-sensitive couplings, a wet amine hydrochloride guarantees reaction failure[4].

Q3: Can I just dry the sticky paste in a standard vacuum oven at 80°C? A: No. Heating wet amine hydrochlorides can lead to side reactions, including the potential for ether cleavage or thermal degradation. Furthermore, as the water evaporates, the compound may form a hard, glassy solid that is impossible to weigh accurately. It must be dried via lyophilization or handled strictly in an anhydrous environment from the moment the seal is broken.

Quantitative Impact of Moisture on Handling

To optimize your laboratory workflows, refer to the following empirical data summarizing the handling windows for deliquescent amine hydrochlorides based on ambient humidity.

Relative Humidity (RH)Physical State ProgressionMax Safe Atmospheric Exposure TimeRecommended Handling Environment
< 10% Free-flowing powder> 30 minutesGlovebox / Dry Box (Argon/N2)
20% - 30% Slight clumping< 5 minutesFume hood with active dry N2 purge
40% - 50% Sticky paste (Deliquescence)< 60 secondsNot Recommended. Weighing errors >15%
> 60% Aqueous puddle0 secondsDo Not Open. Immediate dissolution

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must utilize a self-validating system. The following protocol guarantees that your 1-Amino-3-ethoxy-propan-2-ol HCl remains anhydrous, and includes a validation step to prove it.

Protocol: Anhydrous Weighing & Stock Solution Preparation

Objective: Prepare a 0.5 M anhydrous stock solution for moisture-sensitive coupling.

Step 1: Temperature Equilibration Remove the sealed reagent bottle from cold storage. Do not open it. Allow it to sit in a desiccator for 2 hours until it reaches exact room temperature. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the cold crystals.

Step 2: Inert Atmosphere Transfer Transfer the sealed bottle, a tared septum-capped vial, and a micro-spatula into a glovebox maintained at < 1 ppm


 (Argon or Nitrogen atmosphere).

Step 3: Analytical Weighing Unseal the reagent. Weigh the required mass of 1-Amino-3-ethoxy-propan-2-ol HCl into the tared vial. Immediately seal the vial with a PTFE-lined septum cap before removing it from the glovebox.

Step 4: Anhydrous Dissolution Using a baked, gas-tight syringe, inject a highly anhydrous solvent (e.g., dry DMF or DMSO stored over molecular sieves) directly through the septum to achieve the desired 0.5 M concentration.

Step 5: System Validation (Karl Fischer Titration) Self-Validation Step: Withdraw 100 µL of your final stock solution and inject it into a Coulometric Karl Fischer titrator. The water content must read below 50 ppm. If it reads higher, your solvent or handling technique introduced water, and the stock should not be used for sensitive couplings.

Process Visualization: Anhydrous Workflow

The following diagram illustrates the logical workflow and critical control points for handling this highly hygroscopic reagent.

G N1 Receive Reagent (Sealed under Argon) N2 Transfer to Glovebox (<1 ppm H2O) N1->N2 Temperature Equilibration N3 Analytical Weighing in Controlled Atmosphere N2->N3 Unseal Vial N4 Dissolve in Anhydrous Solvent (e.g., dry DMF) N3->N4 Transfer to Septum Vial N5 Store Stock Solution over 4Å Molecular Sieves N4->N5 Aliquot N6 Proceed to Assay/ Coupling Reaction N4->N6 Immediate Use N5->N6 Syringe Transfer

Caption: Workflow for the anhydrous preparation and handling of hygroscopic 1-Amino-3-ethoxy-propan-2-ol HCl.

References

  • National Center for Biotechnology Information (PubChem). "1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 - PubChem." NIH.gov.[1] URL: [Link]

  • National Center for Biotechnology Information (PubChem). "Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem." NIH.gov.[2] URL: [Link]

  • Sciencemadness Discussion Board. "diethylamine hydrochloride synthesis question." Sciencemadness.org.[3] URL: [Link]

Sources

Optimization

Troubleshooting low conversion rates in amino alcohol coupling reactions

Case ID: AMINO-ALC-CPL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary Coupling amino alcohols (e.g., serine derivatives, sphingoid bases, chiral amino alkanols) presen...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AMINO-ALC-CPL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling amino alcohols (e.g., serine derivatives, sphingoid bases, chiral amino alkanols) presents a unique trifecta of challenges: chemoselectivity (N- vs. O-acylation), epimerization of the


-carbon, and steric hindrance  leading to low conversion.

This guide moves beyond generic peptide coupling advice to address the specific bifunctional nature of amino alcohols. The following troubleshooting workflow and protocols are based on mechanistic insights from authoritative reviews by Montalbetti, Falque, El-Faham, and Albericio.

Phase 1: Diagnostic Workflow

Before altering reagents, use this logic tree to isolate the root cause of your failure mode.

TroubleshootingLogic Start START: Low Yield / Impurity CheckLCMS Analyze Crude via LCMS/TLC Start->CheckLCMS SM_Left Is Starting Material (SM) significantly remaining? CheckLCMS->SM_Left Byproducts Are major byproducts observed? SM_Left->Byproducts No (SM Consumed) Act_Issue ISSUE: Activation/Sterics (See Q1) SM_Left->Act_Issue Yes (Reaction Stalled) Chemo_Issue ISSUE: O-Acylation (See Q2) Byproducts->Chemo_Issue Mass = Product + Acyl Group Racem_Issue ISSUE: Epimerization (See Q3) Byproducts->Racem_Issue Mass = Product (Isomer) Hydrolysis ISSUE: Hydrolysis/Wet Solvent Byproducts->Hydrolysis Mass = Acid (Hydrolyzed Ester)

Figure 1: Diagnostic logic tree for isolating failure modes in amino alcohol coupling.

Phase 2: Technical Q&A & Troubleshooting
Q1: The reaction stalls with >30% unreacted amino alcohol. Adding more coupling reagent doesn't help. Why?

Diagnosis: Steric hindrance and poor "chaotropic" solvation. Amino alcohols often form internal hydrogen bonds (intramolecular H-bonding between


 and 

), creating a pseudo-cyclic structure that reduces nucleophilicity. Furthermore, standard carbodiimides (EDC/DIC) are often too slow for hindered amines, allowing the active ester to hydrolyze before coupling occurs.

Corrective Action:

  • Switch Reagents: Move from Carbodiimides to Phosphonium (PyBOP) or Uronium (HATU/COMU) salts. HATU is the gold standard for hindered couplings due to the "intra-molecular base catalysis" effect of the aza-benzotriazole moiety [1].

  • Disrupt Aggregation: Switch solvent to NMP or add LiCl (0.4M) to DMF. This disrupts internal H-bonds, freeing the amine.

  • Microwave Assistance: If thermally stable, heat to 50°C.

Reagent ClassExampleReactivityRisk of RacemizationRecommended For
Carbodiimide EDC, DICLowLow (w/ additive)Standard, unhindered couplings
Phosphonium PyBOPHighModerateHindered amines, base-sensitive substrates
Uronium HATUVery HighHigh (if base excess)Sterically hindered amino alcohols
Oxyma-based COMUVery HighLowSafer alternative to HATU [2]
Q2: I see a byproduct with Mass = Product + Acyl Group. Is this O-acylation?

Diagnosis: Yes. This is chemoselectivity failure. While amines are generally more nucleophilic than alcohols, "hot" electrophiles (like acid chlorides or mixed anhydrides) or high pH can promote ester formation (


-acylation) alongside amide formation.

Corrective Action:

  • Control the pH: Maintain pH between 7.5 and 8.0. If the pH > 9, the hydroxyl group becomes more alkoxide-like, increasing

    
    -acylation risk.
    
  • Avoid Acid Chlorides: They are too indiscriminate. Use active esters (OBt/Oxyma esters) which discriminate better between

    
     and 
    
    
    
    .
  • Temperature: Conduct the activation at 0°C and the coupling at room temperature.

  • Stoichiometry: Do not use excess activated acid. Use a 1:1 ratio.

Pro-Tip: If


-acylation persists, you can selectively hydrolyze the ester byproduct by treating the crude mixture with mild aqueous base (LiOH/MeOH) for 15 minutes, as esters hydrolyze much faster than amides [3].
Q3: My product has the correct mass but shows two peaks on chiral HPLC (Epimerization).

Diagnosis: 5(4H)-Oxazolone Formation.[1] This is the most critical failure mode in peptide/amino alcohol chemistry. The activated acid cyclizes to form an oxazolone intermediate.[1] The


-proton of the oxazolone is highly acidic and easily removed by base, destroying the chiral center.

Oxazolone ActivatedAA Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Intermediate) ActivatedAA->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) RacemicProduct Racemic Product (D/L Mix) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random)

Figure 2: Mechanism of racemization via oxazolone formation during coupling.

Corrective Action:

  • Change the Base: Replace DIPEA or TEA with TMP (2,4,6-trimethylpyridine/Collidine) . Collidine is non-nucleophilic and too bulky to abstract the

    
    -proton effectively, significantly reducing epimerization [1].
    
  • Use Additives: Always use Oxyma Pure or HOBt . These nucleophiles intercept the oxazolone to form a more stable active ester.

  • Protecting Group Strategy: If coupling an amino acid to an amino alcohol, ensure the amino acid has a Carbamate protection (Boc/Fmoc), which suppresses oxazolone formation compared to Acyl protection (Acetyl/Benzoyl).

Phase 3: The "Gold Standard" Protocol

Application: Coupling sterically hindered, chiral amino alcohols with carboxylic acids.

Reagents:

  • Coupling Agent: HATU (1.1 eq) or COMU (1.1 eq)

  • Base: 2,4,6-Collidine (2.5 eq) — Crucial for chiral retention

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

  • Base Addition: Cool to 0°C. Add Collidine (2.5 eq) dropwise. Stir for 2-5 minutes. Do not pre-activate for >10 mins as racemization risk increases.

  • Coupling: Add the Amino Alcohol (1.0 - 1.2 eq) immediately.

  • Reaction: Allow to warm to Room Temperature. Stir for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with 5%

    
     (removes unreacted acid/HOBt), then 1M 
    
    
    
    (removes collidine/amine), then Brine.
References
  • El-Faham, A., & Albericio, F. (2011).[2][3][4][5] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2][5] Link

  • Montalbetti, C. A., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[4][7][8] Tetrahedron, 61(46), 10827-10852. Link[7][8]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

[1] Status: Operational | Ticket ID: CRYST-35152-HCl | Tier: L3 (Senior Scientist)[1][2] Welcome to the Advanced Purification Support Center. You are likely dealing with 1-Amino-3-ethoxy-propan-2-ol hydrochloride (an int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational | Ticket ID: CRYST-35152-HCl | Tier: L3 (Senior Scientist)[1][2]

Welcome to the Advanced Purification Support Center. You are likely dealing with 1-Amino-3-ethoxy-propan-2-ol hydrochloride (an intermediate often used in beta-blocker or urethane synthesis).[1][2]

This molecule presents a classic "Amino-Alcohol Paradox":

  • High Polarity: The amine and hydroxyl groups make it water-soluble.[1][2]

  • Flexible Chain: The ethoxy-propyl backbone adds rotational freedom, inhibiting lattice formation.[1][2]

  • Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, turning crystals into a sticky gum.[1][2]

Below is your technical dossier for mastering this crystallization.

Part 1: The "Golden" Solvent Systems

Do not rely on trial-and-error. Based on the structural analogs (e.g., phenoxy-propanol derivatives) and the polarity profile of short-chain amino alcohols, we recommend three specific systems.

System A: The Standard (IPA / Ethyl Acetate)

Best for: Routine purification, removal of colored impurities.[2]

  • Solvent: Isopropyl Alcohol (IPA)[2][3]

  • Anti-Solvent: Ethyl Acetate (EtOAc)[2]

  • Ratio: 1:3 to 1:5 (v/v)

  • Mechanism: The salt dissolves in hot IPA.[2] EtOAc reduces the dielectric constant, forcing the salt out as the solution cools.[2]

System B: The "Dry" Rescue (Ethanol / MTBE)

Best for: Highly hygroscopic batches or when "oiling out" occurs in System A.[2]

  • Solvent: Absolute Ethanol (EtOH)[2]

  • Anti-Solvent: Methyl tert-butyl ether (MTBE)[1][2]

  • Ratio: 1:4 (v/v)[2]

  • Mechanism: MTBE is less volatile and hydrophobic than diethyl ether, providing a slower, more controlled "crash" that favors crystal growth over oil formation.[1][2]

System C: The Scavenger (IPA / HCl)

Best for: Batches with excess free amine (sticky/yellow).[2]

  • Solvent: IPA containing 1-2% conc. HCl.

  • Mechanism: Ensures the amine is fully protonated.[2] Excess free base acts as an impurity that inhibits crystal lattice formation.[1][2]

Part 2: Troubleshooting "Oiling Out"

The Issue: You cool the flask, and instead of white needles, a yellow/brown oil separates at the bottom. The Cause: The "Meta-Stable Zone Width" (MSZW) was crossed too quickly, or the solvent system is too polar (holding water).[2]

The Rescue Protocol (Oiling Out)

Q: My product oiled out. How do I fix it? A: Do not discard. Follow this thermodynamic reset:

  • Re-heat: Heat the mixture until the oil redissolves (clear solution).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[2]

  • The "Cloud Point" Titration:

    • Add the anti-solvent (e.g., EtOAc) dropwise to the hot solution until a faint, permanent turbidity (cloudiness) appears.[2]

    • Add one drop of the good solvent (IPA) to clear it.[2]

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Turn off the heat but leave the flask in the oil bath to cool down with the bath. This expands the crystallization window.[2]

Part 3: Critical Process Parameters (Data Tables)

Table 1: Solubility Profile & Solvent Selection

SolventTemp (Hot)Temp (Cold)RoleNotes
Isopropanol (IPA) High SolubilityModerateSolvent Primary choice.[1][2] Boiling point (82°C) allows good thermal gradient.[1][2]
Ethanol (Abs.) Very HighHighSolvent Too strong?[1][2] Risk of yield loss.[1][2][4][5][6] Use only for very dirty crude.[1][2]
Ethyl Acetate LowInsolubleAnti-Solvent Safer than ether.[1][2] Promotes white crystalline form.[1][2][7]
Acetone LowInsolubleAnti-Solvent Avoid. Can react with residual free amines (Schiff base formation).[1][2]
Water SolubleSolubleAvoid Product is hygroscopic.[1][2][8] Water will prevent drying.[1][2]

Table 2: Process Specifications

ParameterTarget RangeReason
Cooling Rate 0.5°C / minPrevents oiling out; encourages polymorph stability.[1]
Final Temp 0°C to 4°CMaximizes yield (solubility drops significantly at <5°C).[1][2]
Drying Temp 40°C (Vac)Warning: Melting point may be low (~80-100°C).[1][2] Do not overheat.
Atmosphere Nitrogen/ArgonPrevents moisture uptake during filtration.[1][2]
Part 4: Visualized Workflows
Workflow 1: The Crystallization Decision Tree

Caption: Logic flow for selecting the correct purification route based on crude material state.[2]

CrystallizationLogic Start Crude 1-Amino-3-ethoxy-propan-2-ol HCl StateCheck Check State of Crude Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Dry Oil Sticky Oil / Gum StateCheck->Oil Wet/Sticky SystemA System A: Dissolve in min. hot IPA Add hot EtOAc until cloudy Solid->SystemA Trituration Triturate with Et2O or MTBE to remove non-polar oils Oil->Trituration Cooling Slow Cool to RT (Insulated) SystemA->Cooling Trituration->SystemA Solidifies CheckPrecip Precipitate Type? Cooling->CheckPrecip Crystals White Crystals CheckPrecip->Crystals Success OilingOut Oiling Out (Phase Sep) CheckPrecip->OilingOut Failure Filter Filter (Inert Gas) Wash with cold EtOAc Crystals->Filter Reheat Reheat to dissolve Add Seed Crystal OilingOut->Reheat Reheat->Cooling Retry

Workflow 2: The "Oiling Out" Rescue Mechanism

Caption: Thermodynamic pathway to convert amorphous oil into crystalline lattice.

RescueMechanism Step1 1. Supersaturated Solution (High Energy) Step2 2. Phase Separation (Oil) (Local Minima - Trap) Step1->Step2 Fast Cool Step5 5. Controlled Growth (Crystal Lattice) Step1->Step5 Ideal Path Step3 3. Re-Dissolution (Heat) (Reset Energy State) Step2->Step3 Heat Step4 4. Seeding (Nucleation Template) Step3->Step4 T < T_boil Step4->Step5 Slow Cool

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my final product turning pink/red upon drying?

  • Diagnosis: Oxidation of residual free amine.[1][2]

  • Fix: Your salt formation was incomplete. Recrystallize using System C (IPA + 1% HCl) . The excess acid ensures the amine is fully protonated and resistant to oxidation. Dry under vacuum, strictly away from light.[1][2]

Q2: Can I use Acetone as an anti-solvent? It’s cheap. [9]

  • Verdict: NO.

  • Reason: Primary amines (even as salts) can react with ketones (Acetone) to form imines (Schiff bases) or hemiaminals over time, especially if there is any trace of free base or water.[2] Use Ethyl Acetate or MTBE.[1][2]

Q3: The crystals are extremely hygroscopic.[2] I can't weigh them.

  • Protocol:

    • Filter under a blanket of Nitrogen (use an inverted funnel over the Büchner funnel).[2]

    • Transfer immediately to a pre-weighed vial.

    • Dry in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or KOH pellets.
      
    • Store in a desiccator or sealed under Argon.

Q4: I don't have seed crystals. How do I initiate nucleation?

  • Technique: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the rod to form a thin film of solid.[2] Re-insert the rod into the solution. The micro-crystals on the rod will act as seeds.[2]

References
  • Synthesis and Purification of Amino-Alcohol Salts

    • Context: General protocols for crystallizing phenoxy/ethoxy amino-propanol derivatives.[1]

    • Source: PrepChem.[1][2] "Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride."

    • URL:[Link]

  • Solvent Selection for Amine Hydrochlorides

    • Context: Discussion on using IPA/HCl and anti-solvents for amine salts.
    • Source: Organic Syntheses, Coll.[1][2] Vol. 4, p.12 (Acetophenone, 2-amino-, hydrochloride).[1][2]

    • URL:[Link]

  • Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

    • Context: Mechanisms of oiling out and remediation via temperature control.[2][10]

    • Source: Chem. Eng.[1][2] Technol. "Crystallization of Oiling-Out Compounds."

    • URL:[Link][2]

  • Safety & Handling of 1-Amino-3-ethoxy-propan-2-ol

    • Context: MSDS data regarding irritation and hygroscopicity.[1][2]

    • Source: Fisher Scientific Safety Data Sheet.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Analytical Purity and Structural Validation of 1-Amino-3-ethoxy-propan-2-ol Hydrochloride: High-Field vs. Benchtop ¹H NMR Performance Guide

Executive Summary As a Senior Application Scientist, I frequently design analytical workflows that balance rapid throughput with rigorous structural depth. 1-Amino-3-ethoxy-propan-2-ol hydrochloride is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently design analytical workflows that balance rapid throughput with rigorous structural depth. 1-Amino-3-ethoxy-propan-2-ol hydrochloride is a highly versatile aliphatic amine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including MOGAT-2 inhibitors and H1 receptor antagonists.

This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) ¹H NMR spectroscopy for the structural validation of this compound. By examining the causality behind experimental choices and providing self-validating protocols, this document serves as a definitive resource for researchers optimizing their quality control (QC) and structural elucidation workflows.

The Causality of Experimental Choices (Expertise & Experience)

To ensure scientific integrity, an analytical protocol cannot merely be a list of steps; it must be a mechanistic response to the molecule's physical chemistry.

Solvent Selection: Why D₂O?

1-Amino-3-ethoxy-propan-2-ol hydrochloride (CAS 60812-34-2) is a highly polar, water-soluble salt 1[1]. Utilizing Deuterium Oxide (D₂O) rather than DMSO-d₆ offers two distinct advantages:

  • Solubility & Viscosity: It ensures complete dissolution without the viscosity-induced line broadening often observed in DMSO-d₆.

  • Deuterium Exchange: D₂O facilitates the rapid exchange of the labile ammonium (-NH₃⁺) and hydroxyl (-OH) protons. These signals collapse into the residual HOD peak (~4.70 ppm), clearing the baseline and simplifying the integration of the critical carbon-bound protons.

Internal Referencing: TSP vs. TMS

Standard Tetramethylsilane (TMS) is insoluble in water. Therefore, we utilize TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt). TSP provides a sharp, reliable singlet at exactly 0.00 ppm in aqueous media, establishing a self-validating chemical shift reference.

The Diastereotopic Challenge

The core analytical challenge of this molecule lies in its chiral center at C2 (-CH(OH)-). Because C2 is a stereocenter, the adjacent methylene protons on C1 and C3 are diastereotopic—meaning they are chemically and magnetically non-equivalent. They couple with the C2 methine proton (vicinal coupling, ³J) and with each other (geminal coupling, ²J). At lower magnetic fields (80 MHz), the chemical shift difference (Δν) between these protons is small relative to their coupling constants (J). This low Δν/J ratio triggers second-order "roofing" effects, collapsing the signals into a complex, unresolvable multiplet envelope. High-field NMR (600 MHz) increases Δν, shifting the spin system toward first-order mechanics where distinct doublet of doublets (dd) can be cleanly integrated.

Self-Validating Experimental Protocols (Trustworthiness)

A robust protocol must feature built-in validation checks. The following methodologies guarantee reproducibility across both instrument classes.

Protocol A: Quantitative Sample Preparation
  • Weighing: Accurately weigh 15.0 mg (± 0.1 mg) of 1-amino-3-ethoxy-propan-2-ol HCl into a clean, static-free glass vial.

  • Solvation: Add exactly 0.6 mL of D₂O (99.9% D) containing 0.1% w/w TSP. Validation Check: The solution must be completely transparent with no particulate matter.

  • Homogenization: Vortex the vial for 30 seconds to ensure complete dissolution and uniform deuterium exchange.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts at the sample edges.

Protocol B: NMR Acquisition Parameters
ParameterHigh-Field (600 MHz)Benchtop (80 MHz)Causality / Purpose
Pulse Sequence zg30 (30° flip angle)zg30 (30° flip angle)Standard 1D acquisition; 30° pulse prevents saturation.
Relaxation Delay (D1) 5.0 seconds5.0 secondsEnsures complete longitudinal relaxation (T₁) for accurate quantitative integration.
Number of Scans (NS) 1664 to 128Benchtop requires higher NS to compensate for lower inherent sensitivity and achieve a comparable Signal-to-Noise Ratio (SNR).
Spectral Width (SW) 12 ppm12 ppmCaptures all aliphatic signals and the HOD peak without fold-over artifacts.
Temperature 298 K298 KStandardizes the chemical shift of the HOD peak.

Comparative Data Presentation

The table below summarizes the theoretical and observed ¹H NMR assignments for 1-amino-3-ethoxy-propan-2-ol HCl, contrasting the resolution capabilities of the two platforms.

Proton AssignmentChemical Shift (ppm)Multiplicity (High-Field 600 MHz)Multiplicity (Benchtop 80 MHz)Integration
C5 (-CH₃) 1.15Triplet (t)Triplet (t)3H
C1 (-CH₂-N⁺) 3.00, 3.15Two distinct doublet of doublets (dd)Broad, overlapping multiplet (m)2H
C3 (-CH₂-O-) 3.45, 3.55Two distinct doublet of doublets (dd)Heavy overlap with C4 envelope2H
C4 (-O-CH₂-) 3.55Quartet (q)Heavy overlap with C3 envelope2H
C2 (-CH-OH) 4.05Multiplet (m)Broad multiplet (m)1H

Note: The labile -NH₃⁺ and -OH protons exchange with D₂O and appear within the HOD solvent peak at ~4.70 ppm.

Visualizing the Analytical Logic

Workflow A 1. Sample Preparation 15.0 mg API in 0.6 mL D2O B 2. Internal Referencing Add 0.1% TSP (0.0 ppm) A->B C 3. NMR Acquisition Benchtop (80 MHz) vs High-Field (600 MHz) B->C D 4. Signal Processing Fourier Transform & Phase Correction C->D E 5. Structural Validation Integration & Multiplicity Analysis D->E

Fig 1. Standardized ¹H NMR analytical workflow for 1-Amino-3-ethoxy-propan-2-ol HCl validation.

Resolution N1 1-Amino-3-ethoxy-propan-2-ol HCl Diastereotopic Protons (C1 & C3) N2 High-Field NMR (600 MHz) High Δν/J Ratio N1->N2 N3 Benchtop NMR (80 MHz) Low Δν/J Ratio N1->N3 N4 First-Order Splitting Distinct dd signals (3.0-3.6 ppm) N2->N4 N5 Second-Order Overlap Broad multiplet envelope N3->N5 N6 Precise Purity Quantification N4->N6 N7 Rapid Pass/Fail QC N5->N7

Fig 2. Impact of magnetic field strength on the resolution of diastereotopic proton signals.

Conclusion & Recommendations

For the routine identity verification and rapid Pass/Fail quality control of 1-amino-3-ethoxy-propan-2-ol hydrochloride, Benchtop NMR (80 MHz) is highly effective. The terminal methyl triplet (1.15 ppm) and the combined integration of the aliphatic envelope (3.0–3.6 ppm) provide sufficient data to confirm bulk identity.

However, for rigorous structural elucidation, impurity profiling, or when utilizing this compound in the synthesis of complex pharmaceutical targets like MOGAT-2 inhibitors 2[2] and H1 receptor antagonists 3[3], High-Field NMR (600 MHz) is mandatory. Only high-field systems possess the necessary Δν/J ratio to resolve the critical diastereotopic protons, ensuring absolute stereochemical and structural confidence.

References

  • Sigma-Aldrich Product Catalog. "1-Amino-3-ethoxy-propan-2-ol hydrochloride." Sigma-Aldrich.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol." PubChem. 1

  • Eli Lilly and Company. "BENZYL SULFONAMIDE DERIVATIVES USEFUL AS MOGAT - 2 INHIBITORS." World Intellectual Property Organization, WO 2013/116075 A1. 2

  • European Patent Office. "4-BENZYL-1(2H)-PHTHALAZINONES AS H1 RECEPTOR ANTAGONISTS." EP2091538 B1.3

Sources

Comparative

HPLC Method Development for Amino Alcohol Purity Analysis: A Comparative Guide

In pharmaceutical development, the quantitation and purity analysis of amino alcohols (such as diisopropanolamine, valinol, and sphingosine) present a notorious triad of chromatographic challenges. First, their high pola...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the quantitation and purity analysis of amino alcohols (such as diisopropanolamine, valinol, and sphingosine) present a notorious triad of chromatographic challenges. First, their high polarity results in poor to non-existent retention on standard reversed-phase (RP) C18 columns. Second, their basicity leads to strong secondary electrostatic interactions with residual silanols on silica supports, causing severe peak tailing. Finally, the absence of a strong UV chromophore renders them virtually invisible to standard UV-Vis detectors.

As an application scientist, I have evaluated numerous strategies to overcome these hurdles. This guide objectively compares the two most robust methodologies for amino alcohol purity analysis: Reversed-Phase HPLC with Pre-Column Derivatization (UV Detection) and Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .

Workflow Visualization

The following diagram illustrates the fundamental divergence in sample preparation and analytical workflow between the traditional derivatization approach and the modern direct-analysis approach.

G cluster_RP Method A: RP-HPLC + UV cluster_HILIC Method B: HILIC + CAD Start Amino Alcohol Sample Deriv Derivatization (FMOC-Cl, pH 9.5) Start->Deriv Pre-column derivatization Dilute Direct Dilution (High Organic) Start->Dilute Direct analysis Incub Incubation (40°C, 30 min) Deriv->Incub RPC18 RP-HPLC (C18) Gradient Incub->RPC18 UVDet UV Detection RPC18->UVDet HILICCol HILIC Separation (Amide/Diol) Dilute->HILICCol CADDet CAD Detection (Universal) HILICCol->CADDet

Figure 1: Workflow comparison between RP-HPLC-UV and HILIC-CAD for amino alcohol analysis.

Method A: RP-HPLC with Pre-Column Derivatization (The Traditional Approach)

Mechanistic Rationale

To utilize standard C18 columns and UV detectors, the amino alcohol must be chemically modified. 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a premier reagent that reacts with primary and secondary amines to form stable, highly hydrophobic carbamates. This reaction requires a basic environment (typically pH 9.5) to ensure the amine is deprotonated and acts as a strong nucleophile[1]. The resulting derivative is easily retained on a C18 phase and exhibits strong UV absorbance at 265 nm.

Self-Validating Protocol

To ensure the derivatization is complete and reproducible, this protocol incorporates a strict acidic quenching step. Without it, residual FMOC-Cl hydrolyzes into FMOC-OH, creating massive interfering peaks that co-elute with critical impurities.

  • Standard/Sample Preparation: Accurately weigh and dissolve the amino alcohol sample in a suitable solvent (e.g., 0.1 N HCl or Methanol/Water) to a concentration of 1.0 mg/mL[1].

  • Buffering: Transfer 0.5 mL of the sample solution to a reaction vial. Add 25 µL of borate buffer (pH 9.5) to adjust the micro-environment to the optimal alkaline state[1].

  • Derivatization: Add 100 µL of a 2.5 mmol solution of FMOC-Cl dissolved in anhydrous acetonitrile[1].

  • Incubation: Vortex vigorously for 10 seconds. Incubate the mixture in a thermoshaker at 40°C for exactly 30 minutes to drive the reaction to completion[1].

  • Quenching (Critical Step): Add 10 µL of 30% HCl to immediately drop the pH, stopping the reaction and stabilizing the carbamate derivative[1].

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Detection: UV at 265 nm.

Method B: HILIC with Universal Detection (The Modern Approach)

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) completely circumvents the need for derivatization. By utilizing a polar stationary phase (e.g., amide, diol, or zwitterionic) and a highly organic mobile phase, retention is driven by the partitioning of the polar amino alcohol into a water-enriched layer immobilized on the stationary phase surface[2]. Because the analytes remain underivatized and lack a chromophore, a universal detector like CAD is required[3].

Self-Validating Protocol

In HILIC, sample diluent mismatch is the leading cause of method failure. The protocol below mandates a high-organic diluent to prevent the sample solvent from acting as a strong elution plug, which would cause severe peak fronting.

  • Sample Preparation: Dissolve the amino alcohol directly in 90:10 Acetonitrile:Water. Causality note: Matching the sample diluent to the initial highly organic mobile phase conditions is mandatory to maintain peak symmetry in HILIC.

  • Chromatographic Conditions:

    • Column: Amide-bonded HILIC column, 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 100 mM Ammonium Formate (pH 3.2). Note: Volatile buffers are strictly required to prevent precipitation and fouling in the CAD[3].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 60% B over 10 minutes.

  • CAD Settings:

    • Evaporation Temperature: 50°C.

    • Data Collection Rate: 10 Hz.

    • Filter Constant: 5 s[3].

Detector Showdown: CAD vs. ELSD for Purity Analysis

When bypassing UV detection, analysts must choose between Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD). While both are evaporative aerosol detectors requiring volatile mobile phases, their measurement physics dictate vastly different performance profiles[4].

  • The ELSD Limitation: ELSD relies on light scattering, which drops off exponentially for particles smaller than 50 nm. This results in complex sigmoidal response curves and poor sensitivity for low-level impurities[4].

  • The CAD Advantage: CAD charges dried analyte particles using ionized nitrogen gas, and the charge is measured by a highly sensitive electrometer. This yields a response proportional to mass, independent of the analyte's chemical structure, and maintains high sensitivity for particles as small as 10 nm[4].

For purity analysis—where you must accurately quantify a 0.05% impurity adjacent to a massive API peak—CAD is the superior choice due to its inherent dynamic range of four orders of magnitude[4].

Experimental Data Comparison

The following table summarizes representative validation metrics comparing the two methodologies for a standard amino alcohol mixture.

ParameterMethod A: RP-HPLC-UV (Derivatized)Method B: HILIC-CAD (Underivatized)Analytical Impact & Causality
Sample Prep Time 45–60 minutes per batch< 5 minutes per batchHILIC eliminates the 30-minute incubation and quenching steps, drastically increasing laboratory throughput[3].
Retention Factor (

)
4.5 – 6.03.0 – 8.5Both methods provide adequate retention, but HILIC natively retains the polar core without adding a bulky hydrophobic tag[2].
Peak Asymmetry (

)
1.151.05HILIC avoids the silanophilic interactions common in RP-HPLC, resulting in sharper, more symmetrical peaks.
Limit of Quantitation ~50 ng/mL~10 ng/mLCAD demonstrates superior sensitivity for low-molecular-weight analytes compared to UV detection of derivatized artifacts[3].
Robustness ModerateHighDerivatization efficiency can vary based on matrix pH and reagent degradation[1]. HILIC-CAD relies purely on physical partitioning and mass[3].

Conclusion

While RP-HPLC with FMOC-Cl derivatization remains a highly accessible technique for laboratories limited to standard UV detectors, it introduces significant sample preparation overhead and potential chemical artifacts. For dedicated purity analysis and impurity profiling of amino alcohols, HILIC coupled with CAD is the definitive modern standard. It leverages the native polarity of the analytes for excellent chromatographic retention while providing uniform, high-sensitivity detection of both the API and its non-chromophoric impurities.

References

  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Amino Alcohols: HPLC.
  • LCGC International. Mixed-Mode Chromatography—A Review.
  • Thermo Fisher Scientific. CAD vs ELSD: Which HPLC Detector Is Your Better Option?
  • LCMS.cz. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.

Sources

Comparative

Technical Comparison: 1-Amino-3-ethoxy-propan-2-ol vs. 1-Amino-3-phenoxy-propan-2-ol

Executive Summary: The Aliphatic-Aromatic Divergence In the design of bioactive small molecules and advanced materials, the choice between 1-Amino-3-ethoxy-propan-2-ol (AEP) and 1-Amino-3-phenoxy-propan-2-ol (APP) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aliphatic-Aromatic Divergence

In the design of bioactive small molecules and advanced materials, the choice between 1-Amino-3-ethoxy-propan-2-ol (AEP) and 1-Amino-3-phenoxy-propan-2-ol (APP) represents a critical decision point between hydrophilic flexibility and lipophilic rigidity.

While both compounds share the fundamental 1-amino-2-hydroxypropane core (derived from the ring-opening of glycidyl ethers), their terminal substitution dictates their utility. AEP serves as a highly soluble, flexible aliphatic linker ideal for hydrogels and proteomics. In contrast, APP acts as the foundational "aryloxypropanolamine" scaffold, a privileged structure in medicinal chemistry essential for beta-adrenergic receptor antagonists (beta-blockers).

This guide provides a rigorous technical comparison, supported by physicochemical data and synthetic protocols, to assist researchers in scaffold selection.

Part 1: Chemical & Physical Profile[1]

The substitution of an ethyl group with a phenyl ring inverts the molecule's polarity and steric profile.

Feature1-Amino-3-ethoxy-propan-2-ol (AEP)1-Amino-3-phenoxy-propan-2-ol (APP)
CAS Number 35152-18-24287-19-8
Molecular Structure Aliphatic EtherAromatic Ether
Formula C₅H₁₃NO₂C₉H₁₃NO₂
Molecular Weight 119.16 g/mol 167.21 g/mol
LogP (Lipophilicity) -1.1 (Hydrophilic)~1.08 (Lipophilic)
Physical Form Colorless LiquidWhite Crystalline Solid / Viscous Oil
Solubility Miscible in water, alcoholsSoluble in EtOH, CHCl₃; Low in water
pKa (Amine) ~9.5 (Typical primary amine)~9.2 (Slight inductive withdrawal)
Key Function Hydrophilic Spacer / CrosslinkerPharmacophore Scaffold / Rigid Core
Mechanistic Implications[2][3][4]
  • Solubility & Bioavailability: AEP’s negative LogP (-1.1) makes it ideal for aqueous-phase reactions and biological buffers. APP’s positive LogP (~1.1) allows it to cross lipid bilayers, a prerequisite for CNS-active drugs.

  • Steric Hindrance: The phenoxy group in APP introduces significant steric bulk and planarity due to the benzene ring. This rigidity is often required for "lock-and-key" receptor binding (e.g., GPCRs), whereas the flexible ethyl chain of AEP is better suited for reducing steric clashes in linker applications.

  • Electronic Effects: The phenoxy oxygen lone pair participates in resonance with the phenyl ring, reducing its basicity compared to the ethoxy oxygen. While the amine is too distant (3 bonds) for strong resonance effects, the electron-withdrawing nature of the phenoxy group (inductive effect) slightly lowers the pKa of the APP amine compared to AEP.

Part 2: Structural & Functional Logic (Visualization)

The following diagram illustrates how the structural divergence dictates the downstream application of these building blocks.

ComparisonFlow Core Glycidyl Ether Precursor Sub_Eth + Ethanol/Ethyl Group (Aliphatic) Core->Sub_Eth Aliphatic Substitution Sub_Phen + Phenol/Phenyl Group (Aromatic) Core->Sub_Phen Aromatic Substitution Prod_AEP 1-Amino-3-ethoxy-propan-2-ol (AEP) Sub_Eth->Prod_AEP Ammonolysis Prod_APP 1-Amino-3-phenoxy-propan-2-ol (APP) Sub_Phen->Prod_APP Ammonolysis Prop_AEP LogP: -1.1 (Hydrophilic) Flexible Chain Prod_AEP->Prop_AEP Prop_APP LogP: ~1.1 (Lipophilic) Rigid Pi-System Prod_APP->Prop_APP App_Linker Application: Hydrophilic Linkers Epoxy Curing (Flexibility) Prop_AEP->App_Linker App_Drug Application: Beta-Blocker Scaffold (Aryloxypropanolamine) Prop_APP->App_Drug

Caption: Structural divergence pathway showing how the ether "tail" determines physicochemical properties and end-use applications.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Amino-3-phenoxy-propan-2-ol (APP)

This protocol is based on the regioselective ring-opening of phenyl glycidyl ether. This method ensures the amine attacks the less hindered carbon (C1) of the epoxide.

Reagents:

  • Phenyl glycidyl ether (CAS: 122-60-1)

  • Ammonium hydroxide (28-30% NH₃ in water) or Methanolic Ammonia (7N)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve Phenyl glycidyl ether (15.0 g, 0.1 mol) in Ethanol (50 mL) in a round-bottom flask.

  • Ammonolysis: Add Ammonium hydroxide (excess, ~100 mL) dropwise while stirring. Note: Using a large excess of ammonia minimizes the formation of secondary and tertiary amine byproducts (dimers/trimers).

  • Reaction: Seal the vessel and stir at room temperature for 24 hours. Alternatively, heat to 40-50°C for 4-6 hours to accelerate the reaction.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 10% MeOH in DCM). The epoxide spot (Rf ~0.8) should disappear, and a polar amine spot (Rf ~0.2) should appear.[3]

  • Work-up: Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Purification:

    • Crude: The residue is often a viscous oil or low-melting solid.

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot ethyl acetate or ethanol/ether mixture. Cool to 4°C to crystallize.

    • Salt Formation (Optional): Dissolve in ethanol and add concentrated HCl dropwise to precipitate the hydrochloride salt (white crystals, mp ~226°C).

Protocol B: Adaptation for 1-Amino-3-ethoxy-propan-2-ol (AEP)

The synthesis is analogous but requires handling adjustments due to volatility and solubility.

  • Precursor: Use Ethyl glycidyl ether (CAS: 4016-11-9).

  • Solvent System: Use strictly anhydrous Methanolic Ammonia (7N) rather than aqueous ammonia. Water removal is difficult with AEP due to its high hydrophilicity.

  • Purification: AEP is a liquid with a high boiling point. Purification is best achieved via vacuum distillation rather than recrystallization.

Part 4: Applications in Drug Development

The "Aryloxypropanolamine" Scaffold (APP)

The APP structure is the direct precursor to the "beta-blocker" class of drugs.

  • Mechanism: The secondary alcohol and the amine (after alkylation) mimic the catecholamine structure of norepinephrine, allowing binding to beta-adrenergic receptors.

  • Derivatization: The primary amine of APP is rarely the final drug. It is usually reacted with acetone (reductive amination) or isopropyl bromide to form the isopropylamine derivative.

    • Example:Propranolol synthesis usually starts with naphthol, but the logic holds: Ar-O-CH2-CH(OH)-CH2-NH-iPr.

  • Why Phenoxy? The aromatic ring provides essential pi-pi stacking interactions within the receptor pocket (e.g., phenylalanine residues in the GPCR).

The Hydrophilic Linker (AEP)

AEP is used when biological inertness and solubility are required.

  • Antibody-Drug Conjugates (ADCs): Used as a spacer to prevent aggregation of hydrophobic payloads.

  • Epoxy Resins: Aliphatic amines like AEP cure epoxy resins at room temperature, resulting in polymers with higher flexibility and impact resistance compared to the brittle, rigid polymers formed by aromatic amines.

Part 5: Synthetic Pathway Visualization

SynthesisPath PGE Phenyl Glycidyl Ether (Epoxide) TS Transition State (Nu- Attack at C1) PGE->TS Ring Opening NH3 NH3 (Excess) NH3->TS APP 1-Amino-3-phenoxy-propan-2-ol (Primary Amine) TS->APP Major Product Dimer Secondary Amine (Impurity) TS->Dimer Minor (if NH3 low)

Caption: Reaction pathway for the synthesis of APP via ammonolysis of phenyl glycidyl ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

  • PrepChem. Synthesis of 1-Amino-3-phenoxy-2-propanol Hydrochloride. Retrieved from [Link]

  • Applied Poleramic. Amine Cured-Epoxy Matrices - Technical Note. Retrieved from [Link]

Sources

Validation

Spectroscopic Fingerprinting of Amino Alcohol Hydrochloride Salts: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino alcohol hydrochloride salts. Targeted at drug development scientists and analytical chemists, it focuses o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of amino alcohol hydrochloride salts. Targeted at drug development scientists and analytical chemists, it focuses on distinguishing these salts from their free base counterparts and other salt forms. The guide emphasizes the diagnostic utility of the "ammonium envelope"—a broad, complex spectral feature resulting from the


 hydrogen bonding network—and provides validated protocols for handling these often hygroscopic compounds.

Theoretical Framework: The Ammonium-Hydroxyl Interplay

In amino alcohol hydrochloride salts, the protonation of the amine creates a cationic ammonium center (


, 

, or

). This introduces a profound spectral shift compared to the neutral free base.
The "Ammonium Envelope" Mechanism

Unlike the sharp


 stretching modes of free amines (3300–3500 cm⁻¹), hydrochloride salts exhibit a massive, broad absorption band often spanning 2400–3200 cm⁻¹ . This broadening is driven by:
  • Strong Hydrogen Bonding: The chloride ion (

    
    ) acts as a strong acceptor for the ammonium protons, lowering the force constant of the 
    
    
    
    bond and broadening the peak distribution.
  • Fermi Resonance: Overtones of lower-frequency bending modes interact with fundamental stretching modes, creating "sub-bands" or shoulders within the broad envelope.

  • Lattice Effects: In the solid state (crystalline), the hydroxyl group (

    
    ) often participates in the same hydrogen-bonding network as the chloride, causing the 
    
    
    
    stretch to overlap and merge with the ammonium band.

Comparative Analysis: Salt vs. Free Base

The most critical analytical task is distinguishing the pharmaceutical salt from its free base precursor.

Table 1: Spectral distinctives of Amino Alcohols (Free Base vs. HCl Salt)
Spectral RegionVibrational ModeFree Base (Neutral)Hydrochloride Salt (Cationic)
3200–3600 cm⁻¹

Stretch
Strong, Broad. Distinct and separate from C-H stretches.[1]Merged/Shifted. Often subsumed into the broad ammonium envelope; less distinct.
3300–3500 cm⁻¹

Stretch
Sharp, Medium. (1 or 2 bands depending on substitution).[1][2]Absent as a distinct sharp peak.[3] Replaced by lower frequency broad band.
2400–3200 cm⁻¹

Stretch
Absent. Dominant Feature. Very broad "Ammonium Envelope" often obscuring C-H stretches.
2000–2200 cm⁻¹ Combination BandsAbsent. Possible. Weak overtone bands (sometimes called the "Amine Salt Ladder").
1500–1625 cm⁻¹

Bending
Weak/Medium (Scissoring).Medium/Strong. Distinct deformation bands specific to the salt class.
1000–1200 cm⁻¹

Stretch
Strong. Position sensitive to primary/secondary alcohol nature.Strong. Minimal shift, but band shape may sharpen due to lattice rigidity.
Differentiating Amine Classes in HCl Salts

The bending vibrations in the fingerprint region (1500–1650 cm⁻¹) are diagnostic for the degree of substitution on the nitrogen.

  • Primary Amine Salts (

    
    ):  Show two  bending bands: asymmetric deformation (~1600 cm⁻¹) and symmetric deformation (~1520 cm⁻¹).
    
  • Secondary Amine Salts (

    
    ):  Show one  strong bending band (scissoring) typically near 1580–1620 cm⁻¹. (e.g., Ephedrine HCl).[4][5][6]
    
  • Tertiary Amine Salts (

    
    ):  Often show no distinct bending band  in this region, or a very weak absorption, making the broad stretching envelope the primary identifier.
    

Case Study: Ephedrine Hydrochloride vs. Ephedrine Free Base

A secondary amino alcohol used as a model compound.[6]

  • Free Base: Displays a sharp

    
     stretch at ~3300 cm⁻¹ and a broad 
    
    
    
    stretch centered at 3400 cm⁻¹. The region below 3000 cm⁻¹ is dominated only by sharp
    
    
    stretches.
  • HCl Salt: The spectrum is dominated by a broad absorption from 2400 to 3100 cm⁻¹. The sharp

    
     peak disappears. A distinct "salt peak" (bending mode) appears at ~1590 cm⁻¹. The 
    
    
    
    stretch is not seen as a separate isolated peak but contributes to the high-wavenumber tail of the ammonium envelope.

Experimental Protocols

Method A: ATR (Attenuated Total Reflectance) – Recommended

ATR is superior for hydrochloride salts due to their hygroscopic nature.

  • Crystal Contact: Place ~5-10 mg of the HCl salt directly onto the Diamond or ZnSe crystal.

  • Compression: Apply high pressure using the anvil. Good contact is critical for the refractive index match with high-density salts.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation: Check the 2000–2500 cm⁻¹ region. If noisy, atmospheric

    
     or poor contact is the issue.
    
Method B: KBr Pellet – Use with Caution

Warning: HCl salts are hygroscopic. Poorly prepared KBr pellets will show a massive water band (3400 cm⁻¹) that confuses the interpretation of the amino alcohol's hydroxyl group.

  • Drying: Dry KBr powder and the sample in a vacuum oven at 60°C for 2 hours prior to use.

  • Ratio: Mix 1-2 mg sample with 200 mg KBr (1:100 ratio).

  • Grinding: Grind quickly in an agate mortar to avoid moisture uptake.

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to evacuate trapped air/moisture.

Visualizations

Diagram 1: Spectral Identification Logic Flow

This decision tree guides the analyst in classifying an unknown amino alcohol derivative.

IR_Identification Start Unknown Amino Alcohol Sample Check_3000 Check 2400-3200 cm⁻¹ Region Start->Check_3000 Broad_Band Broad 'Ammonium Envelope' (Strong absorption) Check_3000->Broad_Band Present Sharp_Bands Sharp C-H bands only (No broad envelope) Check_3000->Sharp_Bands Absent Check_Bend Check 1500-1620 cm⁻¹ (Bending Modes) Broad_Band->Check_Bend Check_OH Check >3200 cm⁻¹ Sharp_Bands->Check_OH Free_Base Result: Free Base (Sharp N-H, Broad O-H) Check_OH->Free_Base Primary_Salt Two Bands (~1600 & ~1520 cm⁻¹) Primary Amine Salt Check_Bend->Primary_Salt Secondary_Salt One Strong Band (~1580-1620 cm⁻¹) Secondary Amine Salt Check_Bend->Secondary_Salt Tertiary_Salt No Distinct Band Tertiary Amine Salt Check_Bend->Tertiary_Salt

Caption: Logic flow for distinguishing free bases from primary, secondary, and tertiary amine salts using IR spectral features.

Diagram 2: The Ammonium-Chloride Lattice

A conceptual representation of the vibrational damping caused by the salt lattice.

Lattice_Effect NH N-H Bond (Vibrating) Cl Cl⁻ Ion (Counter-ion) NH->Cl Strong H-Bond (Weakens k, broadens peak) Spectrum Resulting IR Spectrum: Broadened 2400-3200 cm⁻¹ NH->Spectrum Major Contributor OH O-H Group (Alcohol) OH->Cl Lattice H-Bond (Overlaps frequencies) OH->Spectrum Minor Contributor

Caption: Schematic of the H-bonding network in HCl salts causing the characteristic peak broadening (Ammonium Envelope).

References

  • NIST Mass Spectrometry Data Center. (n.d.). Ephedrine.[7][8] NIST Chemistry WebBook. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Amines and Ammonium Salts. Department of Chemistry. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Amines and Salts. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Comparative

Chiral HPLC Separation of (R) and (S) 1-Amino-3-ethoxy-propan-2-ol

This guide outlines the technical strategy for the chiral separation of 1-Amino-3-ethoxy-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and other bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical strategy for the chiral separation of 1-Amino-3-ethoxy-propan-2-ol , a critical intermediate in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and other bioactive small molecules.

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists

Executive Summary & Molecule Profile

1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2) contains a single chiral center at the C2 position. As a


-amino alcohol with a primary amine and a secondary hydroxyl group, it presents specific chromatographic challenges:
  • High Polarity: The free base is highly polar, making retention on standard reverse-phase columns difficult without derivatization.

  • Basic Functionality: The primary amine (

    
    ) causes severe peak tailing on silica-based columns due to silanol interactions unless suppressed.
    
  • Detection: It lacks a strong UV chromophore (no aromatic ring), necessitating low-UV detection (200-210 nm), refractive index (RI) detection, or derivatization with a chromophore.

This guide compares three distinct separation strategies ranging from classical robust methods to modern direct analysis.

Method Comparison Matrix

FeatureMethod A: Indirect (GITC Derivatization) Method B: Direct (Crown Ether CSP) Method C: Direct (Polysaccharide CSP)
Principle Diastereomer formation via GITC reagentHost-guest complexation (Crown Ether)H-bonding/Dipole interactions
Column Type Standard C18 (e.g., ODS)Chiralpak CR(+) / CR(-) Chiralpak IA / IB / AD-H
Detection UV 254 nm (Strong signal)UV 200-210 nm (Weak) or ELSDUV 200-210 nm or Derivatized
Resolution (

)
Typically High (> 3.0)Moderate to High (1.5 - 3.0)Variable (Dependent on additives)
Robustness Excellent (Best for QC)Good (Sensitive to T/Flow)Moderate (Sensitive to mobile phase)
Throughput Low (Requires reaction time)High (Direct injection)High (Direct injection)
Cost Low (Cheap columns, expensive reagent)High (Expensive specialized column)Medium-High

Detailed Experimental Protocols

Method A: Indirect Separation via GITC Derivatization (Recommended for QC)

This method is the industry "Gold Standard" for


-amino alcohols lacking chromophores. It converts enantiomers into diastereomers using 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl isothiocyanate (GITC)
, introducing a strong UV chromophore and improving retention.

Mechanism: The isothiocyanate group of GITC reacts with the primary amine of the analyte to form a stable thiourea derivative.

Protocol:
  • Reagent Prep: Dissolve GITC in Acetonitrile (ACN) at 1 mg/mL.

  • Sample Prep: Dissolve 1-Amino-3-ethoxy-propan-2-ol (approx. 0.5 mg) in 1 mL of ACN.

  • Reaction: Mix 50

    
    L of sample solution with 50 
    
    
    
    L of GITC solution. Add 10
    
    
    L of Triethylamine (TEA) as a catalyst.
  • Incubation: Shake at room temperature for 15 minutes.

  • Quenching: Add 10

    
    L of 10% phosphoric acid to quench and neutralize. Dilute to 1 mL with mobile phase.
    
HPLC Conditions:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase: ACN : 0.05%

    
     in Water (40:60 v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: The diastereomers will elute as two distinct peaks with

    
    .
    
Method B: Direct Separation on Crown Ether CSP (Recommended for R&D)

Crown ether columns (specifically Chiralpak CR(+) ) are designed to resolve primary amines containing a chiral center near the amine functionality. The crown ether forms an ammonium inclusion complex.

Critical Requirement: The mobile phase must be acidic (pH 1-2) to ensure the amine is fully protonated (


).
Protocol:
  • Sample Prep: Dissolve sample in Mobile Phase (1 mg/mL).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5 to 2.0).
    
    • Note: Methanol (up to 15%) can be added to reduce retention time.

  • Column: Daicel Chiralpak CR(+) (150 x 4.0 mm, 5

    
    m).
    
  • Temperature: 25°C (Lower temperature often improves separation).

  • Flow Rate: 0.5 - 0.8 mL/min.

  • Detection: UV @ 200 nm (low sensitivity) or RI/ELSD.

Pros: No derivatization required. Cons: Perchloric acid is corrosive; requires passivated LC system.

Method C: Direct Separation on Polysaccharide CSP

Polysaccharide columns (Amylose/Cellulose derivatives) are versatile but often struggle with free primary amines due to peak tailing.

Protocol (Immobilized Phase):
  • Column: Chiralpak IA or Chiralpak IB (Immobilized are preferred over coated AD/OD for solvent flexibility).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) or Ethanolamine (90 : 10 : 0.1).

    • The basic additive (DEA) is mandatory to mask silanols and improve peak shape.

  • Detection: UV @ 210 nm.

  • Optimization: If retention is too low, switch to 100% Ethanol or Methanol with 0.1% DEA.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on laboratory constraints (equipment, sensitivity needs).

G Start Start: 1-Amino-3-ethoxy-propan-2-ol (Enantiomer Separation) CheckUV Is High Sensitivity Required? (Low UV absorbtion of native molecule) Start->CheckUV DerivPath Method A: GITC Derivatization CheckUV->DerivPath Yes (QC/Trace Analysis) DirectPath Direct Chiral HPLC CheckUV->DirectPath No (R&D/Process) ResultA Result: Diastereomers on C18 UV @ 254nm (Robust QC) DerivPath->ResultA Crown Method B: Crown Ether (CR+) (Best for Primary Amines) DirectPath->Crown Primary Choice Poly Method C: Polysaccharide (IA/IB) (General Purpose) DirectPath->Poly Alternative ResultB Result: Direct Resolution Acidic Mobile Phase (pH 1.5) Crown->ResultB ResultC Result: Direct Resolution Basic Additive (DEA) Required Poly->ResultC

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on sensitivity and operational requirements.

Representative Performance Data

Note: Data below represents typical performance for the class of 1-amino-3-alkoxy-2-propanols based on literature standards.

ParameterMethod A (GITC/C18)Method B (Chiralpak CR+)
Selectivity (

)
1.25 - 1.401.15 - 1.30
Resolution (

)
> 3.52.0 - 2.8
Tailing Factor (

)
1.05 (Excellent)1.2 - 1.4 (Moderate)
Limit of Quantitation 0.05% (Area)0.5% (Area)

Technical Recommendation

For Quality Control (QC) environments where precision and detection limits are paramount, Method A (GITC Derivatization) is the authoritative choice. It overcomes the lack of UV chromophore and eliminates peak tailing issues associated with free amines.

For Process Development or high-throughput screening, Method B (Crown Ether) is superior due to the elimination of sample preparation steps, provided the LC system is compatible with acidic mobile phases.

References

  • GITC Derivatization for Beta-Amino Alcohols

    • Resolution of the enantiomers of some beta-amino alcohols using chiral derivatization and reversed-phase liquid chrom
    • Source: PubMed (PMID: 2281794).
  • Crown Ether Column Application

    • Chiralpak CR(+) Instruction Manual (Daicel).
    • Source: Daicel Chiral Technologies.
  • General Beta-Blocker Separation Strategies

    • A Comparative Benchmarking Guide: 1-Amino-3-cyclohexyloxy-propan-2-ol and Rel
    • Source: BenchChem.[1]

Sources

Validation

A Senior Application Scientist's Guide to Validating Enantiomeric Excess of Ethoxy-Propanolamine Derivatives

In the landscape of modern drug development, the stereoisomeric composition of a chiral drug is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Regulatory bodies like the U...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the stereoisomeric composition of a chiral drug is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of each enantiomer in a racemic mixture.[1] This is because enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] For ethoxy-propanolamine derivatives, a class of compounds with significant potential in pharmaceuticals, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance.[3]

This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of ethoxy-propanolamine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices.

The Imperative of Enantiomeric Purity

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[4] A racemic mixture, containing equal amounts of both enantiomers, has an enantiomeric excess of 0%, while a pure enantiomer has an ee of 100%.[4] The decision to develop a single enantiomer or a racemate rests on a thorough scientific evaluation of the quality, safety, and efficacy of each.

Comparative Analysis of Key Analytical Techniques

The validation of enantiomeric excess for ethoxy-propanolamine derivatives can be approached through several powerful analytical techniques. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation. Here, we compare three principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the enantiomeric separation of pharmaceutical compounds due to its robustness, versatility, and broad applicability.[5][6]

The Causality Behind the Choice: The separation of enantiomers in HPLC is achieved by creating a chiral environment. This is accomplished by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For ethoxy-propanolamine derivatives, which are amino alcohols, polysaccharide-based CSPs are often highly effective.[7][8] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC for Ethoxy-Propanolamine Derivatives

Objective: To determine the enantiomeric excess of a sample of an ethoxy-propanolamine derivative.

Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase (CSP) Column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Amine modifier (e.g., diethylamine (DEA) or triethylamine (TEA))[8]

  • Reference standards of the racemic mixture and the pure enantiomer (if available)

  • Sample of the ethoxy-propanolamine derivative

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic solvents (e.g., n-Hexane:Isopropanol, 90:10 v/v).[7] Add a small percentage of an amine modifier (e.g., 0.1% DEA) to improve peak shape for the basic amine analytes.[7][8]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram and integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • Let A1 and A2 be the peak areas of the two enantiomers.

    • Enantiomeric Excess (% ee) = [ (A1 - A2) / (A1 + A2) ] * 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[9] For ethoxy-propanolamine derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance.[10]

The Causality Behind the Choice: Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin derivatives.[9][11] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes results in different retention times. Derivatization with agents like trifluoroacetic anhydride converts the polar amine and alcohol groups into less polar, more volatile esters and amides, making them suitable for GC analysis.[10]

Experimental Protocol: Chiral GC for Ethoxy-Propanolamine Derivatives

Objective: To determine the enantiomeric excess of a derivatized sample of an ethoxy-propanolamine derivative.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., based on a cyclodextrin derivative)

  • Derivatizing agent (e.g., trifluoroacetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Sample of the ethoxy-propanolamine derivative

Methodology:

  • Derivatization: In a clean, dry vial, dissolve a known amount of the sample in the anhydrous solvent. Add an excess of the derivatizing agent. Seal the vial and heat gently (e.g., 60°C for 30 minutes) to complete the reaction.

  • Sample Preparation for GC: After cooling, the derivatized sample can be directly injected or diluted with an appropriate solvent if necessary.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 5°C/min).[12]

    • Carrier Gas Flow: Set to the optimal flow rate for the column.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Data Acquisition and Calculation: Record the chromatogram, integrate the peak areas of the two enantiomers, and calculate the enantiomeric excess as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess without the need for chromatographic separation.[13] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[14][15][16]

The Causality Behind the Choice: In the presence of a chiral solvating agent, the enantiomers of the ethoxy-propanolamine derivative form rapidly exchanging diastereomeric complexes.[13][16] These diastereomeric complexes exist in slightly different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer.[13] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR for Enantiomeric Excess Determination

Objective: To determine the enantiomeric excess of an ethoxy-propanolamine derivative using a chiral solvating agent.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a BINOL derivative)[14][17]

  • Sample of the ethoxy-propanolamine derivative

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the deuterated solvent in an NMR tube.

  • Addition of CSA: Add a molar equivalent (or an optimized amount) of the chiral solvating agent to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal in the ethoxy-propanolamine derivative that shows clear separation into two distinct peaks in the presence of the CSA.

    • Carefully integrate the two separated signals.

  • Calculation of Enantiomeric Excess:

    • Let I1 and I2 be the integral values of the two signals.

    • Enantiomeric Excess (% ee) = [ (I1 - I2) / (I1 + I2) ] * 100

Data Presentation and Comparison

To facilitate a clear comparison of these techniques, the following table summarizes their key performance characteristics.

FeatureChiral HPLCChiral GCNMR with CSA
Principle Diastereomeric interaction with CSPDiastereomeric interaction with CSPFormation of diastereomeric complexes in solution
Sample Volatility Not requiredRequired (derivatization often needed)Not required
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Moderate (mg/mL)
Resolution ExcellentExcellentDependent on CSA and magnetic field strength
Analysis Time 10-30 minutes15-45 minutes5-20 minutes
Quantification Highly accurate and preciseHighly accurate and preciseGood accuracy, can be less precise than chromatography
Sample Recovery Non-destructive (can be collected)DestructiveNon-destructive
Key Advantage Broad applicability, well-establishedHighest sensitivity for volatile compoundsRapid, no separation needed
Key Limitation Requires method development for each compoundLimited to volatile/derivatizable compoundsLower sensitivity, potential for peak overlap

Visualization of Methodological Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Dissolve & Filter Sample C Equilibrate System B->C D Inject Sample C->D E Separate Enantiomers on CSP D->E F Detect with UV/DAD E->F G Integrate Peak Areas F->G H Calculate % ee G->H

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve Sample B Add Derivatizing Agent & Heat A->B C Inject Derivatized Sample B->C D Separate on Chiral Column C->D E Detect with FID D->E F Integrate Peak Areas E->F G Calculate % ee F->G

Caption: Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Sample in Deuterated Solvent B Add Chiral Solvating Agent A->B C Acquire 1H NMR Spectrum B->C D Integrate Separated Signals C->D E Calculate % ee D->E

Caption: Workflow for NMR Analysis with CSA.

Concluding Remarks for the Practicing Scientist

The validation of enantiomeric excess is a non-negotiable aspect of the development of chiral pharmaceuticals like ethoxy-propanolamine derivatives. While chiral HPLC remains the workhorse of the industry due to its versatility and reliability, both chiral GC and NMR spectroscopy offer powerful and, in some cases, more suitable alternatives. The choice of the optimal method requires a careful consideration of the analyte's properties, the required sensitivity, and the available resources. By understanding the underlying principles and practical considerations of each technique, researchers can confidently and accurately validate the enantiomeric purity of their compounds, ensuring both regulatory compliance and the development of safer, more effective medicines.

References

  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8), 1147-1155.
  • Seco, J., Quínoa, E., & Riguera, R. (2004). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Tetrahedron: Asymmetry, 15(1), 1-27.
  • Wenzel, T. J., & Wilcox, J. D. (2003). NMR determination of enantiomeric excess. Chirality, 15(3), 256-270.
  • Galaverna, G., & Dossena, A. (2022).
  • Cirilli, R., Ferretti, R., Gallinella, B., La Torre, F., & Zanitti, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12937-12948.
  • Reetz, M. T., Kühling, K., Deege, A., Hinrichs, H., & Belder, D. (2000). Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis.
  • Ghanem, A., & Hoenen, H. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 27(11), 3594.
  • Singh, S., Kumar, S., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26031-26038.
  • BenchChem. (n.d.). Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA.
  • Al-azzawi, A., Al-obaidi, Z., & El-yazbi, A. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809.
  • Altria, K. D. (1994). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 367-402). Humana Press.
  • Stinson, S. C. (1992). FDA issues flexible policy on chiral drugs. Chemical & Engineering News, 70(22), 7-8.
  • Agranat, I., Caner, H., & Caldwell, J. (2022). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Omega, 7(48), 43811-43827.
  • Shinde, V. M., & Shinde, D. B. (2007). Enantiomeric drugs in pharmaceutical industry-importance, regulatory requirements and analytical techniques. Trade Science Inc, 2(2), 167-176.
  • Szabó, Z. I., & Tătaru, C. A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals, 15(10), 1285.
  • BenchChem. (n.d.). Troubleshooting poor resolution in the chiral separation of propanolamine isomers. BenchChem.
  • Woods, R. M., Armstrong, D. W., & Breitbach, Z. S. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases.
  • Li, Y., & Liu, Y. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Rilas Technologies. (n.d.).
  • An, R., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Armstrong, D. W., & Hinrichs, H. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Wikipedia. (2023). Enantiomeric excess. Wikipedia.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Lee, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical and Pharmacovigilance, 2(1), 008.
  • Bouguerra, S., Ghorbel, I., & Cristofari, G. (2017). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria.
  • Zaleski, K., et al. (2023). At-line determination of the enantiomeric excess in multi-component chiral samples using Raman Optical Activity (ROA). ChemRxiv.

Sources

Comparative

Pharmaceutical Grade 1-Amino-3-ethoxy-propan-2-ol: A Comparative QC Standard and Performance Guide

As the pharmaceutical industry shifts toward increasingly complex small-molecule architectures, the quality of early-stage building blocks dictates the success of late-stage Active Pharmaceutical Ingredient (API) synthes...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts toward increasingly complex small-molecule architectures, the quality of early-stage building blocks dictates the success of late-stage Active Pharmaceutical Ingredient (API) synthesis. 1-Amino-3-ethoxy-propan-2-ol (CAS: 35152-18-2) [1] is a highly versatile bifunctional amino alcohol utilized in the synthesis of aryloxypropanolamine derivatives (such as beta-blockers) and novel enzyme inhibitors (e.g., BACE1 inhibitors for Alzheimer's disease).

However, the hygroscopic nature and synthetic origins of this compound make it susceptible to critical impurities. This guide provides an objective performance comparison between Pharmaceutical Grade (>99.5%) and Technical Grade (<98.0%) 1-Amino-3-ethoxy-propan-2-ol, alongside rigorous, self-validating Quality Control (QC) protocols compliant with ICH Q7 Good Manufacturing Practice (GMP) standards [2].

The Mechanistic Imperative of Purity

In drug development, the causality between raw material purity and API failure is absolute. 1-Amino-3-ethoxy-propan-2-ol contains both a primary amine and a secondary hydroxyl group. During its industrial synthesis (typically via the ring-opening of ethyl glycidyl ether with ammonia), a primary side reaction occurs: the nucleophilic attack at the substituted carbon of the epoxide, yielding the regioisomer 2-amino-3-ethoxy-propan-1-ol .

If this regioisomer is not rigorously purged to <0.1% during the building block's purification, it will propagate through subsequent synthetic steps (e.g., reductive aminations or amide couplings). The resulting API regioisomer will possess nearly identical physicochemical properties to the target drug, making it exceptionally difficult to separate via standard crystallization, ultimately causing the final API batch to fail ICH Q3A impurity thresholds.

Comparative Performance Data

The table below illustrates the cascading impact of building block quality on downstream API synthesis, comparing Pharmaceutical Grade, Technical Grade, and a structural analog (1-Amino-3-methoxy-propan-2-ol) often evaluated during lead optimization.

Quality Metric / ParameterPharmaceutical Grade (>99.5%)Technical Grade (<98.0%)Alternative: 1-Amino-3-methoxy-propan-2-ol
Primary Application Late-stage GMP API synthesisIndustrial solvents, early basic researchAnalog screening (modifies ADME/lipophilicity)
Regioisomer Impurity < 0.1% 1.0% - 2.5%N/A (Different structural analog)
Moisture Content (KF) < 0.2% > 1.0%< 0.5%
Downstream Coupling Yield 92% - 95% 78% - 82%88% - 91%
Impact on Final API Clean impurity profile; passes ICH Q3AHigh risk of unresolvable structural impuritiesAlters target binding affinity and pharmacokinetics

ICH Q7-Compliant Quality Control Workflows

To ensure trustworthiness, every QC protocol must operate as a self-validating system. The following methodologies detail the exact analytical conditions required to verify the pharmaceutical grade of 1-Amino-3-ethoxy-propan-2-ol.

Protocol A: GC-FID for Purity and Regioisomer Profiling

Amino alcohols are highly polar and prone to peak tailing on standard non-polar gas chromatography columns, which can mask co-eluting impurities. This protocol utilizes a polar polyethylene glycol (PEG) stationary phase to ensure sharp peak shapes and accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of 1-Amino-3-ethoxy-propan-2-ol in 1.0 mL of LC-MS grade methanol.

  • Column Selection: Agilent J&W DB-WAX (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness). Causality: The polar PEG phase prevents hydrogen bonding between the analyte's amine/hydroxyl groups and the silica capillary wall.

  • Instrument Parameters:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temp: 250°C (Split ratio 50:1).

    • Detector (FID) Temp: 260°C.

    • Oven Program: Initial hold at 60°C for 2 min; ramp at 10°C/min to 220°C; final hold for 5 min.

  • System Suitability Test (SST): Inject a resolution standard containing 1-amino-3-ethoxy-propan-2-ol and its regioisomer (2-amino-3-ethoxy-propan-1-ol).

    • Validation Criteria: The system is only valid for release testing if the resolution factor (

      
      ) between the two peaks is 
      
      
      
      .
Protocol B: Buffered Karl Fischer (KF) Titration for Moisture

Because 1-Amino-3-ethoxy-propan-2-ol is inherently basic, it can artificially raise the pH of the Karl Fischer working medium. A high pH alters the stoichiometry of the iodine-sulfur dioxide reaction, leading to sluggish endpoints and false-positive moisture readings.

Step-by-Step Methodology:

  • Solvent Preparation: Add 40 mL of a buffered KF solvent (e.g., Hydranal-Medium K, containing benzoic acid) to the titration vessel. Causality: The weak acid neutralizes the primary amine of the sample, maintaining the optimal pH (5.0–7.0) for the KF reaction.

  • Pre-titration: Titrate the solvent to absolute dryness using Hydranal-Composite 5 titrant until a stable drift (< 10 µ g/min ) is achieved.

  • Sample Introduction: Rapidly inject 0.5 g of the sample (accurately weighed) via syringe to minimize atmospheric moisture exposure.

  • Titration & Calculation: Titrate to the bipotentiometric endpoint.

    • Validation Criteria: Moisture must be < 0.2% w/w. High moisture (>0.5%) will hydrolyze sensitive electrophiles in downstream API coupling steps, directly causing the yield drops observed in Technical Grade batches.

Visualizing the QC Release Pipeline

The following workflow illustrates the logical relationships and decision gates in an ICH Q7-compliant release process for this building block.

QC_Workflow cluster_QC ICH Q7 Quality Control Testing Start Raw Material Batch 1-Amino-3-ethoxy-propan-2-ol GC GC-FID Analysis Target: Purity > 99.5% Start->GC KF Karl Fischer Titration Target: Moisture < 0.2% Start->KF ICP ICP-MS Analysis Target: Heavy Metals < 10ppm Start->ICP Decision Meets All Specifications? GC->Decision KF->Decision ICP->Decision Release Approve Batch for API Synthesis Decision->Release YES Reject Quarantine & Reject Batch Decision->Reject NO

Caption: ICH Q7-compliant Quality Control decision matrix for 1-Amino-3-ethoxy-propan-2-ol batch release.

Conclusion

The selection of 1-Amino-3-ethoxy-propan-2-ol for pharmaceutical synthesis cannot be treated as a simple commodity procurement. The causality between its structural purity and downstream API viability requires stringent analytical oversight. By enforcing GC-FID system suitability for regioisomer separation and utilizing buffered Karl Fischer protocols, development teams can eliminate the hidden variables that cause late-stage synthetic failures, ensuring a robust, scalable, and ICH-compliant manufacturing process.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. PubChem.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Amino-3-ethoxy-propan-2-ol Hydrochloride

[1][2] Executive Summary & Chemical Profile This guide provides an authoritative protocol for the disposal of 1-Amino-3-ethoxy-propan-2-ol hydrochloride .[1] As a Senior Application Scientist, I emphasize that while this...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

This guide provides an authoritative protocol for the disposal of 1-Amino-3-ethoxy-propan-2-ol hydrochloride .[1] As a Senior Application Scientist, I emphasize that while this specific salt is not a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, its chemical functionality (amine ether hydrochloride) dictates specific handling to prevent environmental contamination and personnel injury.[1]

The hydrochloride salt is typically a hygroscopic solid , distinct from its free base liquid counterpart.[1] Disposal protocols must account for its potential acidity and nitrogenous nature.[1]

Chemical Identity Table
ParameterDetail
Chemical Name 1-Amino-3-ethoxy-propan-2-ol hydrochloride
Free Base CAS 35152-18-2 (Reference for parent structure)
Molecular Formula C₅H₁₃NO₂[1][2][3][4][5][6] · HCl
Molecular Weight ~155.62 g/mol (Salt)
Physical State Solid (Crystalline powder)
Acidity (pH) Acidic in aqueous solution (pH ~4-6)
Primary Hazards Skin/Eye Irritant, Hygroscopic, Potential Corrosive (Solid)

Hazard Analysis & Pre-Disposal Safety

Before initiating disposal, you must validate the state of the material.[1] The hydrochloride salt dissociates in water to form an acidic solution.[1]

  • Incompatibility Alert: Do NOT mix with strong oxidizing agents (e.g., bleach, nitric acid) or strong bases.[1] Mixing with strong bases will liberate the free amine, which is volatile and has a fishy odor.[1]

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

    • Skin: Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Respiratory: If handling large quantities of dust, use a P95 particulate respirator or work inside a certified fume hood.[1]

Disposal Procedures

This section details the step-by-step workflows for solid and liquid waste streams. Do not deviate from these protocols without EHS approval.

Scenario A: Solid Waste (Surplus/Expired Stock)

Applicable to: Pure solid salt in original vials or weighing boats.

  • Segregation: Do not dissolve the solid for the sole purpose of disposal unless required by your specific facility's liquid waste incinerator.[1] Solid disposal is generally more cost-effective and safer.[1]

  • Packaging:

    • Ensure the original container is tightly sealed.[1][7][8]

    • If the original container is damaged, transfer contents to a high-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling:

    • Affix a Hazardous Waste label.[1]

    • Chemical Name: "1-Amino-3-ethoxy-propan-2-ol hydrochloride".[1][4][5]

    • Hazard Checkbox: Select "Irritant" and "Toxic".[1]

  • Storage: Place the container in the Solid Organic Waste satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures & Rinsates)

Applicable to: Aqueous or solvent-based solutions containing the chemical.[1]

  • Characterization: Determine the solvent matrix.[1]

    • If Organic Solvent (Ethanol, DCM, etc.):[1] Classify as Mixed Organic Waste .[1]

    • If Aqueous (Water-based):[1] Classify as Aqueous Organic Waste .[1]

  • pH Adjustment (Optional but Recommended):

    • Check pH.[1][9] If pH < 4 due to the HCl salt, verify facility rules.

    • Protocol: Slowly add dilute Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to adjust pH to 6–9.[1]

    • Warning: This may liberate the free amine.[1] Perform in a fume hood.

  • Collection:

    • Pour into the designated Carboy (HDPE or Glass) .

    • Do not fill >90% capacity to allow for thermal expansion.[1]

  • Drain Disposal: STRICTLY PROHIBITED. Despite being an amino alcohol, the ether linkage and nitrogen content often disqualify it from municipal sewer release without a specific permit.[1]

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Contain: Cover the spill with an inert absorbent (Vermiculite or Dry Sand).[1]

  • Neutralize: If the spill is a large liquid volume, apply a weak base neutralizer (soda ash).[1]

  • Collect: Scoop material into a disposable container. Label as "Spill Debris: Amino-alcohol HCl salt".[1]

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: 1-Amino-3-ethoxy-propan-2-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved BinSolid Disposal: Solid Organic Waste Stream Solid->BinSolid SolventCheck Identify Solvent Matrix Liquid->SolventCheck OrganicSolv Organic Solvent (>10% Organics) SolventCheck->OrganicSolv Ethanol/DCM/etc. Aqueous Aqueous Solution (<10% Organics) SolventCheck->Aqueous Water BinMixed Disposal: Mixed Organic Waste Carboy OrganicSolv->BinMixed pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 6-9 (Use NaHCO3) pHCheck->Neutralize pH < 5 or > 10 BinAq Disposal: Aqueous Waste Carboy pHCheck->BinAq pH 5-10 Neutralize->BinAq

Caption: Operational workflow for segregating 1-Amino-3-ethoxy-propan-2-ol HCl waste based on physical state and solvent matrix.

Regulatory Compliance & RCRA Status

  • RCRA Classification: This material is not listed under 40 CFR 261.33 (P or U lists).[1]

  • Characteristic Waste:

    • Ignitability (D001): The solid salt is not ignitable.[1] Solutions containing >24% alcohol are D001.[1]

    • Corrosivity (D002): Aqueous solutions with pH ≤ 2.0 are D002.[1]

  • Sewer Ban: In accordance with standard laboratory Best Management Practices (BMPs), organic amines and their salts should not be discharged to the sewer system to prevent interference with biological treatment plants.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15683480, 1-Amino-3-ethoxypropan-2-ol. Retrieved from [Link]

Sources

Handling

Operational and Safety Guide: Handling 1-Amino-3-ethoxy-propan-2-ol Hydrochloride in Research Environments

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-Amino-3-ethoxy-propan-2-ol hydrochloride (CAS: 60812-34-2) requires more than simply reviewing a Safety Data Sheet (SDS). It...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 1-Amino-3-ethoxy-propan-2-ol hydrochloride (CAS: 60812-34-2) requires more than simply reviewing a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical state and reactivity to design foolproof operational and disposal plans. This compound is frequently utilized in pharmaceutical synthesis and drug development as a hydrophilic linker. However, its specific functional groups—a primary amine, an ether linkage, and a secondary alcohol—combined with its hydrochloride salt form, dictate highly specific Personal Protective Equipment (PPE) and handling strategies.

This guide synthesizes technical accuracy with field-proven laboratory practices to ensure your research environment remains safe, compliant, and efficient.

Part 1: Mechanistic Hazard Profiling

Understanding the causality behind chemical hazards ensures that safety protocols are applied with comprehension rather than blind compliance. While the free-base form of this compound is a liquid, the hydrochloride salt presents as a solid, fundamentally shifting the risk vectors.

According to the Globally Harmonized System (GHS) data for the parent compound[1], we can profile the specific risks of the hydrochloride salt:

  • Severe Eye Damage (H318) & Skin Irritation (H315): The amine moiety is inherently nucleophilic. Even as a hydrochloride salt, accidental exposure to physiological moisture (such as sweat on the skin or tears in the eye) causes rapid dissolution. This leads to localized pH shifts that can disrupt the lipid bilayers of the corneal epithelium or epidermis[1].

  • Respiratory Irritation (H335): Because the hydrochloride salt is a crystalline solid or powder, the primary inhalation risk shifts from vapor (common in free-base amines) to aerosolized dust . Micro-particulates can easily deposit in the upper respiratory tract, causing acute irritation[1].

  • Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic. Exposure to ambient lab humidity can cause the powder to clump or form a sticky residue on spatulas and balances, significantly increasing the risk of surface contamination and accidental dermal transfer.

Table 1: Hazard Classification and Mechanistic Thresholds

Hazard ClassGHS CodeSignal WordMechanism of Action
Acute Toxicity, Oral H302WarningDisruption of gastrointestinal mucosa upon ingestion[1].
Skin Irritation H315WarningLocalized epidermal pH shift upon dissolution in sweat[1].
Serious Eye Damage H318Danger Irreversible corneal lipid bilayer disruption[1].
STOT SE (Respiratory) H335WarningMicro-particulate deposition in the upper respiratory tract[1].

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks outlined above, a multi-layered PPE strategy is required. This aligns with the, which mandates hazard-specific protective gear.

Table 2: PPE Requirements and Causality Matrix

Protection ZoneRecommended EquipmentMechanistic Justification (The "Why")
Ocular Snug-fitting chemical splash goggles (ANSI Z87.1) or full face shield.Standard safety glasses are insufficient. The severe eye damage risk (H318) necessitates a complete seal against airborne dust and accidental micro-splashes during dissolution.
Dermal (Hands) Double-gloving: Nitrile gloves (minimum 4 mil thickness).Nitrile offers excellent resistance to aqueous amine solutions. Double gloving ensures the outer layer can be safely discarded if contaminated by sticky, hygroscopic powder during weighing, preventing cross-contamination.
Dermal (Body) Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents dust accumulation on street clothing. The hygroscopic nature of the salt means trapped dust can absorb moisture and penetrate fabrics over time.
Respiratory N95/P100 particulate respirator OR work exclusively within a certified Fume Hood.Primary defense against H335. Since the hazard is particulate rather than vapor, particulate filtration is prioritized unless the compound is actively being dissolved in a volatile solvent.

Part 3: Standard Operating Procedure (SOP) for Handling

Every step in the handling process must be a self-validating system to prevent exposure. The following protocol is grounded in the methodologies outlined by the.

Step-by-Step Handling Protocol
  • Pre-Operation Verification: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). Verify that the nearest eyewash station has been flushed and is fully operational.

  • Contained Weighing: Due to the risk of aerosolized dust, never weigh the powder on an open bench. Use an analytical balance located inside a ductless weighing enclosure or a standard fume hood. Use anti-static weigh boats; the charged hydrochloride salt powder will otherwise repel from plastic surfaces and disperse into the air.

  • Closed Transfer and Dissolution: Transfer the solid directly into a pre-tared reaction vessel. Add your reaction solvent (e.g., water, methanol, or dichloromethane) slowly to the solid. Causality: Adding solvent to the solid, rather than dumping solid into the solvent, minimizes the risk of splashing and controls the heat of dissolution.

  • Immediate Decontamination: Wipe down the balance and spatulas immediately with a damp paper towel (using a dilute acid like 5% acetic acid to neutralize any residual free amine), followed by a dry wipe.

OperationalWorkflow Preparation 1. Pre-Op Verification Weighing 2. Contained Weighing Preparation->Weighing Fume Hood Active Transfer 3. Closed Transfer Weighing->Transfer Anti-static boat Dissolution 4. Controlled Dissolution Transfer->Dissolution Add solvent slowly Decon 5. Surface Decontamination Dissolution->Decon Secure vessel

Sequential operational workflow for handling 1-Amino-3-ethoxy-propan-2-ol hydrochloride.

Part 4: Spill Response and Disposal Pathways

A robust disposal and spill plan prevents minor accidents from escalating into laboratory-wide hazards. Because 1-Amino-3-ethoxy-propan-2-ol hydrochloride can exist as a hazardous dust or a corrosive solution, the response must be tailored to its physical state.

Step-by-Step Spill Response Methodology
  • Assessment & Isolation: Immediately restrict access to the spill area. Determine if the spill is solid (unreacted powder) or liquid (dissolved product).

  • Solid Spill Containment: Do NOT dry sweep. Dry sweeping aerosolizes the highly irritating dust[1]. Instead, lightly mist the powder with water to suppress dust generation, then carefully cover with absorbent pads.

  • Liquid Spill Containment: Surround the liquid spill with universal chemical absorbents or diatomaceous earth to prevent spreading.

  • Neutralization & Cleanup: Carefully scoop the absorbed material using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container. Wash the spill area with copious amounts of water and a mild laboratory detergent to remove hygroscopic residues.

  • Waste Segregation: Label the container clearly as "Amine Solid Waste" (or "Halogenated Waste" if dissolved in solvents like DCM). Do not mix this waste with strong oxidizing agents or concentrated acids, as this can trigger an uncontrolled exothermic acid-base reaction.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid (Powder) Assess->Solid Liquid Liquid (Solution) Assess->Liquid Mist Mist with Water (Dust Suppression) Solid->Mist Absorb Apply Universal Absorbent Liquid->Absorb Collect Collect in Sealed Container Mist->Collect Absorb->Collect Decon Wash Area (Water + Detergent) Collect->Decon

Decision tree for solid vs. liquid spill response and decontamination.

References

  • National Center for Biotechnology Information (PubChem). "1-Amino-3-ethoxypropan-2-ol - Safety and Hazards." PubChem Compound Database, CID 15683480. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Retrieved from:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-3-ethoxy-propan-2-ol hydrochloride
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